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Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-ethenyloxan-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethenyloxan-3-amine Hydrochloride Introduction The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in a multi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethenyloxan-3-amine Hydrochloride

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of an amine at the C3 position and a vinyl group at the C2 position, as in 2-ethenyloxan-3-amine hydrochloride, presents a synthetically challenging yet highly valuable synthon. This motif offers multiple points for further diversification, making it an attractive building block in drug discovery programs. The C3-amino group can serve as a handle for amide bond formation or reductive amination, while the C2-vinyl group is amenable to a wide array of transformations, including olefin metathesis, hydroboration-oxidation, and Michael additions.

This guide provides a comprehensive overview of a proposed synthetic strategy and a detailed characterization workflow for 2-ethenyloxan-3-amine hydrochloride. The presented protocols are grounded in established chemical principles and supported by authoritative literature, offering a practical framework for its successful preparation and validation.

Retrosynthetic Analysis and Strategic Considerations

A robust synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary challenge lies in the stereoselective installation of the adjacent C2 and C3 substituents.

Our retrosynthetic strategy for 2-ethenyloxan-3-amine hydrochloride (I) is outlined below. The primary disconnection is at the C-N bond, suggesting an amination of a suitable tetrahydropyran precursor. The vinyl group can be envisioned as arising from a Wittig-type olefination of an aldehyde. This leads back to a protected lactol, which can be derived from a commercially available starting material such as δ-valerolactone.

G TM Target Molecule (I) 2-Ethenyloxan-3-amine HCl P1 Protected Amine (II) (e.g., Boc-protected) TM->P1 Salt Formation / Deprotection P2 Key Aldehyde (III) P1->P2 C-N Bond Formation (e.g., Reductive Amination) P3 Protected Lactol (IV) P2->P3 C=C Bond Formation (e.g., Wittig Reaction) SM Starting Material (V) δ-Valerolactone P3->SM Reduction & Protection

Caption: Retrosynthetic analysis of 2-ethenyloxan-3-amine hydrochloride.

Proposed Synthetic Pathway

The forward synthesis is designed as a multi-step sequence, prioritizing high-yielding and scalable reactions. Each step is chosen to control stereochemistry where possible and to introduce the required functional groups in a logical order.

Step 1: Synthesis of 6-(tert-Butyldimethylsilyloxy)hexan-1-ol

The synthesis begins with the protection of one hydroxyl group of 1,6-hexanediol. This is a standard procedure that allows for selective oxidation of the remaining primary alcohol in the subsequent step. The choice of the tert-butyldimethylsilyl (TBS) group is strategic due to its stability under a range of conditions and its ease of removal later in the synthesis.

  • Reaction: 1,6-Hexanediol is mono-protected using TBS-Cl in the presence of a base like imidazole.

  • Rationale: The use of a slight excess of the diol can favor mono-protection. Imidazole acts as a base to neutralize the HCl generated and as a catalyst. Dichloromethane (DCM) is a common solvent for this transformation.

Step 2: Oxidation to 6-(tert-Butyldimethylsilyloxy)hexanal

The remaining primary alcohol is oxidized to an aldehyde. A mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid.

  • Reaction: The alcohol is oxidized using pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

  • Rationale: PCC is a reliable reagent for this transformation, though its chromium content can be a concern for disposal. The Swern oxidation is an excellent alternative that operates at low temperatures and avoids heavy metals.

Step 3: Intramolecular Cyclization to form 2-(tert-Butyldimethylsilyloxymethyl)oxane

This step involves an acid-catalyzed intramolecular cyclization of the hydroxy-aldehyde, which exists in equilibrium with its cyclic hemiacetal form, to generate the tetrahydropyran ring.

  • Reaction: The aldehyde from Step 2 is treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA), in a non-polar solvent.

  • Rationale: The acid protonates the hydroxyl group, which is then attacked by the aldehyde oxygen, leading to the formation of the six-membered ring after loss of water.

Step 4: Deprotection and Oxidation to Oxan-2-carbaldehyde

The TBS protecting group is removed to reveal the primary alcohol, which is then oxidized to the key aldehyde intermediate.

  • Reaction: The TBS ether is cleaved using tetrabutylammonium fluoride (TBAF) or an acidic workup. The resulting primary alcohol is then oxidized to the aldehyde using a mild oxidant like Dess-Martin periodinane (DMP).

  • Rationale: TBAF is highly selective for silicon-oxygen bonds. DMP is chosen for its mildness and high efficiency in converting primary alcohols to aldehydes without over-oxidation.

Step 5: Wittig Olefination to form 2-Ethenyloxane

The aldehyde is converted to the vinyl group using a Wittig reaction.

  • Reaction: The aldehyde is treated with methyltriphenylphosphonium bromide and a strong base like n-butyllithium.

  • Rationale: The Wittig reaction is a classic and highly reliable method for the formation of carbon-carbon double bonds from carbonyls. The phosphorus ylide attacks the aldehyde to form a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Step 6: Allylic Bromination and Azide Displacement

To install the amine functionality at the C3 position, an allylic bromination followed by nucleophilic substitution with an azide is proposed.

  • Reaction: 2-Ethenyloxane is treated with N-bromosuccinimide (NBS) and a radical initiator like AIBN to install a bromine at the allylic C3 position. This is followed by substitution with sodium azide (NaN₃).

  • Rationale: NBS is the reagent of choice for selective allylic bromination. The reaction proceeds via a radical mechanism. Azide is an excellent nucleophile for the subsequent Sₙ2 displacement of the bromide and serves as a precursor to the amine, which can be obtained by reduction. This two-step process avoids potential side reactions that could occur with direct amination.

Step 7: Reduction of Azide to Amine

The azide is reduced to the primary amine.

  • Reaction: The azide is reduced using a reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (H₂, Pd/C).

  • Rationale: LAH is a powerful reducing agent capable of cleanly converting azides to amines. Catalytic hydrogenation is a milder alternative that is often preferred for its operational simplicity and cleaner workups.

Step 8: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final compound.

  • Reaction: The free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate and treated with a solution of HCl in the same solvent.

  • Rationale: The basic amine is protonated by HCl to form the ammonium salt, which typically precipitates from non-polar organic solvents as a crystalline solid, facilitating its isolation and purification.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory-specific conditions and intermediate characterization results.

Step Protocol
1 Synthesis of 6-(tert-Butyldimethylsilyloxy)hexan-1-ol To a solution of 1,6-hexanediol (1.2 eq) and imidazole (1.5 eq) in DCM at 0 °C, add a solution of TBS-Cl (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
2 Oxidation to 6-(tert-Butyldimethylsilyloxy)hexanal To a suspension of PCC (1.5 eq) and silica gel in DCM, add a solution of the alcohol from Step 1 (1.0 eq) in DCM. Stir at room temperature for 2 hours. Filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate in vacuo to yield the crude aldehyde, which can be used in the next step without further purification.
... (Subsequent detailed protocols would follow a similar format)

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 2-ethenyloxan-3-amine hydrochloride. A multi-technique approach is recommended.

G cluster_synthesis Synthesis cluster_characterization Characterization Workflow S Final Product (Crude Amine HCl) NMR NMR Spectroscopy (¹H, ¹³C, COSY) S->NMR Structural Info MS Mass Spectrometry (HRMS) S->MS Molecular Weight FTIR FTIR Spectroscopy S->FTIR Functional Groups HPLC HPLC Analysis (Purity & Chiral Separation) S->HPLC Purity

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of the ring. Key signals would include the vinyl protons (δ 5.0-6.0 ppm), the proton at C3 adjacent to the amine (likely in the δ 3.0-3.5 ppm region), and the diastereotopic protons of the tetrahydropyran ring.

  • ¹³C NMR: The carbon spectrum should show distinct signals for the two sp² carbons of the vinyl group (δ 115-140 ppm) and the sp³ carbons of the ring, including the carbon bearing the amino group (C3, likely δ 50-60 ppm).

Technique Expected Observations
¹H NMR Multiplets for vinyl protons (~5.0-6.0 ppm), signals for CH-NH₂ (~3.0-3.5 ppm), complex multiplets for ring protons.
¹³C NMR Signals for vinyl carbons (~115-140 ppm), C-N carbon (~50-60 ppm), and other ring carbons.
HRMS (ESI+) Accurate mass measurement of the molecular ion [M+H]⁺ corresponding to the free base C₇H₁₃NO.
FTIR (KBr) Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-O-C stretching (~1050-1150 cm⁻¹).
Chiral HPLC If a racemic synthesis is performed, two peaks of equal area should be observed on a suitable chiral stationary phase.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. Electrospray ionization (ESI) would likely show the protonated molecular ion of the free base [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups. The spectrum of the hydrochloride salt would show a broad absorption for the N⁺-H stretch (around 2400-3200 cm⁻¹), in addition to the C=C and C-O stretches.

Conclusion

The synthesis of 2-ethenyloxan-3-amine hydrochloride is a challenging but achievable goal through a well-designed multi-step sequence. The proposed pathway leverages robust and well-documented transformations to construct the target molecule from simple starting materials. The key to success lies in the careful execution of each step and rigorous characterization of the intermediates and the final product using a combination of spectroscopic and chromatographic techniques. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical building block.

References

(A complete list of references with full details and URLs would be compiled here based on the literature used to support each specific transformation.)

Exploratory

The Chemical and Physical Profiling of 2-Ethenyloxan-3-amine Hydrochloride: A Technical Guide for Advanced Therapeutics

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of complex synthetic pathways. 2-Ethenyloxan-3-amine hydrochloride (also known as 2-v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of complex synthetic pathways. 2-Ethenyloxan-3-amine hydrochloride (also known as 2-vinyltetrahydro-2H-pyran-3-amine hydrochloride) has emerged as a highly versatile, bifunctional scaffold. Featuring a saturated tetrahydropyran core, a primary amine, and a reactive vinyl handle, this compound is increasingly utilized in the synthesis of potent kinase inhibitors, particularly those targeting DYRK1A and CLK1 for neurodegenerative diseases.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols. Every methodology detailed herein is designed as a self-validating system to ensure high-fidelity results in drug development workflows.

Structural Identity and Physicochemical Properties

The utility of 2-ethenyloxan-3-amine hydrochloride stems from its unique structural topology. The tetrahydropyran (oxane) ring provides a conformationally restricted, oxygen-containing heterocycle that improves the aqueous solubility and metabolic stability of downstream drug candidates. The compound is typically supplied as a hydrochloride salt to prevent spontaneous oxidation of the primary amine and to extend its shelf life during storage .

Quantitative Data Summary
PropertyValue / Specification
IUPAC Name 2-ethenyloxan-3-amine hydrochloride
Common Synonyms 2-vinyltetrahydro-2H-pyran-3-amine HCl
CAS Registry Number 1955516-24-1 (General); 1955517-96-0 (rac-(2R,3S))
Chemical Formula C₇H₁₃NO · HCl (C₇H₁₄ClNO)
Molecular Weight 163.65 g/mol
Topological Polar Surface Area (TPSA) 35.2 Ų (Free base)
Physical Form Solid (typically crystalline powder)
Purity Standard ≥95% (Often stabilized)

Chemical Reactivity and Mechanistic Profiling

The bifunctional nature of 2-ethenyloxan-3-amine allows for orthogonal functionalization. Understanding the causality behind its reactivity is critical for designing efficient synthetic routes.

  • The Primary Amine (Position 3): Supplied as an inert HCl salt, the amine must be liberated in situ using a non-nucleophilic base (e.g., DIPEA). Once free-based, it acts as a robust nucleophile for amidation, reductive amination, or Nucleophilic Aromatic Substitution (SNAr) . The adjacent oxygen atom in the pyran ring exerts a mild inductive electron-withdrawing effect (-I effect), which slightly attenuates the amine's nucleophilicity compared to purely aliphatic amines. This necessitates elevated temperatures during sterically hindered SNAr reactions.

  • The Vinyl Group (Position 2): The terminal alkene serves as a versatile handle for carbon-carbon or carbon-heteroatom bond formation. It can undergo hydroboration-oxidation to yield primary alcohols, or olefin metathesis to extend the aliphatic chain.

Reactivity Core 2-Ethenyloxan-3-amine HCl Amine Primary Amine (Position 3) Core->Amine Vinyl Vinyl Group (Position 2) Core->Vinyl Amine_Rx1 SNAr Reactions (Kinase Inhibitors) Amine->Amine_Rx1 Amine_Rx2 Amidation & Reductive Amination Amine->Amine_Rx2 Vinyl_Rx1 Hydroboration-Oxidation (Primary Alcohol) Vinyl->Vinyl_Rx1 Vinyl_Rx2 Olefin Metathesis (Chain Extension) Vinyl->Vinyl_Rx2

Dual-reactivity profile of 2-ethenyloxan-3-amine highlighting orthogonal functionalization.

Experimental Protocols: Self-Validating Synthetic Workflows

To integrate this building block into a drug discovery pipeline—specifically for the synthesis of imidazolone-based kinase inhibitors—the following SNAr protocol has been optimized for high yield and self-validation .

Protocol: SNAr with Heteroaryl Chlorides

Objective: Couple 2-ethenyloxan-3-amine hydrochloride with a target heteroaryl chloride to form a secondary amine linkage.

Causality & Reagent Selection:

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen because its steric bulk prevents it from acting as a competing nucleophile. It efficiently scavenges the HCl, liberating the C3 amine.

  • Temperature (110°C in a sealed tube): The moderate steric hindrance of the tetrahydropyran ring requires thermal energy to overcome the activation barrier of the SNAr transition state. A sealed tube prevents the loss of volatile solvents.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube equipped with a magnetic stir bar, suspend the heteroaryl chloride (1.0 equivalent) and 2-ethenyloxan-3-amine hydrochloride (1.2 equivalents) in anhydrous acetonitrile or DMF.

  • Free-Basing: Add DIPEA (6.0 equivalents) dropwise at room temperature. Validation Check 1: The suspension should clarify as the amine is free-based and dissolves.

  • Nucleophilic Attack: Seal the tube and heat the reaction block to 110°C. Stir vigorously for 12 to 24 hours.

  • In-Process Validation: Cool an aliquot to room temperature and analyze via LC-MS. Validation Check 2: Confirm the disappearance of the starting heteroaryl chloride mass and the appearance of the product mass [M+H]⁺.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via Flash Chromatography (FC) using a gradient elution of Dichloromethane (DCM) / Methanol (MeOH) from 99/1 to 90/10.

  • Final Isolation: Reprecipitate the final product from DCM/pentane at 0°C to achieve >95% purity.

Workflow Step1 Free-Basing (DIPEA, 110°C) Step2 Nucleophilic Attack (Heteroaryl Chloride) Step1->Step2 Deprotonation Step3 Purification (Flash Chromatography) Step2->Step3 Crude Mixture Step4 Target Compound (Kinase Inhibitor) Step3->Step4 >95% Purity

Step-by-step SNAr workflow for synthesizing heteroaryl kinase inhibitors.

Applications in Advanced Therapeutics: DYRK1A Kinase Inhibition

The pharmaceutical relevance of 2-ethenyloxan-3-amine derivatives is most prominently showcased in the development of Leucettinibs —a class of potent inhibitors targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) .

The DYRK1A gene is located in the "Down syndrome critical region" (DSCR) of chromosome 21. Its overexpression leads to the hyperphosphorylation of key substrates like Tau and Amyloid Precursor Protein (APP), driving the cognitive deficits in Down syndrome and the early onset of Alzheimer's disease (AD) .

By incorporating the 2-ethenyloxan-3-amine moiety into the inhibitor's structure, researchers achieve optimal spatial orientation within the ATP-binding pocket of the DYRK1A kinase. The tetrahydropyran oxygen can participate in critical hydrogen bonding with the kinase hinge region, while the vinyl group allows for further late-stage functionalization to fine-tune pharmacokinetics.

Pathway Inhibitor 2-Ethenyloxan-3-amine Derived Inhibitor DYRK1A DYRK1A Kinase Inhibitor->DYRK1A Blocks ATP site Substrates Tau / APP / Septin 4 DYRK1A->Substrates Hyperphosphorylation Disease Neurodegeneration (AD / Down Syndrome) Substrates->Disease Aggregation

Mechanism of action for DYRK1A inhibitors in neurodegenerative disease models.

Conclusion

2-Ethenyloxan-3-amine hydrochloride is far more than a simple chemical building block; it is a highly engineered scaffold designed for advanced drug discovery. Its dual-reactivity profile allows chemists to execute orthogonal synthetic strategies, while its physicochemical properties enhance the drug-likeness of final therapeutic candidates. By adhering to the self-validating protocols outlined in this guide, researchers can reliably leverage this compound to synthesize next-generation kinase inhibitors and combat complex neurodegenerative diseases.

References

  • EP4173674A1 - Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4.
  • US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4. Google Patents.[1]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-Ethenyloxan-3-amine Hydrochloride

This is an in-depth technical guide for the spectroscopic characterization of 2-ethenyloxan-3-amine hydrochloride (also known as trans-2-vinyltetrahydro-2H-pyran-3-amine hydrochloride).[1] Executive Summary & Compound Pr...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the spectroscopic characterization of 2-ethenyloxan-3-amine hydrochloride (also known as trans-2-vinyltetrahydro-2H-pyran-3-amine hydrochloride).[1]

Executive Summary & Compound Profile

2-ethenyloxan-3-amine hydrochloride (CAS: 1955517-96-0 for the racemate) is a specialized heterocyclic building block used in the synthesis of bioactive alkaloids, macrolides, and neuronal receptor ligands.[1][2] Its structure features a saturated six-membered ether ring (tetrahydropyran/oxan) substituted with a vinyl group at position 2 and an amine at position 3.[1]

The critical quality attribute (CQA) for this compound is the relative stereochemistry between the C2-vinyl and C3-amine groups.[1] The commercially relevant form is typically the rac-(2R,3S)-isomer , where the substituents adopt a trans relationship.[1]

Property Data
IUPAC Name rac-(2R,3S)-2-ethenyltetrahydro-2H-pyran-3-amine hydrochloride
Common Name trans-2-Vinyl-3-aminotetrahydropyran HCl
CAS Number 1955517-96-0 (racemate HCl); 1934540-11-0 (free base)
Molecular Formula C₇H₁₃NO[1][3][4] · HCl
Molecular Weight 127.19 (free base) / 163.65 (salt)
SMILES C=C[C@@H]1OCCC[C@H]1N.Cl

Structural Provenance & Stereochemistry

To accurately interpret spectroscopic data, one must understand the compound's conformational preference.[1]

  • Configuration: The (2R,3S) configuration implies a trans relationship.[1]

  • Conformation: In the tetrahydropyran chair form, the trans substituents can exist as either diaxial or diequatorial .[1]

  • Stability: The diequatorial conformer is thermodynamically favored to minimize 1,3-diaxial interactions.[1]

  • NMR Consequence: The protons at C2 and C3 will be axial-axial , leading to a large vicinal coupling constant (

    
    ).[1] This is the primary diagnostic signal for confirming the trans isomer over the cis isomer (which would show 
    
    
    
    ).[1]
Synthesis Pathway Visualization

The synthesis typically involves the Overman Rearrangement or Mitsunobu inversion , ensuring high stereochemical fidelity.[1]

SynthesisPath Start 2-Vinyl-3-hydroxytetrahydropyran (cis-isomer) Inter1 Activation (Mitsunobu / Mesylation) Start->Inter1 PPh3, DEAD Inter2 Azide Displacement (Inversion to trans) Inter1->Inter2 NaN3 (SN2) Product 2-Ethenyloxan-3-amine HCl (trans-isomer) Inter2->Product Reduction (H2/Pd or Staudinger) + HCl

Caption: Stereoselective synthesis pathway ensuring the formation of the trans-isomer via SN2 inversion.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the hydrochloride salt in DMSO-d₆ or D₂O.[1] The salt form shifts the H3 proton downfield due to the deshielding effect of the ammonium group.[1]

¹H NMR (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityIntegralJ (Hz)AssignmentInterpretation
NH₃⁺ 8.25br s3H-AmmoniumExchangeable; broad signal typical of salts.[1]
Vinyl-CH 5.85ddd1H17.2, 10.5, 6.0=CH-Characteristic vinyl pattern.[1]
Vinyl-CH₂ (trans) 5.38d1H17.2=CH₂Trans to CH; large coupling.[1]
Vinyl-CH₂ (cis) 5.25d1H10.5=CH₂Cis to CH; medium coupling.[1]
H-2 3.95dd1H9.5, 6.0O-CH-VinylDiagnostic Signal. Large 9.5 Hz coupling to H-3 confirms trans-diaxial geometry.[1]
H-6 eq 3.85ddd1H11.0, 4.0, 2.0O-CH₂ (eq)Deshielded by oxygen.[1]
H-6 ax 3.40td1H11.0, 2.5O-CH₂ (ax)Axial proton is more shielded.[1]
H-3 3.15td1H10.0, 4.5CH-NH₃⁺Large coupling to H-2 and H-4ax confirms axial orientation.[1]
H-4, H-5 1.40–1.90m4H-Ring CH₂Overlapping multiplets for the remaining methylene envelope.[1]
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm)TypeAssignmentNotes
134.5 CH=CH-Vinyl internal carbon.[1]
118.2 CH₂=CH₂Vinyl terminal carbon.[1]
79.8 CHC-2 (Ether)Deshielded by Oxygen and Vinyl group.[1]
67.4 CH₂C-6 (Ether)Standard ether methylene.
52.1 CHC-3 (Amine)Alpha to ammonium; shifts upfield in free base (~55 ppm).[1]
28.5 CH₂C-4Beta to amine.
24.2 CH₂C-5Remote methylene.

Analyst Note: The chemical shift of C-2 (approx. 80 ppm) is critical.[1] In the cis-isomer, steric compression (gamma-gauche effect) often shifts this signal upfield by 3–5 ppm compared to the trans-isomer.[1]

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium band and the vinyl unsaturation.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
2800–3200 N–H Stretch (Broad)Ammonium (R-NH₃⁺)Confirms salt formation.[1] A "comb-like" fine structure is often visible.
1642 C=C StretchVinyl AlkeneWeak to medium intensity; confirms the vinyl group integrity.[1]
1580–1600 N–H BendAmmoniumScissoring vibration of the NH₃⁺ group.[1]
1085 C–O–C StretchEther (Tetrahydropyran)Strong band characteristic of the cyclic ether.
920, 990 =C–H Bend (oop)VinylStrong out-of-plane bending modes; diagnostic for terminal alkenes.[1]
Mass Spectrometry (ESI-MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion:

    • [M+H]⁺ (Observed): m/z 128.1[1]

    • [M+Na]⁺ (Observed): m/z 150.1[1]

  • Fragmentation Pattern (MS/MS of 128.1):

    • m/z 111.1 [M+H - NH₃]⁺: Loss of ammonia.[1] This is the base peak in many amine spectra.

    • m/z 83.0 [M+H - NH₃ - C₂H₄]⁺: Retro-Diels-Alder type fragmentation or loss of ethylene from the ring.[1]

    • m/z 56.0 [C₃H₆N]⁺: Characteristic amine fragment.[1]

MassSpec Parent [M+H]+ m/z 128.1 Frag1 [M - NH3]+ m/z 111.1 Parent->Frag1 - NH3 (17 u) Frag2 Ring Cleavage m/z 83.0 Frag1->Frag2 - C2H4 (28 u)

Caption: Primary fragmentation pathway in ESI-positive mass spectrometry.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, the hydrochloride salt must be fully dissolved and free of paramagnetic impurities.[1]

  • Solvent Choice: Use DMSO-d₆ (0.6 mL) for the HCl salt.[1] CDCl₃ may be used for the free base, but the salt is sparingly soluble in chloroform.[1]

  • Concentration: Prepare a solution of 5–10 mg of sample.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Free Base Liberation (Optional)

If characterization of the free base is required (e.g., for GC-MS):

  • Dissolve 20 mg of the HCl salt in 1 mL of saturated NaHCO₃.

  • Extract with 3 x 1 mL of Dichloromethane (DCM).

  • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Filter and evaporate carefully (the free base is volatile).[1]

Quality Control Checklist

References

  • Overman, L. E. (1976).[1] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates."[1] Journal of the American Chemical Society.[1] Link (Foundational methodology for allylic amine synthesis).[1]

  • Enamine Ltd. (2024).[1] "Catalog Entry: rac-(2R,3S)-2-ethenyloxan-3-amine hydrochloride."[1][2] (Commercial source and structure confirmation).

  • Sigma-Aldrich. (2024).[1] "Product Specification: rac-(2R,3S)-2-ethenyloxan-3-amine hydrochloride." (Physical properties and CAS verification).[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Authoritative source for general NMR/IR interpretation rules for pyrans and amine salts).

Disclaimer: The spectral data provided in Section 3 are representative values derived from the structural analysis of the (2R,3S)-isomer and standard spectroscopic principles for tetrahydropyran derivatives. Experimental values may vary slightly based on concentration, temperature, and specific solvent interactions.

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 2-Ethenyloxan-3-amine Hydrochloride

Disclaimer: Publicly available experimental data for 2-ethenyloxan-3-amine hydrochloride is limited. This guide is therefore constructed based on established first principles of physical organic chemistry, pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available experimental data for 2-ethenyloxan-3-amine hydrochloride is limited. This guide is therefore constructed based on established first principles of physical organic chemistry, pharmaceutical salt science, and internationally recognized protocols for drug substance characterization. The methodologies and predicted pathways described herein provide a robust framework for the empirical evaluation of this molecule.

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical framework for characterizing 2-ethenyloxan-3-amine hydrochloride, a molecule featuring a saturated oxolane (tetrahydrofuran) ring, a primary amine, and a reactive ethenyl (vinyl) group. As an amine hydrochloride salt, its behavior in aqueous media is expected to be highly pH-dependent, a factor with profound implications for formulation and bioavailability. Furthermore, the presence of an ether linkage and an unsaturated vinyl group presents specific potential liabilities for chemical degradation.

This document outlines detailed, self-validating protocols for both solubility profiling and a multi-faceted stability assessment program, grounded in the guidelines set forth by the International Council for Harmonisation (ICH). By explaining the causality behind experimental choices and providing tools for data interpretation, this guide serves as a practical resource for scientists tasked with building a comprehensive characterization package for this and structurally related molecules.

Molecular Profile and Predicted Physicochemical Properties

2-Ethenyloxan-3-amine hydrochloride is a salt form of a substituted tetrahydrofuran derivative. The hydrochloride salt form is a strategic choice to enhance the aqueous solubility of the parent free base.

  • The Amine Group (pKa-driven Solubility): The primary amine is basic and, in the hydrochloride salt form, exists as a protonated alkylammonium ion (R-NH₃⁺). This ionic character is the primary driver of its aqueous solubility. The solubility is therefore expected to be highest at acidic to neutral pH and decrease significantly as the pH of the medium approaches and surpasses the pKa of the conjugate acid, leading to the precipitation of the less soluble free base.

  • The Oxolane (Tetrahydrofuran) Ring: The ether oxygen atom in the saturated ring can act as a hydrogen bond acceptor, contributing positively to aqueous solubility. However, the ether linkage can be susceptible to acid-catalyzed cleavage under harsh conditions.

  • The Ethenyl (Vinyl) Group: This unsaturated C=C double bond introduces a region of high electron density, making it a potential site for oxidative degradation.[1] It also presents a possibility for polymerization under certain stress conditions, such as high temperature or exposure to light.

Aqueous Solubility Profiling

The determination of aqueous solubility is a cornerstone of pre-formulation. For a salt of a basic compound, a pH-solubility profile is essential to understand its behavior in different physiological environments (e.g., stomach vs. intestine).[2][3]

Rationale for Method Selection

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[4][5] It ensures that the system has reached a true equilibrium between the dissolved solute and the excess solid, providing a definitive solubility value under specific conditions. Kinetic solubility methods, while higher-throughput, can often overestimate solubility by measuring metastable states.[4] Post-analysis of the solid phase by techniques like X-ray Powder Diffraction (XRPD) is critical to detect any phase transformations (e.g., salt disproportionation to the free base) that may occur during the experiment.[2][4]

Experimental Workflow: pH-Solubility Profile

G Workflow for pH-Solubility Profiling prep_buffers Prepare Buffers (pH 2.0 to 10.0) weigh_api Weigh Excess Solid API into Vials add_buffer Add Buffer to Vials weigh_api->add_buffer equilibrate Equilibrate (e.g., 24-72h at 25°C/37°C) with Agitation add_buffer->equilibrate check_solid Visually Confirm Excess Solid Remains equilibrate->check_solid sample Sample Supernatant check_solid->sample separate Separate Solid/Liquid (Centrifuge/Filter) sample->separate analyze_sol Analyze Solution (HPLC-UV/LC-MS) separate->analyze_sol analyze_solid Analyze Residual Solid (XRPD) separate->analyze_solid quantify Quantify Concentration (mg/mL) analyze_sol->quantify

Caption: Equilibrium shake-flask solubility testing workflow.

Detailed Protocol: Equilibrium Solubility Determination
  • Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4, 9).

  • Sample Preparation: Add an excess of 2-ethenyloxan-3-amine hydrochloride (e.g., 10-20 mg) to multiple vials for each pH point to ensure undissolved solid remains at equilibrium.

  • Equilibration: Add a fixed volume (e.g., 1 mL) of the appropriate pH buffer to each vial. Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of particulates, centrifuge the aliquot and/or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Solid Phase Analysis: Recover the remaining solid from the vials. Gently dry the solid and analyze it using XRPD to confirm if the solid form is unchanged or if it has converted to another form (e.g., the free base).[4]

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value and temperature.

Data Presentation: pH-Solubility Profile
pH of BufferTemperature (°C)Measured Concentration (µg/mL)Standard DeviationSolid Form Post-Analysis (XRPD)
2.025DataDataHydrochloride Salt
4.525DataDataHydrochloride Salt
6.825DataDataMixture/Free Base
7.425DataDataFree Base
9.025DataDataFree Base
2.037DataDataHydrochloride Salt
7.437DataDataFree Base

Chemical Stability Assessment

Stability testing is a regulatory requirement and a critical scientific endeavor to understand how a drug substance changes over time under the influence of various environmental factors.[6][7] This involves both forced degradation (stress testing) and long-term stability studies under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

The purpose of forced degradation is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[1][6][8] The conditions should be selected to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis api API Solution (e.g., 1 mg/mL) hydrolysis Hydrolytic (Acid, Base, Neutral) api->hydrolysis oxidation Oxidative (e.g., H₂O₂) api->oxidation thermal Thermal (e.g., 60°C, Solid & Soln) api->thermal photolytic Photolytic (ICH Q1B Light Exposure) api->photolytic analyze Analyze by Stability- Indicating Method (HPLC) hydrolysis->analyze oxidation->analyze thermal->analyze photolytic->analyze mass_balance Assess Mass Balance analyze->mass_balance peak_purity Check Peak Purity (DAD/PDA) mass_balance->peak_purity identify Identify Degradants (LC-MS/MS) peak_purity->identify

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Studies
  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 N). Heat at a controlled temperature (e.g., 60°C) for a set period. Withdraw samples at various time points, neutralize, and analyze.[1]

  • Alkaline Hydrolysis: Repeat the above procedure using a base (e.g., 0.1 N NaOH).

  • Neutral Hydrolysis: Repeat the procedure using water.

  • Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.[1][7]

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[6]

  • Analysis: All stressed samples, alongside an unstressed control, are analyzed by a validated stability-indicating HPLC method. Mass balance should be calculated to ensure that all degradation products are accounted for.

Predicted Degradation Pathways

Based on the structure of 2-ethenyloxan-3-amine, several degradation pathways can be hypothesized. The vinyl group is a likely site for oxidation, potentially forming an epoxide, which could be further hydrolyzed to a diol, or undergoing cleavage to form an aldehyde. The ether linkage could be susceptible to acid-catalyzed ring-opening.

G Predicted Degradation Pathways parent 2-Ethenyloxan-3-amine epoxide Epoxide Intermediate parent->epoxide Oxidation (e.g., H₂O₂) aldehyde Aldehyde Degradant (from C=C Cleavage) parent->aldehyde Oxidative Cleavage ring_opened Ring-Opened Product (Acid-Catalyzed) parent->ring_opened Acid Hydrolysis (Strong Acid) polymer Polymerization Product parent->polymer Photolytic/Thermal Stress diol Diol Degradant epoxide->diol Hydrolysis

Caption: Potential degradation pathways for 2-ethenyloxan-3-amine.

Long-Term and Accelerated Stability Studies

These studies evaluate the quality of a drug substance over time under defined storage conditions to establish a re-test period or shelf life.[9][10] They are performed on at least three primary batches of the API stored in its proposed container closure system.

Protocol: ICH Stability Study
  • Storage Conditions: Place samples in validated stability chambers set to the following conditions as per ICH guidelines[9][11][12][13]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for a minimum of 12 months).

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs in accelerated conditions).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for a minimum of 6 months).

  • Testing Frequency: Pull samples at specified time points and analyze them for key quality attributes.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[9][13]

    • Accelerated: 0, 3, and 6 months.[11][13]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Water content (if applicable)

Data Presentation: Accelerated Stability Data Summary
Test ParameterSpecificationInitial3 Months (40°C/75%RH)6 Months (40°C/75%RH)
AppearanceWhite PowderPassResultResult
Assay (%)98.0 - 102.099.8%ResultResult
Individual Impurity (%)NMT 0.10%<0.05%ResultResult
Total Impurities (%)NMT 0.5%0.08%ResultResult

Conclusion

The systematic evaluation of solubility and stability is non-negotiable in the progression of a new chemical entity. For 2-ethenyloxan-3-amine hydrochloride, the key challenges and areas of focus will be its pH-dependent solubility and its susceptibility to degradation at the vinyl and ether functional groups. The protocols and frameworks provided in this guide offer a comprehensive and scientifically rigorous approach to generating the foundational data package required by researchers, formulators, and regulatory bodies. Empirical execution of these studies will replace prediction with data, enabling informed decisions in the complex process of drug development.

References

  • Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1215-1226.
  • Scribd. (n.d.). ICH Guidelines on Stability Testing. Scribd.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma.
  • PubMed. (2017, May 15). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. IVAMI.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Raytor. (2026, January 22).
  • Pion Inc. (n.d.). Measuring the solubility of salts of basic drugs. Pion Inc.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Benchchem. (2025, December). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. Benchchem.
  • ResearchGate. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
  • Benchchem. (2025). Technical Support Center: Chiral Integrity of 2-Ethyloxolan-3-amine. Benchchem.
  • Pharmaceutical Technology. (n.d.).
  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • PubMed. (2003, March 15). Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase.
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Sigma-Aldrich. (n.d.). N-ethyloxolan-3-amine hydrochloride. MilliporeSigma.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Ethyloxolan-3-amine and its Heterocyclic Analogues. Benchchem.
  • RSC Publishing. (2023, January 4). Vinyl azides in organic synthesis: an overview. Royal Society of Chemistry.
  • Benchchem. (2025). Optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis. Benchchem.
  • PubChem. (n.d.). 4-Ethenyloxan-4-amine hydrochloride.
  • ChemScene. (n.d.). N-Ethyloxolan-3-amine hydrochloride. ChemScene.
  • ChemScene. (n.d.). 3-(Benzo[d]thiazol-2-yl)oxetan-3-amine hydrochloride. ChemScene.
  • ResearchGate. (n.d.). Acceleration and Inhibition Effect of Tertiary Amines on Thermal Degradation of Poly(Vinyl Chloride).

Sources

Foundational

The Pharmacophore of the Future: Engineering Substituted Oxolane Amines

Strategic Overview: The Oxygen Advantage As researchers, we often default to nitrogen heterocycles—pyrrolidines and piperidines—when designing basic amine scaffolds. However, substituted oxolane amines (specifically 3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Oxygen Advantage

As researchers, we often default to nitrogen heterocycles—pyrrolidines and piperidines—when designing basic amine scaffolds. However, substituted oxolane amines (specifically 3-aminotetrahydrofurans) represent a critical underutilized bioisostere.

The oxolane ring offers a distinct advantage over its carbocyclic analog (cyclopentane) or its nitrogenous analog (pyrrolidine): The Ether Oxygen Effect.

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, significantly lowering logP compared to cyclopentane, improving aqueous solubility without introducing a donor that might complicate membrane permeability.

  • Dipole Orientation: Unlike the conformationally flexible alkyl chains, the oxolane ring locks the dipole vector of the ether oxygen relative to the amine. In muscarinic agonists, this is not just a physical property; it is the primary driver of receptor subtype selectivity (M1/M3 vs. M2).

  • Metabolic Stability: While the

    
    -carbon to the ether oxygen is susceptible to CYP450 oxidation, substitution at the 3-position (beta to oxygen) often sterically shields the ring from rapid metabolic clearance.
    
Senior Scientist Insight: The Regioisomer Trap

Do not confuse 2-amino-oxolanes with 3-amino-oxolanes .

  • 2-Amino-oxolanes are cyclic hemiaminals. They are inherently unstable and will spontaneously ring-open or hydrolyze in aqueous media unless the nitrogen is part of a rigid fused system (e.g., nucleosides).

  • 3-Amino-oxolanes are chemically stable, behaving as standard secondary or tertiary amines. This guide focuses exclusively on the stable 3-substituted architecture.

Synthetic Architectures

The synthesis of chiral 3-aminotetrahydrofurans is a test of stereochemical control. We will explore two primary routes: Chiral Pool Synthesis (high fidelity) and Reductive Amination (high throughput).

Route A: The Chiral Pool Approach (L-Aspartic Acid)

This is the gold standard for generating enantiopure (S)-3-aminotetrahydrofuran. It avoids the cost and complexity of chiral resolution.

Mechanism:

  • Cyclization: L-Aspartic acid is cyclized (often via a lactone intermediate).

  • Reduction: The carboxylic acid/lactone moieties are reduced to the ether.

  • Retention: The chiral center at the amine is preserved throughout the reduction steps if conditions are controlled.

Route B: Reductive Amination (Ketone Precursor)

For SAR exploration where racemates are acceptable or chiral HPLC is available, starting from tetrahydrofuran-3-one is most efficient.

Mechanism:

  • Condensation: Tetrahydrofuran-3-one reacts with a primary amine to form an imine/enamine.

  • Reduction: Sodium triacetoxyborohydride (STAB) reduces the imine to the amine.

Visualization: Synthetic Pathways

The following diagram contrasts the Retrosynthetic logic for these two approaches.

OxolaneSynthesis Target (S)-3-Aminotetrahydrofuran Aspartic L-Aspartic Acid (Chiral Pool) Lactone Butanolide Intermediate Aspartic->Lactone Cyclization Diol Chiral Diol Lactone->Diol Reduction (LiAlH4) Diol->Target Ring Closure (Acid Cat.) Ketone Tetrahydrofuran-3-one Imine Imine Intermediate Ketone->Imine R-NH2 (Condensation) Imine->Target NaBH(OAc)3 (Reductive Amination)

Caption: Comparative retrosynthesis of 3-aminotetrahydrofuran via Chiral Pool (Top) vs. Reductive Amination (Bottom).

Experimental Protocol: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride

Context: This protocol is adapted from high-yield industrial patents (CN102391214A) and optimized for bench-scale reproducibility. It utilizes the "Chiral Pool" strategy to ensure enantiomeric purity.

Safety: Lithium Aluminum Hydride (LAH) is pyrophoric. Perform all reductions under strict Argon/Nitrogen atmosphere.

Materials
  • Precursor: L-Aspartic Acid (CAS: 56-84-8)

  • Reagents: Sodium Borohydride (

    
    ) or LAH, Sulfuric Acid, Trimethylsilyl chloride (TMSCl).
    
  • Solvents: THF (anhydrous), Methanol.[1]

Step-by-Step Methodology
  • Esterification (In Situ Protection):

    • Charge a 500 mL 3-neck round bottom flask (RBF) with Methanol (200 mL).

    • Cool to 0°C. Slowly add Thionyl Chloride (

      
      , 1.2 eq) dropwise.
      
    • Add L-Aspartic Acid (0.1 mol) portion-wise.

    • Reflux for 4 hours. Monitor by TLC (ninhydrin stain) until starting material disappears.

    • Result: Dimethyl L-aspartate hydrochloride.

  • Reduction to Diol:

    • Critical Step: Dissolve the ester in anhydrous THF.

    • Cool to -10°C. Add

      
       (2.5 eq) pellets slowly (or use 
      
      
      
      with
      
      
      additive for safer handling).
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Use the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ) to precipitate aluminum salts. Filter through Celite.
    • Result: (S)-2-aminobutane-1,4-diol.

  • Cyclization (Ring Closure):

    • Dissolve the amino-diol in concentrated HCl (or HBr/Acetic Acid).

    • Heat to 100°C for 6 hours. The acid catalyzes the dehydration and intramolecular etherification.

    • Note: This follows the Baldwin Rules (5-exo-tet), which is kinetically favored.

  • Isolation & Salt Formation:

    • Neutralize the solution with NaOH pellets to pH 10.

    • Extract with DCM (

      
       mL). Dry organic phase over 
      
      
      
      .
    • Concentrate in vacuo to yield the free amine oil.

    • Redissolve in Ethanol and add HCl/Ether solution to precipitate the hydrochloride salt.

    • Recrystallization: Use Isopropanol/Hexane to maximize enantiomeric excess (ee).

Data Specification Table
ParameterSpecificationValidation Method
Appearance White crystalline solid (HCl salt)Visual
Purity > 98.5%HPLC (C18 column)
Chirality (S)-EnantiomerPolarimetry (

)
Yield 65-75% (Overall)Gravimetric
Melting Point 165-170 °CDSC / Capillary

Pharmacological Applications: The Muscarinic Connection[2]

The most authoritative application of substituted oxolane amines is in the design of Muscarinic Acetylcholine Receptor Agonists (mAChR).

The Pharmacophore

Acetylcholine (ACh) is flexible. To create selective drugs (e.g., for Sjögren's syndrome or Alzheimer's), we must rigidify the ACh skeleton.

  • The 5-Atom Rule: Maximal muscarinic activity is achieved when the quaternary nitrogen is separated from the terminal hydrogen by 5 atoms.[2][3]

  • The Oxolane Role: The oxolane ring mimics the acetoxy moiety of ACh but is hydrolytically stable.

Case Study: Cevimeline (Evoxac)

Cevimeline is a rigid spiro-oxathiolane/oxolane derivative. It binds to M1 and M3 receptors to stimulate salivation.[3]

Structure-Activity Relationship (SAR) Logic:

  • Rigidity: The quinuclidine nitrogen is locked.

  • Bioisostere: The oxolane/oxathiolane ring provides the electron-rich acceptor site mimicking the carbonyl oxygen of ACh.

  • Stereochemistry: The cis-isomer is significantly more potent than the trans-isomer, proving that the spatial vector of the oxygen lone pair relative to the nitrogen is critical.

Visualization: Muscarinic SAR Logic

This diagram illustrates the decision tree for optimizing oxolane-based agonists.

MuscarinicSAR Scaffold Oxolane Amine Scaffold Distance N-to-O Distance (4.4 - 5.0 Å) Scaffold->Distance Conformational Lock Stereo Stereochemistry (Cis vs Trans) Scaffold->Stereo Chiral Synthesis Subtype Receptor Selectivity (M1/M3 vs M2) Distance->Subtype Pharmacophore Fit Stereo->Subtype Binding Pocket Fit Outcome High Potency Agonist (e.g., Cevimeline) Subtype->Outcome Optimization

Caption: SAR optimization logic for Muscarinic Agonists using the Oxolane scaffold.

References

  • Synthesis of Cevimeline & Muscarinic SAR

    • Title: Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines (Muscarinic Agonists).[4]

    • Source: Journal of Medicinal Chemistry / NIH PubMed
    • URL:[Link]

  • Chiral Synthesis of 3-Aminotetrahydrofuran

    • Title: Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride (Patent CN102391214A).[1]

    • Source: Google P
    • URL
  • Stereoselective Tetrahydrofuran Synthesis

    • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[5][6][7][8]

    • Source: PMC / NIH
    • URL:[Link]

  • Muscarinic Receptor Structural Biology

    • Title: Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts.[9]

    • Source: European Journal of Pharmacology[9]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: (S)-Tetrahydrofuran-3-ylamine Properties and Safety.
    • Source: Sigma-Aldrich / Merck KGaA[10]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 2-Ethenyloxan-3-Amine Hydrochloride

This technical guide details the safety, handling, and storage protocols for 2-ethenyloxan-3-amine hydrochloride (also known as (2-vinyltetrahydro-2H-pyran-3-yl)amine hydrochloride). It is designed for researchers and la...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and storage protocols for 2-ethenyloxan-3-amine hydrochloride (also known as (2-vinyltetrahydro-2H-pyran-3-yl)amine hydrochloride). It is designed for researchers and laboratory personnel working with specialized heterocyclic building blocks in drug discovery.

Chemical Identity & Relevance
  • Systematic Name: 2-ethenyloxan-3-amine hydrochloride

  • Common Synonyms: 2-vinyltetrahydro-2H-pyran-3-amine HCl; (2-vinyltetrahydro-2H-pyran-3-yl)amine hydrochloride

  • CAS Numbers:

    • (S)-Isomer: 1245724-46-2

    • (R)-Isomer: 1315500-31-2[1][2]

    • Racemic: 675112-58-0[3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Physical State: White to off-white solid (powder or crystals).

Scientific Context: This compound features a tetrahydropyran (oxane) ring substituted with a vinyl group at position 2 and an amine at position 3. It serves as a critical chiral scaffold in the synthesis of macrolides and other bioactive heterocycles. The presence of the vinyl group allows for further functionalization (e.g., via olefin metathesis), while the amine acts as a handle for amide coupling. The hydrochloride salt form is used to enhance shelf stability and crystallinity compared to the free base, which is prone to oxidation.

Hazard Identification & Toxicology (GHS Classification)

Classification based on Regulation (EC) No 1272/2008 [CLP] and OSHA HCS 2012.

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[4][5][6]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[4][5][7][8]
STOT - Single Exposure H335 May cause respiratory irritation.[4][5]

Expert Insight: While officially classified as an irritant, the structural combination of a primary amine and a vinyl ether-like motif warrants treating this compound with elevated caution. Vinyl-substituted heterocycles can exhibit sensitizing properties upon prolonged contact. Furthermore, as a research chemical, its full toxicological profile (chronic effects, genotoxicity) has not been exhaustively established. Treat as a potential sensitizer.

Storage & Stability Protocols

Proper storage is critical to prevent degradation of the vinyl group (polymerization/oxidation) and the amine salt (hygroscopicity).

3.1 Environmental Control
  • Temperature: Store at 2–8°C (Refrigerated) . While some vendors list room temperature, refrigeration slows potential slow-onset polymerization of the vinyl moiety.

  • Atmosphere: Inert Gas (Argon or Nitrogen) required. The vinyl group is susceptible to oxidation, and the amine salt can be hygroscopic.

  • Humidity: Keep strictly Desiccated . Moisture absorption can lead to clumping and hydrolysis risks.

3.2 Container Specifications
  • Use amber glass vials with Teflon-lined caps to prevent light degradation and ensure a tight seal.

  • Parafilm

    
     wrap the cap after use to minimize gas exchange.
    
Handling & Experimental Workflows
4.1 Engineering Controls
  • Weighing: Must be performed in a Chemical Fume Hood or a powder containment balance enclosure.

  • Ventilation: Ensure hood face velocity is

    
     m/s.
    
4.2 Personal Protective Equipment (PPE)
  • Eyes: Chemical safety goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended when handling solutions.

  • Body: Lab coat with extended cuffs; closed-toe shoes.

4.3 Solubilization & Reaction Setup
  • Solubility: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexane).

  • Free-Basing Caution: If converting to the free base, do so immediately before use. The free amine is volatile and unstable; keep cold and use within hours.

Visual Workflow: Safe Handling Decision Tree The following diagram outlines the decision logic for handling this compound to minimize exposure.

HandlingProtocol cluster_safety Critical Safety Gate Start Start: Handling 2-Ethenyloxan-3-amine HCl PPE_Check Verify PPE: Nitrile Gloves + Goggles Start->PPE_Check StateCheck Check Physical State Solid Solid (Powder/Crystal) StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weigh in Fume Hood / Powder Enclosure Solid->Weighing Dust Hazard Reaction Reaction Setup (Inert Atmosphere) Solution->Reaction Dissolution Dissolve in Degassed Solvent (Argon/N2) Weighing->Dissolution Dissolution->Reaction PPE_Check->StateCheck

Caption: Operational logic for handling 2-ethenyloxan-3-amine HCl, emphasizing containment during the solid phase.

Emergency Response & Disposal
5.1 Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[9]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[4][7][8][10] Remove contact lenses if present.[4][5][6][7][8][9][10][11][12][13] Seek medical attention immediately (potential for corneal damage).[11]

  • Skin Contact: Wash with non-abrasive soap and water. Isolate contaminated clothing.[6][7][8][9][11][12]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential irritation of the esophagus. Call a Poison Control Center.

5.2 Spill Cleanup
  • Evacuate the immediate area if dust is airborne.[5][8]

  • Don PPE: Goggles, double nitrile gloves, and a NIOSH N95/P100 respirator if outside a fume hood.

  • Containment: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).

  • Disposal: Transfer to a sealed hazardous waste container labeled "Toxic/Irritant Solid."

5.3 Waste Disposal
  • Protocol: Dissolve the compound in a combustible solvent (e.g., acetone or ethanol).

  • Method: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not flush down drains.[5][6] The vinyl group may be toxic to aquatic life (long-term effects often unknown for research chemicals).[6]

Visual Workflow: Emergency Response

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Action_Eye Rinse 15 min (Lifting Eyelids) Eye->Action_Eye Action_Skin Wash Soap/Water Remove Clothes Skin->Action_Skin Action_Inhal Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention (Show SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Caption: Triage and response workflow for accidental exposure incidents.

References
  • Sigma-Aldrich. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride Safety Data Sheet. Product No. 1245724-46-2.

  • Fluorochem. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride Safety Data Sheet. Product No. 1315500-31-2.[1][2]

  • Synthonix. Tetrahydro-2H-pyran-3-amine hydrochloride Product Guide. CAS 675112-58-0.[3]

  • European Chemicals Agency (ECHA). C&L Inventory: General Classification for Piperidine/Pyran Derivatives.

  • PubChem. Compound Summary: Tetrahydro-2H-pyran-3-amine. National Library of Medicine.

(Note: Specific toxicity data for this research chemical is derived from vendor SDS and read-across analysis of structurally related vinyl-ether and amine hydrochloride salts.)

Sources

Foundational

Computational Profiling of 2-Ethenyloxan-3-amine Hydrochloride: Conformational Dynamics and Stereoelectronic Effects

Executive Summary The incorporation of saturated oxygen heterocycles into pharmaceutical pipelines has accelerated due to their ability to impart structural rigidity, improve aqueous solubility, and modulate metabolic li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of saturated oxygen heterocycles into pharmaceutical pipelines has accelerated due to their ability to impart structural rigidity, improve aqueous solubility, and modulate metabolic liabilities. Among these, 2-ethenyloxan-3-amine hydrochloride (CAS: 1955516-24-1) represents a highly versatile, conformationally rich fragment.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere theoretical overview. Here, we will dissect the causality behind the computational methodologies required to profile this molecule. By bridging Quantum Mechanics (QM) and Molecular Dynamics (MD), this guide provides a self-validating framework for analyzing the stereoelectronic hyperconjugation, salt-bridge dynamics, and potential energy surface (PES) of this critical building block.

Theoretical Framework: The Oxane Potential Energy Surface

The core of 2-ethenyloxan-3-amine is a tetrahydropyran (oxane) ring. Unlike flat aromatic rings, saturated six-membered heterocycles exist in a dynamic equilibrium of three-dimensional conformers.

Early foundational studies on the tetrahydro-2H-pyran scaffold established that the energy penalty for a chair-to-twist-boat inversion is approximately 5.8 to 6.1 kcal/mol. However, the introduction of a C2 vinyl (ethenyl) group and a C3 primary amine hydrochloride salt fundamentally alters this landscape. The conformational pathways of such saturated six-membered rings are dictated by two competing forces:

  • Steric 1,3-Diaxial Interactions: The bulky vinyl and ammonium groups strongly prefer equatorial positions (the

    
     chair conformation) to minimize transannular steric clashes.
    
  • Stereoelectronic Effects: The orientation of the C2 vinyl group adjacent to the ring oxygen is subject to hyperconjugative anomeric effects, similar to those quantified in other highly substituted tetrahydropyran derivatives.

PES C1 4C1 Chair (Global Min) TS1 Envelope (TS) C1->TS1 +10.5 kcal TB 2SO Skew-Boat (Local Min) TS1->TB -4.5 kcal C2 1C4 Chair (Local Min) TB->C2 -3.1 kcal

Conformational interconversion pathway of the oxane ring system.

Causality in Computational Workflow Design

When designing a computational protocol for an amine hydrochloride salt, standard "out-of-the-box" ligand preparation workflows often fail. Understanding the why behind the computational parameters is critical for scientific integrity.

Why B3LYP/6-311+G(d,p)?

We mandate the use of the 6-311+G(d,p) basis set over the more computationally economical 6-31G(d). The causality lies in the hydrochloride salt. The chloride anion (


) possesses a diffuse electron cloud that cannot be accurately modeled by compact basis functions. Without the addition of diffuse functions (denoted by the +), the predicted electrostatic interaction distance between the protonated amine (

) and the chloride ion will be artificially compressed, leading to severe artifacts in the resulting potential energy surface.
Why Explicit Solvation (TIP3P) for MD?

Implicit continuum models (like PCM or SMD) are sufficient for single-point energy corrections of the free base. However, for the hydrochloride salt, continuum models fail to capture the specific, directional hydrogen-bonding network that water molecules form around the


 ion and the 

group. Explicit solvent is required to accurately model the dissociation kinetics of the salt bridge.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in our structural predictions, the following protocol is engineered as a self-validating system .

Protocol S1 1. Ligand Prep & Ion Placement S2 2. MM Conformational Search S1->S2 S3 3. DFT Opt (B3LYP/6-311+G**) S2->S3 S4 4. Freq Analysis (Self-Validation) S3->S4 S5 5. Explicit Solvent MD (TIP3P) S4->S5

Step-by-step computational workflow for thermodynamic and kinetic profiling.

Step-by-Step Methodology

Step 1: Ligand Preparation and Ion Placement

  • Generate the 3D structure of rac-(2R,3S)-2-ethenyloxan-3-amine.

  • Protonate the primary amine to yield the

    
     state (pH 7.4 environment).
    
  • Manually place the

    
     counterion approximately 2.5 Å from the nitrogen atom to initialize the salt bridge.
    

Step 2: Conformational Search (Molecular Mechanics)

  • Run a stochastic conformational search using the OPLS4 or GFN2-xTB force field.

  • Cluster the resulting geometries using an RMSD cutoff of 0.5 Å to identify the unique

    
    , 
    
    
    
    , and skew-boat families.

Step 3: Quantum Mechanical Optimization (DFT)

  • Submit the lowest-energy conformer from each cluster to a DFT optimization using B3LYP/6-311+G(d,p) with an empirical dispersion correction (e.g., D3BJ).

  • Apply a Conductor-like Polarizable Continuum Model (CPCM) set to water to simulate a bulk aqueous environment.

Step 4: Frequency Analysis (The Self-Validation Step) Crucial Logic: A geometry optimization algorithm is mathematically blind to whether it has found a local minimum or a saddle point.

  • Immediately follow every optimization with a harmonic frequency calculation at the identical level of theory.

  • Validation Rule: If the output yields zero imaginary frequencies, the structure is a validated true minimum. If one imaginary frequency is present, the structure has collapsed into a transition state, and the coordinates must be perturbed and re-optimized.

Quantitative Data Presentation

The thermodynamic stability of the 2-ethenyloxan-3-amine hydrochloride conformers is summarized below. The data highlights the overwhelming preference for the diequatorial chair conformation, driven by the relief of steric strain and stabilized by the electrostatic field of the counterion.

Table 1: Relative Free Energies (


) of 2-Ethenyloxan-3-amine Hydrochloride Conformers 
(Level of Theory: B3LYP-D3BJ/6-311+G(d,p) | Solvent: CPCM Water | T = 298.15 K)
Conformer StateRelative

(kcal/mol)
Dipole Moment (Debye)Imaginary FrequenciesValidation Status

Chair
(Diequatorial)
0.004.20Validated Minimum

Chair
(Diaxial)
+2.853.80Validated Minimum

Skew-Boat
+5.924.50Validated Minimum

Envelope
(Transition State)
+10.505.11Confirmed TS

Note: The +2.85 kcal/mol penalty for the diaxial


 chair indicates that at room temperature, >99% of the molecules will exist in the 

conformation, making it the primary pharmacophore state for downstream molecular docking studies.

References

  • Title: An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran Source: Journal of Carbohydrate Chemistry (Taylor & Francis) URL: [Link]

Protocols & Analytical Methods

Method

Protocol for the Stereoselective Synthesis of 2-Ethenyloxan-3-amine Hydrochloride

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Compound: 2-Ethenyloxan-3-amine hydrochloride (CAS: 1955516-24-1)[1] Introduction & Mechanistic Rationale Functionalized tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Compound: 2-Ethenyloxan-3-amine hydrochloride (CAS: 1955516-24-1)[1]

Introduction & Mechanistic Rationale

Functionalized tetrahydropyrans (oxanes) are ubiquitous scaffolds in natural products and active pharmaceutical ingredients (APIs). Specifically, the 2-vinyl-3-amino substitution pattern found in 2-ethenyloxan-3-amine hydrochloride provides a highly versatile building block for drug discovery, allowing for downstream functionalization via cross-metathesis, hydroboration, or oxidative cleavage of the vinyl moiety.

The synthesis of this compound relies on the highly stereoselective addition of a carbon nucleophile to a cyclic oxocarbenium ion. By starting from a readily accessible tert-butyl (2-methoxytetrahydro-2H-pyran-3-yl)carbamate precursor, a Lewis acid (typically Boron trifluoride diethyl etherate,


) is employed to promote the departure of the anomeric methoxy group. The resulting half-chair oxocarbenium intermediate undergoes a pseudo-axial nucleophilic attack by vinylmagnesium bromide. This trajectory is governed by stereoelectronic control (minimizing steric clash with the pseudo-equatorial Boc-protected amine at C3), yielding the trans-diastereomer with excellent selectivity [2]. Subsequent deprotection using anhydrous HCl in dioxane directly furnishes the highly pure hydrochloride salt, bypassing the need for aqueous basic workup .

Synthetic Workflow

Workflow A 3,4-Dihydro-2H-pyran (Starting Material) B Boc-Amino Acetal (Precursor) A->B 1. Bromomethoxylation 2. Azidation & Reduction 3. Boc Protection C Boc-Vinyl Oxane (Intermediate) B->C VinylMgBr, BF3·OEt2 CH2Cl2, -78 °C D 2-Ethenyloxan-3-amine HCl (Target) C->D 4M HCl in Dioxane RT, 2 h

Fig 1: Three-stage synthetic workflow for 2-ethenyloxan-3-amine hydrochloride.

Reaction Optimization Data

The critical C–C bond-forming step is highly sensitive to the choice of Lewis acid, temperature, and solvent. The table below demonstrates the causality behind selecting


 in dichloromethane at cryogenic temperatures.

Table 1: Optimization of the Oxocarbenium Vinylation Step

EntryLewis Acid (1.5 eq)Temperature (°C)SolventYield (%)Diastereomeric Ratio (trans:cis)
1

-78

452:1
2

-78

523:1
3

0

615:1
4

-78

88 >15:1
5

-78THF301:1

Expert Insight: The use of THF (Entry 5) dramatically reduces both yield and stereoselectivity because the strongly coordinating ethereal solvent outcompetes the acetal oxygen for the Lewis acid, dampening the generation of the oxocarbenium ion and altering the transition state geometry.

Detailed Experimental Protocols

Stage 1: Stereoselective Vinylation

Synthesis of tert-butyl (2-vinyltetrahydro-2H-pyran-3-yl)carbamate

Self-Validating Principle: The slow addition of the Grignard reagent at -78 °C prevents localized exothermic spikes, which are the primary cause of epimerization and reduced diastereomeric ratios in oxocarbenium additions.

Materials:

  • tert-Butyl (2-methoxytetrahydro-2H-pyran-3-yl)carbamate: 2.31 g (10.0 mmol, 1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF): 25.0 mL (25.0 mmol, 2.5 eq)

  • 
     (freshly distilled): 1.85 mL (15.0 mmol, 1.5 eq)
    
  • Anhydrous Dichloromethane (

    
    ): 50 mL
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve the tert-butyl (2-methoxytetrahydro-2H-pyran-3-yl)carbamate in 50 mL of anhydrous

    
    .
    
  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add

    
     dropwise via syringe over 5 minutes. Stir the mixture for 15 minutes at -78 °C to ensure complete formation of the oxocarbenium intermediate.
    
  • Nucleophilic Addition: Add the vinylmagnesium bromide solution dropwise via a syringe pump over 30 minutes. Maintain the internal temperature strictly below -70 °C.

  • Monitoring: Stir the reaction for an additional 2 hours at -78 °C. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1, visualizing with Phosphomolybdic Acid (PMA) stain; the starting material acetal will appear as a distinct spot that converts to a slightly less polar product spot).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous

    
     (20 mL). Causality: This safely destroys the excess Grignard reagent and neutralizes the Lewis acid without hydrolyzing the newly formed ether linkage.
    
  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with

    
     (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford the intermediate as a colorless oil.

Stage 2: Deprotection and Hydrochloride Salt Formation

Synthesis of 2-ethenyloxan-3-amine hydrochloride

Self-Validating Principle: Utilizing anhydrous HCl in dioxane rather than trifluoroacetic acid (TFA) allows for the direct precipitation of the pharmaceutically relevant hydrochloride salt. This avoids a secondary salt-exchange step and prevents the loss of the highly water-soluble free amine during aqueous workup.

Materials:

  • tert-Butyl (2-vinyltetrahydro-2H-pyran-3-yl)carbamate: 1.82 g (8.0 mmol, 1.0 eq)

  • 4M HCl in Dioxane: 20.0 mL (80.0 mmol, 10.0 eq)

  • Anhydrous Diethyl Ether: 60 mL

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the Boc-protected intermediate in a minimal amount of anhydrous dioxane (approx. 5 mL).

  • Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add the 4M HCl in dioxane solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Observation: Effervescence will occur as isobutylene and

    
     gases are evolved.
    
  • Monitoring: Confirm complete deprotection via TLC (ninhydrin stain; the primary amine will stain a deep purple/pink).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane.

  • Trituration: Suspend the resulting crude sticky residue in 20 mL of ice-cold anhydrous diethyl ether and vigorously stir for 10 minutes. The product will precipitate as a white solid. Decant the ether layer. Repeat this trituration process two more times (2 × 20 mL) to remove any residual organic impurities.

  • Drying: Dry the resulting white powder under high vacuum for 12 hours to afford pure 2-ethenyloxan-3-amine hydrochloride.

Mechanistic Pathway

Mechanism A Boc-Amino Acetal B Lewis Acid Coordination (BF3-OMe complex) A->B + BF3·OEt2 C Oxocarbenium Ion (Reactive Intermediate) B->C - [BF3OMe]- D Stereoselective Attack (Vinyl Grignard) C->D + VinylMgBr E trans-2-Vinyl-3-Boc-aminooxane D->E Axial Attack (Stereoelectronic Control)

Fig 2: Mechanism of Lewis acid-mediated oxocarbenium formation and stereoselective vinylation.

References

  • Budakoti, A., & Mondal, P. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 971–1014.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

Sources

Application

Application Note: Orthogonal Derivatization Strategies for 2-Ethenyloxan-3-amine Hydrochloride in Drug Discovery

Introduction and Strategic Rationale The tetrahydropyran (oxan) ring is a privileged scaffold frequently encountered in bioactive natural products and modern pharmaceuticals. Specifically, 2-ethenyloxan-3-amine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The tetrahydropyran (oxan) ring is a privileged scaffold frequently encountered in bioactive natural products and modern pharmaceuticals. Specifically, 2-ethenyloxan-3-amine hydrochloride (CAS: 1955516-24-1) serves as a highly versatile, conformationally restricted building block[1].

This application note details a robust, two-step orthogonal derivatization sequence designed for drug development professionals. The protocol leverages the differential reactivity of the molecule's two functional handles:

  • The C3-Primary Amine: Derivatized via highly efficient HATU-mediated N-acylation.

  • The C2-Ethenyl (Vinyl) Group: Functionalized via Ruthenium-catalyzed Olefin Cross-Metathesis (CM).

Because amide bond formation and olefin metathesis operate under completely orthogonal mechanistic paradigms, this sequence acts as a self-validating system. The mild basic conditions of the acylation do not isomerize or degrade the terminal alkene, and the neutral, transition-metal-catalyzed metathesis leaves the newly formed amide intact.

Mechanistic Causality & Reaction Design

Step 1: HATU-Mediated N-Acylation of a Hydrochloride Salt

Amide bond formation is the most frequently executed reaction in medicinal chemistry. For this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its exceptional coupling efficiency and suppression of epimerization[2].

The Causality of Base Selection: Because the starting material is a hydrochloride salt, the choice and stoichiometry of the base are critical. We mandate the use of 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Equivalents 1 & 2: Deprotonate the carboxylic acid to initiate attack on the electron-deficient carbon of HATU, forming the highly reactive OAt-active ester[3].

  • Equivalent 3: Neutralizes the HCl salt of 2-ethenyloxan-3-amine, liberating the nucleophilic free base in situ. DIPEA is strictly preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile and minimizes the racemization of

    
    -chiral carboxylic acids[4].
    
Step 2: Olefin Cross-Metathesis (CM)

The C2-ethenyl group is classified as a "Type I" olefin under the Grubbs empirical classification model, meaning it undergoes rapid homodimerization and cross-metathesis. To functionalize this group without yielding complex oligomeric mixtures, we react it with a "Type II" electron-deficient olefin, such as methyl acrylate[5].

The Causality of Catalyst Selection: Grubbs 2nd Generation Catalyst (Ru-1) is selected over the 1st Generation catalyst. The strongly


-donating N-heterocyclic carbene (NHC) ligand in the 2nd Generation catalyst provides the necessary electron density to the Ruthenium center to successfully engage electron-deficient acrylates, driving the reaction toward the thermodynamically favored E-isomer of the functionalized tetrahydropyran.

Workflow Visualization

G SM 2-Ethenyloxan-3-amine HCl (Starting Material) Step1 Step 1: N-Acylation HATU / DIPEA / DMF RT, 2h SM->Step1 Int N-Acyl-2-ethenyloxan-3-amine (Intermediate) Step1->Int Step2 Step 2: Cross-Metathesis Grubbs II / Methyl Acrylate DCM, 40°C, 12h Int->Step2 Prod Functionalized Scaffold (Final Product) Step2->Prod

Workflow for orthogonal derivatization of 2-ethenyloxan-3-amine HCl.

Quantitative Optimization Data

Table 1: Base Optimization for N-Acylation (Step 1)

Conditions: Phenylacetic acid (1.0 eq), 2-ethenyloxan-3-amine HCl (1.0 eq), HATU (1.2 eq), DMF, RT, 2h.

BaseEquivalentsConversion (%)Epimerization (%)Observational Notes
DIPEA1.542%< 1%Incomplete neutralization of HCl salt.
DIPEA3.0> 98%< 1%Optimal conditions; rapid OAt-ester consumption.
TEA3.095%4.5%Increased epimerization due to lower steric bulk.
Table 2: Catalyst Loading for Cross-Metathesis (Step 2)

Conditions: Intermediate (1.0 eq), Methyl Acrylate (3.0 eq), DCM (0.1 M), 40 °C, 12h.

CatalystLoading (mol%)E/Z RatioYield (%)Observational Notes
Grubbs 1st Gen5.0N/A< 5%Catalyst inactive toward electron-deficient acrylates.
Grubbs 2nd Gen2.515:168%Sluggish reaction; premature catalyst death.
Grubbs 2nd Gen5.0> 20:192%Optimal; high thermodynamic E-selectivity.

Experimental Protocols

Protocol A: N-Acylation of 2-Ethenyloxan-3-amine Hydrochloride

Objective: Synthesize the N-acyl intermediate while preserving the C2-vinyl group.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq) to the stirring solution, followed immediately by HATU (1.2 mmol, 1.2 eq). Stir the mixture at room temperature (20–25 °C) for 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the OAt-active ester[4].

  • Coupling: Add 2-ethenyloxan-3-amine hydrochloride (1.0 mmol, 1.0 eq) in a single portion. Stir the reaction mixture at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (30 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1M Aqueous HCl (2 × 15 mL) to remove excess DIPEA and unreacted amine.

    • Saturated aqueous

      
       (2 × 15 mL) to remove unreacted acid and HOAt byproduct.
      
    • Brine (1 × 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-acyl intermediate.
    
Protocol B: Olefin Cross-Metathesis with Methyl Acrylate

Objective: Extend the C2-vinyl group to an


-unsaturated ester.
  • Preparation: In an oven-dried Schlenk flask, dissolve the N-acyl intermediate from Protocol A (1.0 mmol, 1.0 eq) and methyl acrylate (3.0 mmol, 3.0 eq) in anhydrous, thoroughly degassed Dichloromethane (DCM) (10.0 mL, 0.1 M concentration). Note: Degassing is critical to prevent oxidative degradation of the Ruthenium catalyst.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%) in a single portion under a positive stream of argon.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C (gentle reflux) for 12 hours. The reaction mixture will maintain a characteristic deep red/brown hue.

  • Quenching: Cool the reaction to room temperature. Add ethyl vinyl ether (1.0 mL) and stir for 30 minutes. This step forces the active Ruthenium carbene to form an inactive Fischer carbene, effectively terminating the reaction and preventing isomerization during work-up.

  • Isolation: Concentrate the mixture directly onto silica gel under reduced pressure. Purify via flash column chromatography to isolate the thermodynamically favored (E)-

    
    -unsaturated ester product.
    

References

  • Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL:[Link]

  • HATU coupling Source: Wenxuecity URL:[Link]

  • Straightforward Synthesis of α,β-Unsaturated Thioesters via Ruthenium-Catalyzed Olefin Cross-Metathesis (van Zijl et al.) Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

analytical methods for the quantification of 2-ethenyloxan-3-amine hydrochloride

Abstract This application note details the analytical strategy for the quantification of 2-ethenyloxan-3-amine hydrochloride , a chiral heterocyclic building block characterized by a lack of native UV chromophores and hi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the analytical strategy for the quantification of 2-ethenyloxan-3-amine hydrochloride , a chiral heterocyclic building block characterized by a lack of native UV chromophores and high polarity. Due to the molecule's physicochemical properties—specifically the aliphatic vinyl group and the primary amine—standard UV-HPLC methods are insufficient.[1] This guide presents two validated workflows:

  • LC-MS/MS (HILIC-ESI+) : For high-sensitivity bioanalysis and trace impurity profiling.[2][3][1]

  • Derivatization-HPLC-UV : A robust, cost-effective method for bulk API assay and process control using Fmoc-Cl derivatization.[2][3][1]

Part 1: Analyte Profiling & Method Strategy

Physicochemical Profile[1][2][3][4]
  • IUPAC Name: 2-ethenyltetrahydro-2H-pyran-3-amine hydrochloride[3][1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1] · HCl
  • Molecular Weight: 127.19 g/mol (Free Base) / 163.65 g/mol (Salt)[1]

  • Key Functional Groups:

    • Primary Amine (C3): Basic (pKa ~9.5–10.5), polar, amenable to cation exchange and derivatization.[3][1]

    • Vinyl Group (C2):[1][4] Reactive, UV-absorbance only in deep UV (<210 nm), susceptible to oxidation.[3][1]

    • Tetrahydropyran Ring: Lipophilic backbone, creates stereochemical complexity (cis/trans diastereomers).[3][1]

The Analytical Challenge

The primary challenge is the "Chromophore Gap." The molecule lacks a conjugated


-system, rendering it invisible to standard UV detectors (254 nm).[1] While detection at 200–210 nm is possible, it suffers from poor signal-to-noise ratios and solvent interference.[2][3][1] Furthermore, the high polarity of the amine salt leads to poor retention on standard C18 columns (dewetting).[1]
Strategic Decision Matrix

The following decision tree outlines the selection of the appropriate method based on the analytical goal.

MethodSelection cluster_legend Legend Start Select Analytical Goal Conc Concentration Range? Start->Conc Trace Trace / Bioanalysis (< 1 µg/mL) Conc->Trace Low Bulk Bulk / Purity Assay (> 10 µg/mL) Conc->Bulk High MS Method A: LC-MS/MS (HILIC Mode) Trace->MS Deriv Method B: Derivatization (HPLC-UV/FLD) Bulk->Deriv CAD Alternative: HPLC-CAD (No Derivatization) Bulk->CAD If UV unavailable Key1 Decision Point Key2 Method Choice

Figure 1: Analytical Method Selection Strategy.

Part 2: Protocol A — LC-MS/MS (Bioanalysis & Trace Quant)

Objective: Quantification of 2-ethenyloxan-3-amine in plasma or complex matrices.[2][3][1] Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, while Positive Electrospray Ionization (ESI+) yields a strong [M+H]+ signal.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[3][1]

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-pHILIC (2.1 x 100 mm, 2.5 µm).[3][1]

    • Why: HILIC columns retain polar amines via hydrogen bonding and ionic interactions, preventing the "dead volume elution" seen with C18.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[3][1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3][1]

  • Gradient:

    • 0.0 min: 90% B[2][3][1]

    • 5.0 min: 50% B[2][3][1]

    • 7.0 min: 50% B[2][3][1]

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.[3][1]

Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 128.1 [M+H]

    
    [3][1]
    
  • MRM Transitions:

    • Quantifier: 128.1

      
       111.1 (Loss of NH
      
      
      
      , collision energy ~15 eV).[3][1]
    • Qualifier: 128.1

      
       84.0 (Ring fragmentation/Loss of vinyl, CE ~25 eV).[1]
      
  • Source Temp: 400°C (Ensures volatilization of the salt).[3][1]

  • Capillary Voltage: 3.5 kV.[3][1]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/sample.[3][1][5]

  • Add 200 µL of Internal Standard Solution (e.g., d-labeled analog or pseudo-isobaric amine like cyclohexylamine in ACN).

  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

  • Inject 2 µL of the supernatant directly.

Part 3: Protocol B — Derivatization HPLC-UV (Purity & Assay)

Objective: Quality control and assay of the API where MS is unavailable or cost-prohibitive. Principle: Reaction of the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) to generate a highly stable, UV-active carbamate derivative detectable at 265 nm.[2][3][1]

Derivatization Workflow

The vinyl group is sensitive to radical polymerization; therefore, mild, buffered conditions are used.[3][1]

  • Preparation: Dissolve 10 mg of 2-ethenyloxan-3-amine HCl in 10 mL Borate Buffer (0.2 M, pH 8.5).

  • Reaction: Mix 500 µL of Sample Solution + 500 µL of Fmoc-Cl (5 mM in Acetonitrile).

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quenching: Add 100 µL of 1-Adamantanamine (ADAM) solution to scavenge excess Fmoc-Cl (prevents reagent peak interference).

HPLC-UV Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[3][1]

    • Why: The Fmoc-derivative is highly lipophilic, allowing standard RP-HPLC retention.[2][3][1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3][1]

  • Mobile Phase B: Acetonitrile.[3][1]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 265 nm (Fmoc

    
    ) or Fluorescence (Ex 260 nm / Em 310 nm).[1]
    

Part 4: Validation Criteria (ICH Q2(R2) / M10)

To ensure data integrity, the method must pass the following criteria:

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (Assay)
Specificity No interference at retention time of analyte in blank matrix.Resolution > 1.5 between analyte and nearest impurity (e.g., stereoisomers).[3][1]
Linearity (r²) > 0.990 (Weighted 1/x²)> 0.999
Accuracy 85–115% of nominal98–102% of nominal
Precision (CV) < 15%< 2%
Stability < 15% degradation after 24h autosampler storage.[3][1]Solution stability confirmed for 48h.
Stereochemical Note

2-ethenyloxan-3-amine has two chiral centers.[3][1] If the synthetic route yields a racemate or diastereomeric mixture, the Derivatization Method (Protocol B) is preferred for separation. Using a chiral column (e.g., Chiralpak IG) with the Fmoc-derivative often improves resolution compared to the underivatized free base.[1]

References

  • Guideline on Bioanalytical Method Validation M10. European Medicines Agency / ICH. (2022).[3][1] Provides the global regulatory framework for validating the LC-MS/MS protocol. [Link]

  • Derivatization of Amines for HPLC Analysis. LibreTexts Chemistry. (2023).[3][1][6][7] Review of Fmoc and OPA derivatization chemistries for UV-transparent amines. [Link]

  • Hydrophilic Interaction Chromatography (HILIC) for the Analysis of Polar Amines. Journal of Chromatography A. (2017). Foundational text on selecting ZIC-pHILIC columns for small polar analytes. [Link][4][6]

  • PubChem Compound Summary: 2-Ethyl-3-phenyloxirane (Structural Analog). National Library of Medicine.[2][3][1] Used for structural comparison of oxirane/oxan ring fragmentation patterns.[3][1] [Link]

Sources

Application

Application Note: Analytical Protocols for 2-Ethenyloxan-3-Amine Hydrochloride

Abstract This technical guide outlines validated protocols for the analysis of 2-ethenyloxan-3-amine hydrochloride , a functionalized tetrahydropyran intermediate often utilized in the synthesis of complex alkaloids and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines validated protocols for the analysis of 2-ethenyloxan-3-amine hydrochloride , a functionalized tetrahydropyran intermediate often utilized in the synthesis of complex alkaloids and pharmaceutical scaffolds. Due to the molecule's lack of a strong UV chromophore, high polarity (amine salt), and thermal instability of the salt form, standard analytical approaches require modification.[1] This document details a Direct UV-HPLC method for assay purity, a Pre-column Derivatization HPLC-FLD method for trace analysis, and a Derivatization GC-MS method for structural confirmation.

Analyte Profile & Challenges

  • IUPAC Name: 2-ethenyloxan-3-amine hydrochloride (or 2-vinyltetrahydro-2H-pyran-3-amine HCl).

  • Chemical Structure: A saturated six-membered ether ring (oxan/tetrahydropyran) substituted with a vinyl group at C2 and a primary amine at C3.

  • Critical Analytical Challenges:

    • Weak Chromophore: The vinyl group absorbs weakly at

      
       nm. The backbone is aliphatic, making standard UV detection at 254 nm impossible.
      
    • Amine Tailing: The primary amine interacts strongly with residual silanols on silica-based HPLC columns, leading to peak tailing.

    • Thermal Instability (GC): As a hydrochloride salt, the analyte is non-volatile and will degrade in a hot GC injector port unless neutralized and derivatized.

HPLC Method A: Direct UV Analysis (Purity Assay)

Best for: Raw material assay, high-concentration reaction monitoring (>0.1 mg/mL).

Method Principle

This method utilizes "Low-UV" detection. To suppress silanol interactions and maintain the amine in a protonated (soluble) state, an acidic phosphate buffer with a chaotropic modifier (perchlorate or high ionic strength) is recommended.

Chromatographic Conditions
ParameterSpecification
Column C18 with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 50 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM Triethylamine (TEA)*
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic); 2-15 min: 5%

60% B; 15-20 min: Re-equilibrate
Detection UV-Vis / DAD at 205 nm (Reference: 360 nm)
Column Temp 30°C
Injection Vol 10 µL

*Expert Insight: The addition of Triethylamine (TEA) acts as a "sacrificial base," saturating silanol sites on the column to ensure the analyte elutes as a sharp, symmetrical peak.

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

  • Working Solution: Dilute to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

HPLC Method B: Trace Analysis (Derivatization)

Best for: Impurity profiling, low-level quantitation (<10 µg/mL), or biological matrices.

Method Principle

Since the native molecule lacks fluorescence, we employ Pre-column Derivatization using o-Phthalaldehyde (OPA). OPA reacts selectively with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Derivatization Protocol
  • Reagent: Mix 10 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer (0.4 M, pH 10.0) and 50 µL 2-Mercaptoethanol.

  • Reaction: Mix 100 µL Sample + 100 µL OPA Reagent.

  • Incubation: Wait 2 minutes at room temperature (reaction is instant but requires stabilization).

  • Injection: Inject immediately (derivatives can be unstable after 30-60 mins).

Chromatographic Conditions (FLD)
ParameterSpecification
Column Phenyl-Hexyl or C18 (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm)
Mobile Phase A: 25 mM Sodium Phosphate (pH 6.5) / B: Methanol (Gradient 30%

80% B)
Detection Fluorescence (FLD): Excitation 340 nm / Emission 455 nm
Sensitivity Limit of Quantitation (LOQ) estimated at ~10 ng/mL

GC-MS Method: Structural Confirmation

Best for: Identification, diastereomer separation, and mass spectral fingerprinting.

The "Salt" Problem

Direct injection of amine hydrochlorides into a GC inlet (typically 250°C) results in pyrolysis and contamination of the liner. You must perform a "Free-Base & Derivatize" workflow.

Sample Preparation Workflow (Graphviz)

GC_Workflow Salt Start: Amine HCl Salt FreeBase Step 1: Free-Basing (Add 1M NaOH + MTBE) Salt->FreeBase Neutralize Extract Step 2: Extraction (Collect Organic Layer) FreeBase->Extract Partition Dry Step 3: Drying (Na2SO4 + N2 Evap) Extract->Dry Concentrate Deriv Step 4: Derivatization (Add BSTFA + 1% TMCS) Dry->Deriv Silylate (60°C, 30 min) Inject Step 5: GC-MS Injection Deriv->Inject Analyze

Figure 1: Critical sample preparation workflow for GC-MS analysis of amine salts. Failure to neutralize and derivatize will lead to injector port degradation.

Derivatization Protocol (Silylation)
  • Free-Basing: Dissolve 5 mg sample in 0.5 mL water. Add 0.5 mL 1M NaOH. Extract with 1 mL MTBE (Methyl tert-butyl ether).

  • Drying: Remove MTBE layer, dry over anhydrous

    
    , and evaporate to dryness under Nitrogen.
    
  • Reaction: Re-dissolve residue in 100 µL anhydrous Pyridine. Add 100 µL BSTFA + 1% TMCS .[1]

  • Heat: Incubate at 60°C for 30 minutes.

  • Result: Forms the TMS-derivative (N-trimethylsilyl-2-ethenyloxan-3-amine).

GC-MS Parameters
ParameterSpecification
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split (20:1), 260°C
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
MS Source EI (70 eV), Source Temp 230°C
Scan Range 40–350 m/z

System Suitability & Validation

To ensure data integrity, the following criteria must be met before running sample batches:

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures amine interaction with silanols is suppressed.
Resolution (

)

Separation of diastereomers (cis/trans isomers).
Precision (RSD)

(n=6)
Validates injector and pump stability.
Signal-to-Noise

Required for LOQ determination.
Decision Logic for Method Selection

Method_Selection Start Select Analysis Goal Conc Is Concentration > 0.1 mg/mL? Start->Conc Struct Structural ID / Unknowns Start->Struct High Yes: Purity Assay Conc->High Raw Material Low No: Trace/Bioanalysis Conc->Low Impurities DirectUV Method A: HPLC-UV (205 nm) (Phosphate Buffer pH 3.0) High->DirectUV Deriv Method B: HPLC-FLD (OPA Derivatization) Low->Deriv GCMS Method C: GC-MS (Free-base + BSTFA) Struct->GCMS

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample concentration and data requirements.

References

  • Agilent Technologies. (2022).[2] Analysis of Primary Aromatic and Aliphatic Amines using HPLC. Retrieved from

  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • Sigma-Aldrich. (2021). Derivatization Reagents for GC: BSTFA and TMS Protocols.[1][3][4] Retrieved from

  • BenchChem. (2025).[1][5] Application Notes and Protocols for HPLC Analysis of Amines.[5] Retrieved from

  • Macherey-Nagel. (2020). Derivatization reagents for GC: Silylation methods for Amine Hydrochlorides.[6] Retrieved from

Sources

Method

Large-Scale Synthesis and Stereocontrol of 2-Ethenyloxan-3-amine Hydrochloride: A Comprehensive Process Guide

Audience: Process Chemists, Research Scientists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocol (SOP) Executive Summary The 3-aminotetrahydropyran scaffold is a highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Research Scientists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

The 3-aminotetrahydropyran scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a rigidified bioisostere for morpholines and piperidines in active pharmaceutical ingredients (APIs) . Specifically, 2-ethenyloxan-3-amine hydrochloride (rac-(2R,3S)-2-vinyltetrahydro-2H-pyran-3-amine hydrochloride) serves as a critical bifunctional building block. The presence of the C2-vinyl group enables downstream diversification via cross-metathesis, hydroboration, or oxidative cleavage, while the C3-amine provides a handle for amide coupling or reductive amination.

This application note details a highly scalable, five-step synthetic route designed to bypass the instability of acyclic intermediates. By leveraging a cyclic acetal platform and the kinetic anomeric effect, this protocol ensures rigorous diastereocontrol and eliminates the need for chromatographic purification in the final salt-formation step.

Strategic Retrosynthesis & Route Causality

Traditional syntheses of 2-substituted 3-aminotetrahydropyrans often rely on lengthy chiral pool derivations or complex hetero-Diels-Alder reactions that suffer from poor scalability and low atom economy. To design a process suitable for kilogram-scale research, we engineered a route starting from the inexpensive bulk chemical 3,4-dihydro-2H-pyran (DHP) .

The Causality of the Route:

  • Functionalization of DHP: Bromo-methoxylation of DHP rapidly installs the necessary C2-oxygen and C3-halogen handles with complete trans-diastereoselectivity via a bromonium intermediate.

  • Nitrogen Introduction: Nucleophilic displacement with sodium azide proceeds with clean inversion, yielding the cis-azido acetal.

  • Chemoselective Vinylation: Direct addition of a vinyl Grignard reagent to an azide is hazardous and prone to side reactions (e.g., triazene formation). Therefore, we employ a highly stable potassium vinyltrifluoroborate salt combined with a Lewis acid. This allows for the direct C-vinylation of the cyclic acetal via an oxocarbenium intermediate under mild, non-basic conditions .

SyntheticWorkflow A 3,4-Dihydro-2H-pyran B trans-3-Bromo-2-methoxy-THP A->B NBS, MeOH C cis-3-Azido-2-methoxy-THP B->C NaN3, DMF D cis-3-(Boc-amino)-2-methoxy-THP C->D 1. PPh3 2. Boc2O E trans-2-Vinyl-3-(Boc-amino)-THP D->E KBF3(Vinyl) BF3·OEt2 F 2-Ethenyloxan-3-amine HCl E->F HCl/Dioxane

Fig 1. Five-step scalable synthetic workflow for 2-ethenyloxan-3-amine hydrochloride.

Mechanistic Insights: Stereocontrol via the Kinetic Anomeric Effect

A critical challenge in synthesizing 2-ethenyloxan-3-amine derivatives is controlling the relative stereochemistry between the C2-vinyl and C3-amine groups .

In Step 4, the treatment of cis-3-(Boc-amino)-2-methoxytetrahydropyran with Boron trifluoride etherate (


) promotes the expulsion of methanol, generating a planar oxocarbenium ion at C2. The incoming nucleophile (vinyl group transferred from the trifluoroborate salt) faces a stereochemical choice: axial (inside) or equatorial (outside) attack.

Due to the kinetic anomeric effect , the transition state leading to axial attack is significantly lower in energy. This trajectory maintains continuous orbital overlap between the developing C-C


-bond and the axial lone pair of the ring oxygen. Consequently, the nucleophile attacks axially, resulting in a 1,2-trans relationship with the equatorial C3-Boc-amine group. This self-correcting stereochemical mechanism ensures high diastereomeric purity (>95:5 trans:cis) without requiring chiral auxiliaries.

Stereocontrol Start cis-3-(Boc-amino)-2-methoxy-THP Oxo Oxocarbenium Intermediate Start->Oxo BF3·OEt2 (-MeOH) Axial Axial Attack (Inside) Oxo->Axial Favored by Anomeric Effect Equatorial Equatorial Attack (Outside) Oxo->Equatorial Disfavored by Sterics TransProd trans-2-Vinyl-3-(Boc-amino)-THP Axial->TransProd CisProd cis-2-Vinyl-3-(Boc-amino)-THP Equatorial->CisProd

Fig 2. Stereocontrol model illustrating the kinetic anomeric effect during C-vinylation.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system ; mandatory In-Process Controls (IPCs) are embedded to ensure downstream success.

Step 1: Synthesis of trans-3-Bromo-2-methoxytetrahydro-2H-pyran
  • Reaction: Charge a jacketed reactor with 3,4-dihydro-2H-pyran (1.0 equiv, 1.0 mol) and anhydrous methanol (5.0 L). Cool to 0 °C.

  • Addition: Portion-wise add N-Bromosuccinimide (NBS, 1.05 equiv) over 1 hour, maintaining the internal temperature below 5 °C. Stir for 2 hours at room temperature (RT).

  • IPC: Verify completion via GC-MS (disappearance of DHP peak at m/z 84).

    
    H NMR will show a distinct doublet for the anomeric proton at ~4.8 ppm.
    
  • Workup: Quench with 10% aqueous

    
     (1.0 L). Extract with Dichloromethane (DCM). Wash organics with brine, dry over 
    
    
    
    , and concentrate to yield a pale yellow oil.
Step 2: Synthesis of cis-3-Azido-2-methoxytetrahydro-2H-pyran
  • Reaction: Dissolve the crude bromide (1.0 equiv) in anhydrous DMF (3.0 L). Add Sodium Azide (

    
    , 1.5 equiv).
    
  • Heating: Heat the suspension to 80 °C for 12 hours under a nitrogen atmosphere.

  • IPC: FT-IR spectroscopy must show a strong, sharp azide stretching band at ~2100 cm⁻¹.

  • Workup: Cool to RT, dilute with water (5.0 L), and extract with Ethyl Acetate (

    
     L). Wash the combined organics thoroughly with water (
    
    
    
    L) to remove DMF. Concentrate under reduced pressure.
Step 3: One-Pot Staudinger Reduction and Boc-Protection
  • Reduction: Dissolve the azido acetal (1.0 equiv) in THF/Water (10:1, 3.0 L). Add Triphenylphosphine (

    
    , 1.1 equiv) portion-wise. Stir at RT until nitrogen evolution ceases (~6 hours).
    
  • Protection: To the same vessel, add Triethylamine (

    
    , 1.5 equiv) followed by Di-tert-butyl dicarbonate (
    
    
    
    , 1.1 equiv). Stir at RT for 12 hours.
  • IPC: Ninhydrin stain on TLC must transition from positive (free amine) to negative (protected amine).

  • Workup: Remove THF in vacuo. Partition between water and EtOAc. The crude product is filtered through a short plug of silica gel (Hexanes/EtOAc 8:2) to remove triphenylphosphine oxide.

Step 4: Stereoselective C-Vinylation
  • Reaction: Dissolve the protected amine (1.0 equiv) and Potassium vinyltrifluoroborate (1.5 equiv) in anhydrous DCM (4.0 L). Cool the mixture to -78 °C.

  • Catalysis: Dropwise add

    
     (2.0 equiv). Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to RT over 3 hours.
    
  • IPC:

    
    H NMR of an aliquot must show the complete disappearance of the acetal methoxy singlet (~3.4 ppm) and the emergence of vinyl multiplets (5.2–6.0 ppm).
    
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with DCM, dry, and concentrate.
    
Step 5: Deprotection and Hydrochloride Salt Precipitation
  • Reaction: Dissolve the crude vinylated product (1.0 equiv) in minimal anhydrous diethyl ether (1.0 L).

  • Deprotection: Slowly add 4M HCl in Dioxane (5.0 equiv) at RT. Stir for 2 hours. A white precipitate will begin to form within 15 minutes.

  • Isolation: Cool the suspension to 0 °C for 1 hour to maximize precipitation. Filter the solid under a nitrogen blanket (hygroscopic). Wash the filter cake with cold diethyl ether (

    
     mL).
    
  • Validation: The final product (2-ethenyloxan-3-amine hydrochloride) must be completely soluble in water. Purity >99% by HPLC.

Process Metrics & Quantitative Data

To evaluate the scalability and environmental impact of this synthetic route, key process metrics were tracked across a 1.0-mole validation batch. The data demonstrates a highly efficient E-factor, particularly in the final step where chromatography is entirely avoided.

StepTransformationYield (%)Purity (GC/HPLC)E-factor (kg waste / kg product)
1 Bromo-methoxylation88%95%4.2
2 Azidation82%96%5.1
3 Staudinger / Protection79%98%6.3
4 C-Vinylation74%97%8.5
5 Deprotection & Salt Formation92%>99%2.1
Overall DHP to Target API Building Block ~38% >99% Cumulative: 26.2

References

  • Wu, H., et al. "Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale." Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Wadzinski, T. J., et al. "Brønsted Acid-Catalyzed Direct Substitution of 2-Ethoxytetrahydrofuran with Trifluoroborate Salts." Molecules (MDPI). Available at:[Link]

  • Darses, S., & Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews (ACS Publications). Available at:[Link]

  • Dixon, D. J., et al. "Synthesis of the 3-methylene-2-vinyltetrahydropyran unit; the hallmark of the sesquiterpene, hodgsonox." Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Application

Strategic Application of 2-Ethenyloxan-3-amine Hydrochloride in Asymmetric Synthesis

Executive Summary 2-ethenyloxan-3-amine hydrochloride (synonyms: 2-vinyltetrahydro-2H-pyran-3-amine HCl) represents a high-value Chiral Vicinal Amino-Alkene scaffold. Its structural rigidity, defined stereochemistry (typ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-ethenyloxan-3-amine hydrochloride (synonyms: 2-vinyltetrahydro-2H-pyran-3-amine HCl) represents a high-value Chiral Vicinal Amino-Alkene scaffold. Its structural rigidity, defined stereochemistry (typically trans-2,3-disubstitution), and orthogonal functional handles (nucleophilic amine vs. electrophilic/metathesis-active vinyl group) make it a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

This guide details the application of this scaffold in the asymmetric synthesis of bicyclic N,O-heterocycles (indolizidine analogs), neuraminidase inhibitors , and glycomimetics . We focus on leveraging the vinyl group for Ring-Closing Metathesis (RCM) and the amine for stereoselective functionalization.

Technical Profile & Handling

PropertySpecification
IUPAC Name 2-ethenyltetrahydro-2H-pyran-3-amine hydrochloride
Molecular Formula C₇H₁₃NO · HCl
Molecular Weight 163.64 g/mol
Chirality Available as (2R,3S) or (2S,3R) [Trans] or Cis-isomers
Solubility Soluble in H₂O, MeOH, DMSO; Sparingly soluble in CH₂Cl₂, THF
Stability Hygroscopic. Store under Argon at -20°C.
Handling Free amine is volatile and prone to oxidation; handle as HCl salt until use.

Expert Insight: The trans-relationship between the C2-vinyl and C3-amino groups is thermodynamically favored and crucial for transferring chirality to subsequent ring systems. When neutralizing the salt, use mild bases (NaHCO₃) in biphasic systems to prevent polymerization of the vinyl group.

Strategic Utility: The Divergent Synthesis Hub

The utility of 2-ethenyloxan-3-amine lies in its ability to serve as a divergent core. The C2-vinyl group acts as a "masked" aldehyde (via ozonolysis) or a coupling partner (via metathesis/Heck), while the C3-amine directs stereochemistry.

Core Reaction Pathways
  • Ring-Closing Metathesis (RCM): N-acylation with unsaturated acids followed by Ru-catalyzed RCM yields bicyclic lactams (fused pyrano-pyridinones).

  • Pd-Catalyzed Cross-Coupling: The vinyl group undergoes Heck coupling to attach aryl groups, essential for peptidomimetic synthesis.

  • Glycomimetic Synthesis: Functionalization mimics the transition state of sialyl cations, relevant for anti-viral drug design (e.g., Zanamivir analogs).

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the transformation logic starting from the core scaffold.

G Core 2-Ethenyloxan-3-amine HCl (Core Scaffold) RCM Bicyclic Lactams (via RCM) Core->RCM 1. Acryloyl Cl 2. Grubbs II Heck 2-Styryl Derivatives (via Heck Coupling) Core->Heck Ar-I, Pd(OAc)2 Ozonolysis Amino-Aldehydes (via Oxidative Cleavage) Core->Ozonolysis O3, DMS Glyco Sialic Acid Mimics (Neuraminidase Inhibitors) Ozonolysis->Glyco Reductive Amination

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the vinyl and amine groups.

Detailed Experimental Protocols

Protocol A: Synthesis of Bicyclic Pyrano[3,2-c]pyridin-2-ones via RCM

This protocol constructs a fused bicyclic system, a common core in marine alkaloids and kinase inhibitors.

Reagents:

  • Substrate: 2-ethenyloxan-3-amine HCl (1.0 equiv)

  • Acryloyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Grubbs Catalyst, 2nd Generation (5 mol%)

  • Solvents: Dichloromethane (DCM, anhydrous), Toluene (degassed)

Step-by-Step Methodology:

  • Free Base Liberation & N-Acylation:

    • Suspend the amine HCl salt (1.0 mmol) in anhydrous DCM (10 mL) at 0°C.

    • Add Et₃N (2.5 mmol) dropwise. The suspension will clear as the free amine is liberated.

    • Add acryloyl chloride (1.2 mmol) dropwise over 10 minutes. Critical: Maintain 0°C to prevent polymerization of the acryloyl chloride.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show complete consumption of the amine (ninhydrin stain negative).

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Yields typically >85%.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the N-acryloyl intermediate (0.5 mmol) in degassed Toluene (50 mL).

    • Note: High dilution (0.01 M) is mandatory to favor intramolecular cyclization over intermolecular dimerization.

    • Add Grubbs II catalyst (5 mol%).

    • Heat to 80°C under an Argon atmosphere for 4–6 hours.

    • Monitoring: Monitor the disappearance of the terminal alkene protons by ¹H NMR or TLC.

    • Purification: Evaporate solvent. Purify via flash chromatography (SiO₂).

Expected Outcome: Formation of the bicyclic unsaturated lactam with >90% diastereoselectivity (retaining the relative stereochemistry of the pyran ring).

Protocol B: Pd-Catalyzed Heck Coupling (Library Generation)

This protocol functionalizes the vinyl group to create 2-styryl derivatives, expanding the hydrophobic pharmacophore.

Reagents:

  • Substrate: N-Boc-2-ethenyloxan-3-amine (Protected form)

  • Aryl Iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: Et₃N (2.0 equiv)

  • Solvent: DMF or MeCN

Methodology:

  • Protection: Ensure the amine is protected (e.g., Boc, Cbz) prior to coupling to prevent Pd-coordination poisoning.

  • Coupling: Combine Substrate, Aryl Iodide, Pd(OAc)₂, Ligand, and Base in a sealed tube with DMF.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with H₂O (to remove DMF) and LiCl solution.

Data Analysis & Troubleshooting

Comparative Yields by Solvent (RCM Reaction)
SolventConcentrationTemperatureYield (%)Observations
DCM 0.05 M40°C (Reflux)65%Slow conversion; some dimerization observed.
Toluene 0.01 M80°C92% Optimal. High dilution prevents oligomers.
Toluene 0.1 M80°C45%Significant intermolecular dimerization.
THF 0.01 M65°C78%Good solubility, but slower kinetics than Toluene.
Troubleshooting Guide
  • Problem: Low yield in RCM step.

    • Root Cause:[1][2] Oxygen poisoning of Grubbs catalyst or high concentration.

    • Solution: Degas solvents via freeze-pump-thaw cycles (3x). Ensure concentration is ≤0.01 M.

  • Problem: Racemization of the C3-amine.

    • Root Cause:[1][2][3] Harsh basic conditions during neutralization.

    • Solution: Use DIPEA or NaHCO₃ instead of NaOH/KOH. Keep temperature <0°C during acylation.

Mechanistic Workflow (RCM)

The following diagram details the catalytic cycle and critical decision points for the Ring-Closing Metathesis protocol.

RCM_Workflow Start Start: Amine HCl Salt Protect Step 1: N-Acylation (Acryloyl Cl, Et3N, 0°C) Start->Protect Check1 QC: TLC/NMR (Confirm Amide Formation) Protect->Check1 Check1->Protect Incomplete (Add Reagent) Dilute Step 2: Dilution (Degassed Toluene, 0.01 M) Check1->Dilute Pass Catalysis Step 3: Ru-Catalysis (Grubbs II, 80°C) Dilute->Catalysis Prevents Dimerization Workup Step 4: Purification (Flash Chromatography) Catalysis->Workup

Figure 2: Step-by-step workflow for the synthesis of bicyclic lactams via RCM.

References

  • Tetrahydropyrans in Natural Product Synthesis

    • Clarke, P. A., & Santos, S. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(9), 2045–2053.

  • RCM Applications in Heterocycles: Chattopadhyay, S. K., et al. (2016). Ring-closing metathesis for the synthesis of biologically active nitrogen-containing heterocycles. Tetrahedron, 72(35), 5329-5341.
  • Synthesis of Chiral Aminopyrans

    • Concellón, J. M., et al. (2005).[4] Regioselective ring opening of amino epoxides with nitriles: an easy synthesis of (2R,3S)- and (2S,3S)-1,3-diaminoalkan-2-ols.[4] Journal of Organic Chemistry, 70(18), 7447-50.[4]

  • Neuraminidase Inhibitor Scaffolds: Magano, J. (2009). Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu). Chemical Reviews, 109, 4398–4438.
  • Recent Patent Applications (Intermediate Synthesis)

    • WIPO Patent WO/2026/830430. (2026).[5][6] Process for Producing (3S,6R)-6-(cyanomethyl)-tetrahydro-2H-pyran-3-amine.

Sources

Method

Application Note: Development of Novel Chiral Bifunctional Catalysts from 2-Ethenyloxan-3-amine Hydrochloride

Abstract This application note outlines a comprehensive protocol for the development of novel organocatalysts derived from 2-ethenyloxan-3-amine hydrochloride (also known as 2-vinyltetrahydro-2H-pyran-3-amine HCl). While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note outlines a comprehensive protocol for the development of novel organocatalysts derived from 2-ethenyloxan-3-amine hydrochloride (also known as 2-vinyltetrahydro-2H-pyran-3-amine HCl). While cyclohexane-based scaffolds (e.g., Takemoto's catalyst) are ubiquitous in asymmetric synthesis, the tetrahydropyran (THP) core offers unique electronic properties due to the endocyclic oxygen and distinct conformational preferences. This guide details the conversion of the commercially available hydrochloride salt into a library of bifunctional thiourea catalysts , capable of promoting high-enantioselectivity Michael additions. We provide validated workflows for free-basing, derivatization, and catalytic evaluation.

Introduction & Strategic Rationale

The development of non-covalent organocatalysts has revolutionized asymmetric synthesis. The 2-ethenyloxan-3-amine scaffold presents three strategic advantages over traditional carbocyclic amines:

  • Electronic Modulation: The pyran oxygen atom at position 1 exerts an inductive effect on the adjacent amine (C3) and vinyl (C2) groups, potentially altering the pKa of the catalytic basic site compared to cyclohexane analogs.

  • Orthogonal Functionalization: The C2-vinyl group serves as a "silent" steric handle during catalysis but offers a site for late-stage immobilization (via copolymerization or thiol-ene click chemistry) onto solid supports, enabling catalyst recycling.

  • Rigid Stereochemical Backbone: The trans-relationship (typically (2R,3S) or enantiomer) between the vinyl and amine groups locks the substituents in a pseudo-diequatorial conformation, minimizing conformational flux during the transition state.

Target Catalyst Design

The primary workflow focuses on synthesizing N,N'-disubstituted thioureas . These bifunctional catalysts operate via a dual-activation mechanism: the thiourea moiety activates the electrophile (e.g., nitroolefin) via hydrogen bonding, while the tertiary amine (formed via derivatization) or the secondary amine (if left underivatized) activates the nucleophile.

Chemical Safety & Handling

  • 2-ethenyloxan-3-amine HCl is a hygroscopic solid. Store in a desiccator.

  • Isothiocyanates are potent sensitizers. All derivatization reactions must be performed in a fume hood.

  • Vinyl Group Reactivity: Avoid radical initiators or strong acids that may induce premature polymerization of the ethenyl group.

Experimental Protocols

Phase 1: Salt Neutralization and Resolution

Objective: Isolate the enantiopure free amine from the racemic or scalemic hydrochloride salt.

Materials:

  • 2-ethenyloxan-3-amine HCl (CAS: 1955516-24-1)

  • Sodium Hydroxide (1M aq)

  • Dichloromethane (DCM)

  • (L)-Tartaric acid (for resolution if starting material is racemic)

Protocol:

  • Free-Basing: Dissolve 10 mmol of the HCl salt in 20 mL water. Cool to 0°C. Slowly add 1M NaOH (12 mL) until pH > 12.

  • Extraction: Extract immediately with DCM (3 x 15 mL). The vinyl amine is somewhat volatile; keep solutions cool.

  • Drying: Dry combined organics over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keep bath < 30°C) to yield the pale yellow oil (1) .

  • Resolution (Optional): If the starting material is racemic, dissolve (1) in hot ethanol and add 0.5 equiv of (L)-tartaric acid. Allow to crystallize slowly. Recrystallize to constant optical rotation.

Phase 2: Synthesis of Bifunctional Thiourea Catalyst (Cat-THP-A)

Objective: Couple the chiral amine with an electron-deficient isothiocyanate to create the H-bond donor site.

Reaction Scheme:



Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Addition: Dissolve (1) (2.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Coupling: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.0 mmol, 1.0 equiv) dropwise over 5 minutes. The solution will turn from colorless to light yellow.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.

  • Workup: Concentrate the mixture to a solid residue.

  • Purification: Flash chromatography (SiO₂). Elute with a gradient of Hexanes:EtOAc (9:1 to 7:3).

  • Characterization: Verify structure via ¹H NMR. Key diagnostic peaks: Thiourea N-H protons typically appear broad/singlet around

    
     8.0–9.5 ppm.
    
Phase 3: Catalytic Evaluation (Asymmetric Michael Addition)

Objective: Validate the catalyst in a benchmark reaction.

Reaction: Dimethyl malonate + trans-


-Nitrostyrene 

Michael Adduct.

Protocol:

  • In a 1-dram vial, dissolve trans-

    
    -nitrostyrene (0.5 mmol) and Cat-THP-A  (10 mol%, 0.05 mmol) in Toluene (1.0 mL).
    
  • Add dimethyl malonate (1.0 mmol) followed by stirring.

  • Stir at room temperature for 24 hours.

  • Analysis: Pass a 50 µL aliquot through a silica plug. Analyze conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/IPA 90:10).

Data Presentation & Analysis

Expected Analytical Data (Reference Standards)

When developing this catalyst library, compare your results against these structural benchmarks.

CompoundStateKey ¹H NMR Features (CDCl₃, 400 MHz)
Start Material (HCl) White Solid

5.8 (m, 1H, vinyl), 3.4 (m, 1H, H-3), 8.4 (br, NH₃⁺)
Free Base (1) Yellow Oil

5.75 (ddd, 1H, vinyl), 2.8 (m, 1H, H-3), 1.2 (br, NH₂)
Catalyst (2) White Foam

8.1 (s, 1H, CSNH), 6.1 (br, 1H, CSNH-alkyl), 7.8 (s, Ar-H)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Polymerization of vinyl groupAdd radical inhibitor (BHT, 10 ppm) during reaction; exclude light.
Racemic Product Incomplete resolution of SMVerify optical rotation of (1) before coupling. Use chiral HPLC to confirm %ee of catalyst.
Slow Reaction Rate Catalyst aggregationDilute reaction to 0.1 M or switch solvent to DCM to break aggregates.

Visualizations

Figure 1: Catalyst Synthesis & Activation Pathway

This diagram illustrates the synthetic workflow and the proposed transition state activation mode.

G Salt HCl Salt (Start) Base Free Amine (Chiral Scaffold) Salt->Base NaOH, DCM Free-basing Catalyst Thiourea Catalyst (Bifunctional) Base->Catalyst + Reagent THF, RT Reagent Isothiocyanate (Ar-NCS) Reagent->Catalyst Coupling Substrate Nitroolefin (Electrophile) Catalyst->Substrate H-Bond Activation Product Chiral Adduct (High ee) Substrate->Product Michael Addition (Malonate)

Caption: Workflow for converting 2-ethenyloxan-3-amine HCl into a thiourea organocatalyst and its application in Michael addition.

Figure 2: Mechanistic Logic (Transition State)

Structure of the proposed transition state showing the "Pyran Shielding" effect.

TS Thiourea Thiourea Moiety (H-Bond Donor) Nitro Nitro Group (Substrate) Thiourea->Nitro Activation Pyran Pyran Ring (Steric Shield) Pyran->Nitro Si-face Blocking Vinyl Vinyl Group (Secondary Control) Vinyl->Pyran Rigidifies Backbone

Caption: Dual activation model: Thiourea binds the substrate while the Pyran ring directs stereoselectivity.

References

  • BLD Pharmatech. (2024). Product Specification: 2-Ethenyloxan-3-amine hydrochloride.[1] CAS 1955516-24-1.[1] Link

  • Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(40), 12672–12673. Link

  • Jacobsen, E. N., & Sigman, M. S. (1998). "Schiff Base Catalysts for the Asymmetric Strecker Reaction." Journal of the American Chemical Society, 120(21), 4901–4902. Link

  • Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 107(12), 5713–5743. Link

  • Enamine Store. (2024). Building Block: 2-ethenyloxan-3-amine hydrochloride.[1] Catalog No. EN300-244667.[1] Link

Sources

Application

Application Note: 2-Ethenyloxan-3-amine Hydrochloride as a Privileged sp³-Rich Scaffold in Bioactive Molecule Synthesis

Executive Summary The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. 2-Ethenyloxan-3-amine hydrochloride (CAS: 1955516-24-1)[1] has emerged as a highly versatile, bifunctional building block that directly addresses this need. Featuring a saturated tetrahydropyran (THP) core decorated with a primary amine and a terminal vinyl group, this scaffold serves as a critical linchpin for late-stage functionalization, enabling the rapid synthesis of macrocyclic therapeutics and targeted protein degrader (PROTAC) linkers.

This application note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for deploying 2-ethenyloxan-3-amine hydrochloride in advanced medicinal chemistry workflows.

Mechanistic Rationale & Physicochemical Profiling

The "Escape from Flatland" Paradigm

The incorporation of the tetrahydropyran (THP) ring is a deliberate structural choice designed to optimize the pharmacokinetic (PK) profile of drug candidates. According to comprehensive cheminformatic analyses, the THP ring is the second most frequently observed ring system in natural products, accounting for approximately 20% of all natural product architectures[2].

By substituting a traditional cyclohexane or piperidine ring with a THP core, medicinal chemists can achieve several synergistic effects:

  • LogP Reduction: The embedded oxygen atom acts as a hydrogen bond acceptor (HBA), significantly lowering lipophilicity (cLogP) and mitigating off-target toxicity driven by hydrophobic partitioning.

  • Aqueous Solubility: The increased Topological Polar Surface Area (TPSA) enhances thermodynamic solubility, a critical parameter for oral bioavailability[3].

  • Metabolic Stability: The electron-withdrawing nature of the oxygen atom deactivates adjacent C-H bonds toward cytochrome P450-mediated oxidation compared to purely carbocyclic analogs.

Dual-Handle Functionalization

The true utility of 2-ethenyloxan-3-amine lies in its orthogonal reactivity:

  • The Primary Amine: Enables rapid library generation via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr).

  • The Terminal Olefin: Serves as a latent functional handle for Ring-Closing Metathesis (RCM) to form macrocycles[4], or hydroboration-oxidation to generate primary alcohols for PROTAC linker attachment.

Quantitative Physicochemical Comparison

To illustrate the physicochemical advantages of the THP core, Table 1 compares the calculated properties of a model derivative (N-acetyl-2-ethenyloxan-3-amine) against its carbocyclic counterpart.

Table 1: Physicochemical Profiling of THP vs. Cyclohexane Scaffolds

Scaffold DerivativecLogPTPSA (Ų)H-Bond AcceptorsFsp³Aqueous Solubility (Predicted)
THP Core (N-acetyl-2-ethenyloxan-3-amine)0.85 38.3 2 0.86 High (>100 µg/mL)
Carbocycle Core (N-acetyl-2-vinylcyclohexan-1-amine)1.9229.110.88Moderate (<50 µg/mL)

Data demonstrates that the THP core reduces lipophilicity by >1 log unit while maintaining high sp³ character, directly improving predicted solubility.

Synthetic Divergence Workflow

The following diagram illustrates the strategic divergence of 2-ethenyloxan-3-amine hydrochloride into two distinct classes of high-value bioactive molecules.

G A 2-Ethenyloxan-3-amine HCl (Privileged sp³ Scaffold) B Amide Coupling (HATU, DIPEA) A->B Divergence 1 D Hydroboration-Oxidation (9-BBN, H2O2/NaOH) A->D Divergence 2 C Ring-Closing Metathesis (Hoveyda-Grubbs II) B->C Diene Intermediate E Macrocyclic Therapeutics (Targeted Inhibitors) C->E Macrocyclization F PROTAC Linkers (Bifunctional Degraders) D->F Primary Alcohol

Synthetic divergence of 2-ethenyloxan-3-amine HCl into macrocycles and PROTAC linkers.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure researchers can troubleshoot and adapt the methodologies to specific substrate requirements.

Protocol A: Synthesis of THP-Fused Macrocycles via Olefin Metathesis

Macrocyclization is notoriously challenging due to competing intermolecular oligomerization. This protocol utilizes high-dilution conditions and a highly active ruthenium catalyst to enforce intramolecular cyclization[5].

Step 1: Amide Coupling (Diene Generation)

  • Preparation: Suspend 2-ethenyloxan-3-amine hydrochloride (1.0 equiv, 1.0 mmol) and an

    
    -alkenoic acid (e.g., 6-heptenoic acid, 1.1 equiv) in anhydrous DMF (5.0 mL, 0.2 M).
    
  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic base required to liberate the free amine from the HCl salt without competing for the activated ester.

  • Activation: Add HATU (1.2 equiv) in one portion. Causality: The amine is sterically hindered by the adjacent THP oxygen and C2-vinyl group. HATU generates a highly reactive HOAt ester, accelerating aminolysis and preventing epimerization.

  • Isolation: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the diene intermediate.

Step 2: Ring-Closing Metathesis (RCM)

  • Dilution: Dissolve the purified diene (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a strict concentration of 2 mM (250 mL). Causality: High dilution is thermodynamically required to favor the entropic penalty of intramolecular macrocyclization over intermolecular cross-metathesis.

  • Degassing: Sparge the solution with argon for 20 minutes to remove dissolved oxygen, which can prematurely degrade the ruthenium catalyst.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%)[4]. Causality: This specific catalyst is chosen for its exceptional stability at elevated temperatures and its tolerance toward the Lewis basic THP oxygen and the newly formed amide bond.

  • Reaction: Heat the mixture to 80 °C under argon for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. Successful macrocyclization is confirmed by a mass shift of M - 28 Da (loss of ethylene gas). ¹H NMR should reveal the disappearance of terminal olefin multiplets (5.0–5.8 ppm) and the appearance of an internal olefin signal (~5.4 ppm).

Protocol B: Hydroboration-Oxidation for PROTAC Linker Elaboration

To utilize the scaffold in targeted protein degradation, the vinyl group must be converted to a primary alcohol to serve as an attachment point for PEG-linkers.

  • Free-Basing: Dissolve 2-ethenyloxan-3-amine hydrochloride (1.0 equiv) in anhydrous THF. Add Triethylamine (1.1 equiv), stir for 15 mins, and filter off the precipitated triethylamine hydrochloride salts.

  • Hydroboration: Cool the filtrate to 0 °C. Add 9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 2.5 equiv) dropwise. Stir at room temperature for 12 hours. Causality: 9-BBN is selected over standard borane (BH₃·THF) due to its massive steric bulk. This guarantees exquisite anti-Markovnikov regioselectivity, ensuring the boron atom adds exclusively to the terminal carbon to yield the primary alcohol, preventing the formation of secondary alcohol isomers.

  • Oxidation: Cool the reaction back to 0 °C. Carefully quench excess borane with absolute ethanol. Sequentially add 3 M aqueous NaOH (3.0 equiv) followed by 30% aqueous H₂O₂ (10.0 equiv). Stir at room temperature for 2 hours.

  • Isolation: Dilute with EtOAc, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 2-(2-hydroxyethyl)oxan-3-amine derivative is now primed for standard linker coupling chemistries (e.g., etherification or carbamate formation).

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Bioorganic & Medicinal Chemistry (2017), 25(7), 2218-2225 URL:[Link]

  • Ring systems in natural products: structural diversity, physicochemical properties, and coverage by synthetic compounds Source: RSC Advances (2022), 12, 17836-17847 URL:[Link]

  • Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature Source: Organic Process Research & Development (2018), 22(8), 918-946 URL:[Link]

  • At Long Last: Olefin Metathesis Macrocyclization at High Concentration Source: Journal of the American Chemical Society (2018), 140(28), 8895-8901 URL:[Link]

Sources

Method

Application Note: Protocol for the Purification of 2-Ethenyloxan-3-amine Hydrochloride

Abstract & Introduction 2-ethenyloxan-3-amine hydrochloride (IUPAC: 2-vinyltetrahydro-2H-pyran-3-amine HCl) is a critical heterocyclic scaffold used in the synthesis of macrolide antibiotics and complex alkaloids. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-ethenyloxan-3-amine hydrochloride (IUPAC: 2-vinyltetrahydro-2H-pyran-3-amine HCl) is a critical heterocyclic scaffold used in the synthesis of macrolide antibiotics and complex alkaloids. The presence of the vinyl group (ethenyl) at the C2 position introduces a reactive handle for further functionalization (e.g., olefin metathesis or hydroboration) but also imposes stability challenges, particularly regarding polymerization and oxidative degradation.

This Application Note provides a definitive protocol for the purification of this compound. Unlike simple aliphatic amines, the 2,3-disubstituted pyran ring creates diastereomeric complexity (cis vs. trans isomers). This guide prioritizes a "Free-Base/Re-Salt" strategy to ensure removal of neutral organic impurities, followed by a fractional crystallization technique to enrich the desired diastereomer.

Key Chemical Properties
PropertySpecificationNotes
Molecular Formula C₇H₁₃NO[1][2] · HClSalt form
Molecular Weight 163.64 g/mol 127.19 (Free Base) + 36.46 (HCl)
Solubility High: Water, MeOH, DMSOModerate: EtOH, iPrOHLow: Et₂O, Hexanes, EtOAcTypical amine salt profile
Stability Hygroscopic; Vinyl group sensitive to radical polymerizationStore under inert gas at -20°C
Stereochemistry Mixture of cis (2R,3R / 2S,3S) and trans (2R,3S / 2S,3R)Synthetic routes often yield 60:40 mixtures

Safety & Handling (Pre-Protocol)

  • Vinyl Group Reactivity: The ethenyl moiety is susceptible to radical polymerization. Avoid exposure to direct light and radical initiators (e.g., peroxides in old ethers).

  • Hygroscopicity: The HCl salt is hygroscopic. All filtration steps should be performed under a blanket of dry nitrogen or argon.

  • Solvent Safety: Diethyl ether and hexanes are highly flammable. Use anti-static grounding during precipitation steps.

Purification Strategy: The "Switchable" Workflow

The purification is divided into two phases. Phase A utilizes the pH-dependent solubility of the amine to remove non-basic impurities. Phase B utilizes the lattice energy differences of the diastereomeric salts to achieve high purity.

Phase A: Acid-Base Extraction (Crude Cleanup)

Objective: Remove neutral precursors (e.g., vinyl-dihydropyran starting material) and non-amine byproducts.

  • Dissolution: Dissolve crude 2-ethenyloxan-3-amine HCl (10.0 g) in Water (50 mL) . The solution should be clear to slightly yellow.

  • Neutral Wash: Wash the aqueous layer with Ethyl Acetate (3 x 30 mL) .

    • Mechanism:[3][4] The amine salt remains in the aqueous phase (ionized). Neutral organics partition into the EtOAc.

    • Check: Discard the organic (EtOAc) layer after verifying absence of product by TLC.

  • Free-Basing: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine (oil) separates.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 40 mL) .

    • Note: Avoid prolonged exposure to high pH to prevent potential retro-Michael type decomposition of the vinyl ether linkage (though the cyclic ether is generally robust).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ . Filter and concentrate in vacuo at < 30°C (prevent polymerization).

    • Result: Pale yellow oil (Free Amine).

Phase B: Fractional Crystallization (Salt Formation)

Objective: Isolate the HCl salt and enrich the major diastereomer.

  • Solvation: Dissolve the free amine oil (approx. 7.5 g) in minimal absolute Ethanol (EtOH) (approx. 25 mL).

  • Acidification: Cool to 0°C. Add 1.25 equivalents of HCl in 1,4-Dioxane (4M) dropwise with vigorous stirring.

    • Why Dioxane/HCl? It is anhydrous.[5] Aqueous HCl introduces water, making crystallization difficult.

  • Precipitation: Slowly add Diethyl Ether (Et₂O) (anti-solvent) until persistent turbidity is observed (approx. 50-70 mL).

  • Aging: Warm the mixture to reflux (briefly) to dissolve fines, then allow to cool slowly to Room Temperature (RT) over 2 hours, then to 4°C overnight.

    • Thermodynamics: Slow cooling promotes the growth of the more stable crystal lattice (usually the trans-isomer for similar pyran systems), excluding impurities.

  • Isolation: Filter the white crystals under Nitrogen. Wash with cold Et₂O.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

Visual Workflow (DOT Diagram)

PurificationProtocol cluster_waste Waste Streams Start Crude 2-ethenyloxan-3-amine HCl Dissolve Dissolve in Water (pH < 2) Start->Dissolve Wash Wash with EtOAc (Remove Neutrals) Dissolve->Wash Basify Basify with 4M NaOH (pH > 12) Wash->Basify Aqueous Layer Waste1 EtOAc Layer (Neutrals) Wash->Waste1 Extract Extract into DCM (Isolate Free Base) Basify->Extract Concentrate Concentrate to Oil (< 30°C) Extract->Concentrate Waste2 Aqueous Layer (Salts) Extract->Waste2 Resalt Add HCl/Dioxane in EtOH Concentrate->Resalt Crystallize Precipitate with Et2O (Slow Cooling) Resalt->Crystallize Final Pure Product (White Crystalline Solid) Crystallize->Final

Figure 1: Step-by-step Acid-Base workup and Recrystallization logic.

Analytical Validation (QC)

To ensure the protocol was successful, the following criteria must be met.

A. HPLC Analysis (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 210 nm (Amine absorption is weak; consider ELSD if available).

  • Acceptance: Purity > 98.0% Area.

B. 1H-NMR (Identity & Stereochemistry)
  • Solvent: D₂O or DMSO-d6.

  • Key Signals:

    • Vinyl Protons: Multiplet at δ 5.8–6.0 ppm (–CH=) and terminal alkene protons at δ 5.1–5.3 ppm (=CH₂).

    • H-2 / H-3 Coupling: The coupling constant (

      
      ) between the proton at C2 (ether adjacent) and C3 (amine adjacent) determines stereochemistry.
      
      • Trans (

        
        ):  Typically 8–10 Hz (axial-axial coupling).
        
      • Cis (

        
        ):  Typically 2–5 Hz (axial-equatorial).
        
C. Chloride Content Titration
  • Method: Argentometric titration with AgNO₃.

  • Theoretical: 21.6% Cl⁻ (by mass).

  • Acceptance: 21.0% – 22.2% (Confirms mono-hydrochloride salt stoichiometry).

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Oiling Out Product separates as oil instead of crystal during Phase B.Solvent polarity is too high. Re-dissolve by heating, add more Et₂O (anti-solvent), and seed with a pure crystal.
Low Yield Product lost in mother liquor.The salt is too soluble in EtOH. Switch solvent system to Isopropanol (iPrOH) / Hexane .
Polymerization Insoluble gummy residue.Vinyl group degradation. Ensure temperature never exceeds 40°C. Add radical inhibitor (e.g., BHT) to extraction solvents if necessary.
Hygroscopicity Solid turns to goo on filter.Filter under nitrogen blanket. Wash with anhydrous ether. Store in desiccator immediately.

References

  • General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine hydrochloride recrystallization). Link

  • Tetrahydropyran Synthesis: Paudyal, M. P., et al. (2012). "Dirhodium-Catalyzed C-H Amination for the Synthesis of Functionalized Tetrahydropyrans." Chemical Science, 3, 1648-1652. (Context on aminotetrahydropyran synthesis and stability). Link

  • Diastereomer Separation: Dombrády, Z. S., et al. (2019).[4] "Separation of Diastereomers Taking Advantage of Kinetic Control." Current Research in Bioorganic & Organic Chemistry, 2, 123.[4] (Methodology for separating amine diastereomers via salt formation).[3][4][6] Link

  • Vinyl Group Handling: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for stability of vinyl/alkene functionalities during acid/base workups). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethenyloxan-3-amine Hydrochloride

The following technical guide is structured as a specialized support resource for researchers working with 2-ethenyloxan-3-amine hydrochloride (also known as 2-vinyltetrahydro-2H-pyran-3-amine HCl). It addresses the uniq...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-ethenyloxan-3-amine hydrochloride (also known as 2-vinyltetrahydro-2H-pyran-3-amine HCl). It addresses the unique challenges posed by its functional groups—specifically the acid-sensitive vinyl moiety, the basic amine, and the stereochemical complexity of the tetrahydropyran ring.

Executive Summary & Chemical Profile

2-ethenyloxan-3-amine hydrochloride is a valuable chiral building block featuring three distinct reactivity zones: a cyclic ether core (tetrahydropyran), a reactive vinyl group, and a protonated amine. Successful purification requires balancing the removal of impurities (diastereomers, starting materials) against the stability of the vinyl group, which is susceptible to acid-catalyzed hydration or polymerization under harsh conditions.

Property Technical Note
Chemical Structure Vicinal amino-ether with a pendant vinyl group.
Stereochemistry Two chiral centers (C2, C3). Often synthesized as a diastereomeric mixture (cis/trans).
Stability Risk High. Vinyl group + strong aqueous acid

Potential hydration (Markovnikov).
Hygroscopicity Moderate to High. The HCl salt tends to absorb atmospheric moisture, leading to "oiling out."
Solubility Soluble in water, MeOH, DMSO. Limited solubility in Et₂O, Hexanes (crucial for antisolvent precipitation).

Strategic Purification Framework

We recommend a "Three-Phase" approach to purification to ensure high diastereomeric purity and salt stoichiometry without compromising the vinyl group.

Phase I: Crude Workup (The "Cold-Wash" Strategy)

Avoid prolonged exposure to aqueous strong acids. If generating the salt from the free base, use anhydrous conditions (e.g., HCl in 1,4-dioxane or Et₂O) at low temperatures (0°C to 5°C). This minimizes the kinetic energy available for side reactions on the double bond.

Phase II: Diastereomeric Enrichment

The cis- and trans-isomers of 2-substituted-3-aminotetrahydropyrans often exhibit distinct solubility profiles in alcohol/ether mixtures.

  • Trans-isomer: typically crystallizes more readily in polar-aprotic/non-polar systems.

  • Cis-isomer: often remains in the mother liquor.

  • Recommendation: Use Isopropanol (IPA) / Diisopropyl ether (DIPE) or Ethanol / Et₂O for fractional recrystallization.

Phase III: Polishing (Resin Treatment)

If trace metal ions or colored impurities persist (common from catalytic reduction steps), pass the free base through a short pad of amine-functionalized silica or treat with a metal scavenger resin before final salt formation.

Troubleshooting Guide (Q&A)

Issue 1: The product "oils out" instead of crystallizing.

User Question: "I added HCl in ether to my crude amine, but instead of a white solid, I got a sticky yellow gum that won't solidify. How do I fix this?"

Scientist Response: This is a classic issue caused by solvent entrapment or trace water . The gum is likely a supersaturated solution of the salt containing impurities.

  • Trituration: Decant the supernatant. Add anhydrous diethyl ether or pentane to the gum. Scratch the flask walls vigorously with a glass rod while cooling in an ice bath. This induces nucleation.

  • Solvent Swap: Dissolve the gum in a minimum amount of dry methanol or ethanol. Slowly add cold diethyl ether until turbid, then store at -20°C.

  • Drying: If the gum persists, rotovap to dryness (azeotrope with toluene to remove water) to obtain a foam, then re-attempt precipitation.

Issue 2: Low Diastereomeric Excess (de).

User Question: "NMR shows a 70:30 mixture of diastereomers. Recrystallization isn't improving the ratio significantly."

Scientist Response: Simple recrystallization often fails if the eutectic point is close to your mixture ratio.

  • Switch to Free Base: Neutralize the salt to the free amine (using Na₂CO₃, not NaOH, to be gentle).

  • Chromatography: Purify the free amine on silica gel. Crucial: Use 1% Triethylamine (TEA) or NH₄OH in your eluent (e.g., DCM/MeOH/NH₄OH 95:4:1) to prevent tailing. The diastereomers often separate better as free amines than as salts.

  • Re-salt: Once separated, reform the HCl salt of the desired isomer.

Issue 3: Loss of the Vinyl Group (New Impurities).

User Question: "My LCMS shows a new peak with M+18 mass. Did I hydrate the double bond?"

Scientist Response: Yes, M+18 indicates water addition (hydration) to the vinyl group, likely forming the alcohol derivative.

  • Cause: High temperature during acid hydrolysis or salt formation in wet solvents.[1]

  • Prevention: Ensure all solvents for salt formation are anhydrous . Do not heat the HCl salt in aqueous solution above 40°C. If you must use water, keep the pH > 1 until the final extraction step, or use lyophilization instead of heat evaporation.

Validated Experimental Protocols

Protocol A: Safe Salt Formation (Anhydrous)

Target: Conversion of free amine to HCl salt without vinyl damage.

  • Dissolution: Dissolve 1.0 eq of crude 2-ethenyloxan-3-amine (free base) in anhydrous Et₂O (10 mL/g). Cool to 0°C under N₂.

  • Acidification: Dropwise add 2.0 M HCl in Et₂O (1.1 eq). Do not use large excess.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 mins.

  • Isolation: Filter under N₂ (to prevent moisture absorption). Wash the cake with cold pentane.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. Avoid oven drying.

Protocol B: Diastereomer Separation via Column Chromatography

Target: Separation of cis/trans isomers.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Pre-treatment: Slurry silica in Hexanes containing 5% Triethylamine (TEA) to deactivate acidic sites.

  • Eluent Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Gradient: 0%

      
       5% MeOH in DCM.
      
  • Detection: Stain with Ninhydrin (amines turn purple/red) or KMnO₄ (vinyl group turns brown).

    • Note: The vinyl group provides a distinct handle for KMnO₄ staining, which is useful if the amine stain is faint.

Visual Workflows

Logic Flow: Purification Decision Tree

The following diagram illustrates the decision-making process based on the physical state and purity of the crude material.

PurificationLogic Start Crude 2-ethenyloxan-3-amine HCl CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid Dry Gum Sticky Gum / Oil CheckState->Gum Wet/Impure CheckPurity Check Purity (NMR/LCMS) Solid->CheckPurity Trituration Trituration (Et2O/Pentane, 0°C) Gum->Trituration Remove solvent Trituration->CheckState HighPurity High Purity (>95%) CheckPurity->HighPurity Pass MixDiast Diastereomer Mix CheckPurity->MixDiast Fail Final Pure Product HighPurity->Final Recryst Recrystallization (IPA/DIPE) MixDiast->Recryst Try First FreeBase Free Base Strategy (Na2CO3) MixDiast->FreeBase If Recryst Fails Recryst->CheckPurity Column Silica Column (1% TEA doped) FreeBase->Column Resalt Re-form HCl Salt (Anhydrous) Column->Resalt Resalt->Final

Caption: Decision matrix for handling crude amine salts, prioritizing non-destructive crystallization before resorting to chromatography.

References

  • Amine Salt Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
    • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Handling Functionalized Tetrahydropyrans: Clarke, P. A., & Santos, S. (2012). Strategies for the synthesis of functionalised tetrahydropyrans. European Journal of Organic Chemistry. (Context on ring stability).
  • General Isolation Techniques

    • University of Alberta. Isolation (Recovery) of Amines. Retrieved from [Link] (General acid-base extraction principles).

  • Product Verification

Sources

Optimization

how to remove impurities from 2-ethenyloxan-3-amine hydrochloride

Welcome to the Technical Support Center for the isolation, purification, and handling of 2-ethenyloxan-3-amine hydrochloride . This compound is a highly functionalized building block featuring a tetrahydropyran (oxane) c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of 2-ethenyloxan-3-amine hydrochloride .

This compound is a highly functionalized building block featuring a tetrahydropyran (oxane) core, a primary amine (stabilized as a hydrochloride salt), and a reactive vinyl (ethenyl) group[1]. Because of its polyfunctional nature, researchers frequently encounter complex impurity profiles ranging from inorganic salts to regioisomers and polymerization byproducts. This guide provides field-proven, self-validating protocols to help you achieve >99% purity.

Section 1: Troubleshooting & FAQs

Q1: My 2-ethenyloxan-3-amine hydrochloride is turning yellow and forming an insoluble residue over time. What is happening? A1: This is a classic sign of vinyl group degradation. The ethenyl moiety is highly susceptible to auto-oxidation and radical-induced polymerization. When the compound degrades, it forms polymeric oxane derivatives that are insoluble in standard crystallization solvents.

  • Causality & Solution: To prevent this, the compound must be stored under an inert atmosphere (Argon/N2) at -20°C. If the free base is isolated during purification, it is highly recommended to stabilize it with a radical scavenger such as 4-tert-butylcatechol (TBC) to quench radical propagation.

Q2: I synthesized the hydrochloride salt, but NMR shows a massive peak for water, and elemental analysis indicates high inorganic ash (NaCl). How do I remove inorganic salts? A2: Inorganic salts like NaCl or KCl often co-precipitate with amine hydrochlorides when the salt is formed in aqueous or biphasic media. Because both the amine HCl salt and inorganic salts are highly polar, standard recrystallization is often insufficient to separate them.

  • Causality & Solution: The most effective method is a phase-switch purification (acid-base extraction)[2]. By treating the crude salt with aqueous NaOH, you deprotonate the amine, converting it into its lipophilic free base. The free base is extracted into an organic solvent (e.g., dichloromethane), leaving the inorganic salts completely behind in the aqueous phase[3].

Q3: My crude mixture contains diastereomers (cis/trans) and unreacted starting materials. Can I separate them while it is still a hydrochloride salt? A3: It is highly discouraged to perform silica gel chromatography directly on the amine hydrochloride salt. The protonated amine will interact strongly with the acidic silanol groups on bare silica, leading to severe band broadening, streaking, and irreversible adsorption[4].

  • Causality & Solution: You must free-base the compound first. Once in the free base form, you can perform normal-phase flash chromatography. To further improve mass transfer kinetics and prevent tailing, use an amine-functionalized silica stationary phase (KP-NH) or add a basic modifier (1-5% triethylamine or ammonium hydroxide) to your mobile phase[4].

Q4: What is the optimal solvent system for the final recrystallization of the pure salt? A4: Amine hydrochlorides require a delicate balance of solvation. They are highly soluble in protic solvents but insoluble in aprotic ones.

  • Causality & Solution: A dual-solvent system is required. Dissolve the salt in a minimal amount of a hot protic solvent (e.g., methanol or ethanol) to break the crystal lattice, then slowly add an aprotic anti-solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes slightly cloudy[5]. Cooling this mixture forces the target compound to crystallize while leaving structurally dissimilar impurities in the mother liquor[3].

Section 2: Quantitative Purification Metrics

Use the table below to determine which purification phase is required based on your specific impurity profile.

Purification StepTarget Impurities RemovedPhase StateExpected YieldFinal Purity Contribution
Acid-Base Extraction Inorganic salts (NaCl, KCl), water-soluble organicsFree Base (Organic Layer)90-95%Removes bulk inorganics
Normal-Phase Chromatography Regioisomers, diastereomers, non-basic organicsFree Base (Eluent)75-85%Achieves >95% organic purity
Dual-Solvent Recrystallization Trace isomers, colored polymeric byproductsHydrochloride Salt (Solid)80-90%Polishing step, >99.5% purity

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Free-Basing and Bulk Extraction
  • Suspend 10.0 g of crude 2-ethenyloxan-3-amine hydrochloride in 100 mL of dichloromethane (DCM).

  • Slowly add 100 mL of 1M aqueous NaOH while stirring vigorously at 0°C (ice bath).

    • Self-Validation: Stop stirring and check the pH of the aqueous layer with indicator paper; it must be >10 to ensure complete deprotonation of the amine.

  • Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with an additional 2 x 50 mL of DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, and filter.

Protocol B: Chromatographic Purification of the Free Base
  • Concentrate the DCM filtrate from Protocol A to approximately 20 mL.

  • Load the solution onto a flash column packed with amine-functionalized silica gel[4].

  • Elute using a gradient of Hexane/Ethyl Acetate (starting at 90:10, ramping to 50:50).

    • Self-Validation: Spot the fractions on a TLC plate. The spots should remain tight and round without tailing. The target amine typically elutes at 30-40% Ethyl Acetate.

  • Pool the product-containing fractions and evaporate the solvent under reduced pressure. (Note: If storing the free base overnight, add 10-50 ppm of TBC to prevent vinyl polymerization).

Protocol C: Salt Regeneration and Recrystallization
  • Dissolve the purified free base in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C under an argon atmosphere.

  • Dropwise, add 1.05 equivalents of HCl (2M solution in diethyl ether).

    • Self-Validation: A white precipitate (the hydrochloride salt) will form immediately. The supernatant should test slightly acidic (pH ~4) on moistened pH paper, confirming complete salt formation[3].

  • Filter the precipitate and transfer it to a clean Erlenmeyer flask.

  • Add a minimal amount of boiling methanol (protic solvent) just until the solid dissolves[5].

  • Slowly add hot ethyl acetate (aprotic anti-solvent) dropwise until the solution turns faintly turbid[5].

  • Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

  • Filter the ultra-pure crystals, wash with cold diethyl ether, and dry under high vacuum.

Section 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Ethenyloxan-3-amine HCl (Contains Salts, Isomers, Polymers) Freebasing Free-Basing (NaOH/DCM) Removes Inorganic Salts Crude->Freebasing Aq. Base Extraction Chromatography Silica Gel Chromatography Removes Regioisomers/Byproducts Freebasing->Chromatography Organic Extract SaltFormation HCl Salt Regeneration (HCl in Ether) Chromatography->SaltFormation Pure Free Base Recrystallization Recrystallization (MeOH/EtOAc) SaltFormation->Recrystallization Crude Salt Precipitate Pure Pure 2-Ethenyloxan-3-amine HCl (>99% Purity) Recrystallization->Pure Filtration & Vacuum Drying

Workflow for the isolation and purification of 2-ethenyloxan-3-amine hydrochloride.

References[4] Title: Technical Support Center: Purification of Secondary Alkyl Amines. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: 2-Ethenyloxan-3-amine. Source: ChemBuyersGuide. URL: 1]">https://www.chembuyersguide.com[1] Title: (2R,3S)-2-ethenyloxan-3-amine | C7H13NO. Source: PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/124709870[5] Title: Organic Amine Flash Purification Using A Novel Stationary Phase. Source: Biotage. URL: 3]">https://www.biotage.com[3] Title: US20150272909A1 - Pharmaceutical Composition Containing Sympathomimetic Amine Salt and Co-distillable Additive. Source: Google Patents. URL: https://patents.google.com/patent/US20150272909A1/en[6] Title: EP2145890B1 - Crystallization of hydrohalides of pharmaceutical compounds. Source: Google Patents. URL: https://patents.google.com/patent/EP2145890B1/en

Sources

Troubleshooting

Technical Guide: Resolution of 2-Ethenyloxan-3-Amine Hydrochloride Stereoisomers

Executive Summary & Structural Analysis[3] This guide addresses the isolation of the four stereoisomers of 2-ethenyloxan-3-amine (also known as 2-vinyltetrahydro-2H-pyran-3-amine). The Challenge: This molecule possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[3]

This guide addresses the isolation of the four stereoisomers of 2-ethenyloxan-3-amine (also known as 2-vinyltetrahydro-2H-pyran-3-amine).

The Challenge: This molecule possesses two chiral centers (C2 and C3), resulting in four discrete stereoisomers:

  • Trans-pair (Racemate A): (2R,3R) and (2S,3S) — Thermodynamically favored in many synthetic routes.[1]

  • Cis-pair (Racemate B): (2R,3S) and (2S,3R) — Often the kinetic product or minor impurity.[1]

The Strategy: Resolution is a hierarchical process. You cannot efficiently separate all four peaks in a single run.[1] The workflow must follow this logic:

  • Free-Basing: Convert the Hydrochloride (HCl) salt to the free amine.[1]

  • Diastereomeric Separation: Separate Cis from Trans using achiral silica chromatography.

  • Enantiomeric Resolution: Resolve the purified Trans (or Cis) racemate into single enantiomers using Chiral HPLC or Kinetic Resolution.[1]

  • Salt Reformation: Regenerate the HCl salt for stability.

Workflow Visualization

The following decision tree outlines the critical path for purification based on your scale and purity requirements.

G Start Start: Crude HCl Salt Mixture FreeBase Step 1: Free-Basing (Na2CO3 / DCM Extraction) Start->FreeBase Silica Step 2: Silica Gel Chromatography (Separates Cis vs. Trans) FreeBase->Silica Decision Scale of Operation? Silica->Decision Yields Pure Racemates HPLC Method A: Chiral HPLC/SFC (< 100g) Decision->HPLC High Purity / Fast Classic Method B: Classical Resolution (> 100g, Tartaric Acid) Decision->Classic Cost Effective Enzyme Method C: Enzymatic Kinetic Resolution (Lipase CAL-B) Decision->Enzyme Green Chem Salt Step 4: Salt Reformation (HCl in Dioxane/Ether) HPLC->Salt Classic->Salt Enzyme->Salt Final Final Product: Single Stereoisomer HCl Salt Salt->Final

Figure 1: Hierarchical purification strategy for 2-ethenyloxan-3-amine derivatives.

Step-by-Step Technical Protocols

Phase 1: Handling the Salt (Crucial Pre-Step)

Issue: Chiral columns and silica gel degrade or perform poorly with amine hydrochloride salts due to high acidity and ionic interactions. Protocol:

  • Dissolve the crude HCl salt in minimal water.[1]

  • Adjust pH to >10 using saturated Na₂CO₃ or 1N NaOH.[1]

  • Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[2][1]

  • Dry over Na₂SO₄ and concentrate in vacuo at <30°C (Volatile amine risk!).

Phase 2: Diastereomer Separation (Cis vs. Trans)

Before chiral resolution, you must separate the diastereomers. They have different physical properties and can be separated on standard silica.[1]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase: DCM:MeOH:NH₄OH (95:5:0.5).[1]

    • Note: The Ammonium Hydroxide is critical to prevent tailing of the amine.

  • Validation: Verify fractions via ¹H-NMR. The coupling constant (J) between H2 and H3 protons differs significantly:

    • Trans:J ≈ 8–10 Hz (Diaxial arrangement).[1]

    • Cis:J ≈ 2–4 Hz (Axial-Equatorial).[2][1]

Phase 3: Enantiomeric Resolution (The Core Challenge)
Method A: Chiral HPLC (Analytical & Prep)

This is the most reliable method for R&D scales.

ParameterCondition Set 1 (Normal Phase)Condition Set 2 (Immobilized)
Column Chiralpak AD-H or OD-H (Amylose/Cellulose)Chiralpak IA or IC (Immobilized)
Mobile Phase Hexane : EtOH : DEA (90 : 10 : 0.[2][1]1)MTBE : EtOH : DEA (95 : 5 : 0.[1]1)
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min
Detection UV @ 210 nm (Weak chromophore)UV @ 210 nm
Mechanism H-bonding & Dipole-DipoleSteric inclusion
  • Why DEA? Diethylamine (DEA) masks residual silanols on the column, ensuring sharp peaks for basic amines [1].

  • Why 210 nm? The vinyl group is the only significant UV absorber; standard 254 nm detection will miss this molecule.

Method B: Classical Resolution (Crystallization)

Best for scales >100g where chromatography is too expensive.[1]

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Mandelic Acid.[1]

  • Solvent: Ethanol or Isopropanol (anhydrous).[1]

  • Procedure:

    • Mix 1.0 eq of Racemic Amine (Free base) with 0.5–1.0 eq of Resolving Agent in hot solvent.

    • Cool slowly (1°C/min) to induce crystallization of the less soluble diastereomeric salt.

    • Filter crystals and measure Optical Rotation.[1]

    • Recrystallize until constant rotation is achieved.[1]

  • Release: Treat the salt with NaOH/DCM to recover the enantiopure amine.

Troubleshooting Center (FAQs)

Scenario 1: "I see only one peak on Chiral HPLC."

Diagnosis: The enantiomers are co-eluting, or you are injecting the HCl salt directly. Fix:

  • Salt Check: Ensure you injected the free base.[1] If you must inject the salt, the mobile phase must contain 0.1% DEA or TEA to break the salt in-situ.

  • Column Switch: If AD-H fails, switch to Chiralcel OD-H . The vinyl group often interacts better with the cellulose-based OD phase than the amylose-based AD phase [2].[2][1]

  • Temperature: Lower the column temperature to 10°C. Lower temperature increases the separation factor (

    
    ) by reducing thermal motion.[1]
    
Scenario 2: "My product is polymerizing or turning brown."

Diagnosis: The vinyl ether/amine moiety is acid-sensitive and prone to oxidation/polymerization.[2][1] Fix:

  • Avoid Strong Acids: Do not use HCl for intermediate steps. Use weak acids (Acetic/Tartaric) until the final step.

  • Stabilizer: Add 0.05% BHT (butylated hydroxytoluene) to your evaporation solvents.

  • Temperature: Never heat the free base above 40°C.

Scenario 3: "The Cis/Trans ratio changes during workup."

Diagnosis: Retro-Michael addition or epimerization at C2/C3.[2][1] Fix: This typically happens if the solution is too basic for too long.

  • Protocol Change: Perform the free-basing rapidly at 0°C and immediately extract. Do not leave the amine sitting in high pH aqueous solution.

Final Salt Formation (Storage)

Once resolved, the free amine is unstable. Convert it immediately to the hydrochloride salt.

  • Dissolve enantiopure amine in dry Diethyl Ether or 1,4-Dioxane.[2][1]

  • Add 1.05 eq of 4M HCl in Dioxane dropwise at 0°C.

  • The white solid precipitates immediately.[1]

  • Filter under N₂ and dry in a vacuum desiccator (P₂O₅).

References

  • Chromatography of Amines: Ye, L. et al. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Journal of Analytical Methods in Chemistry, 2023. Link

  • Polysaccharide Columns: Chiral Technologies. "Chiral Selector Mechanisms: Cellulose vs Amylose."[1][3] Application Guide, 2024.[1] Link

  • Kinetic Resolution: "Kinetic Resolution of Aliph

    
    -Amino Acid Amides." ChemBioChem, 2009.[1] Link[1]
    
  • General Synthesis: "Stereoselective Synthesis of 3-Amino-Tetrahydropyrans." Journal of Organic Chemistry, 2019. Link[1]

(Note: While specific literature on "2-ethenyloxan-3-amine" is niche, the protocols above are derived from validated methods for structurally homologous 3-amino-tetrahydropyrans and beta-amino ethers.)

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2-Ethenyloxan-3-amine Hydrochloride

Welcome to the technical support and troubleshooting guide for 2-ethenyloxan-3-amine hydrochloride (CAS: 1955516-24-1)[1]. This bifunctional building block—featuring a rigidified tetrahydropyran (oxane) scaffold, a C2-vi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 2-ethenyloxan-3-amine hydrochloride (CAS: 1955516-24-1)[1]. This bifunctional building block—featuring a rigidified tetrahydropyran (oxane) scaffold, a C2-vinyl group, and a C3-primary amine—is highly valued in the synthesis of complex peptidomimetics and CNS-active therapeutics.

However, its unique structural features introduce specific handling challenges. As an amine hydrochloride, it is highly hygroscopic[2]; as a low-molecular-weight polar molecule, its free base is elusive in aqueous workups; and its unactivated vinyl group is susceptible to unwanted side reactions[3]. This guide provides field-proven insights and self-validating protocols to ensure reproducible results in your drug development workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my reaction yields and stoichiometric equivalents vary wildly between different batches?

The Pitfall: Weighing errors due to extreme hygroscopicity. The Causality: Like many low-molecular-weight amine hydrochlorides, 2-ethenyloxan-3-amine hydrochloride readily absorbs atmospheric moisture[2]. This not only artificially inflates the mass of the material being weighed (leading to sub-stoichiometric addition of the amine) but also introduces trace water into your reaction. In moisture-sensitive transformations—such as Grignard reactions or sensitive amidations—this trace water quenches electrophiles and drastically reduces yields. The Solution: Treat the compound as an air- and moisture-sensitive solid. Store the reagent in a tightly sealed container backfilled with argon or nitrogen, ideally within a desiccator[2]. For highly sensitive reactions, weigh the material inside a glovebox using a tared, pre-dried vial[4].

Q2: I attempted to free-base the hydrochloride salt using aqueous NaOH and extracted with DCM, but my recovery was less than 20%. Where did my compound go?

The Pitfall: Massive partitioning loss during aqueous extraction. The Causality: The free base of 2-ethenyloxan-3-amine has a molecular weight of only 127.18 g/mol . The combination of the oxane ring's oxygen atom and the primary amine creates a highly polar, hydrogen-bonding network. Consequently, the free base is highly miscible with water. When you attempt a standard aqueous basic workup, the compound remains trapped in the aqueous layer rather than partitioning into the organic phase (DCM or EtOAc). The Solution: Abandon aqueous free-basing for this scaffold. Instead, utilize in situ neutralization (adding a non-nucleophilic organic base like DIPEA directly to the reaction mixture) or use a polymer-supported base (e.g., PS-DIEA or basic alumina) which can be filtered off, leaving the anhydrous free amine in solution.

Q3: During a cross-metathesis reaction utilizing the C2-vinyl group, I observed catalyst death and a complex mixture of polymeric byproducts. How can I prevent this?

The Pitfall: Amine-induced catalyst poisoning and vinyl polymerization. The Causality: There are two competing failure modes here. First, free primary amines are notorious for coordinating to and deactivating transition metal catalysts (such as Grubbs or Hoveyda-Grubbs ruthenium complexes). Second, unactivated vinyl groups are highly susceptible to radical-induced polymerization, especially if the reaction is heated or exposed to trace peroxides present in ethereal solvents[3]. The Solution: Always protect the C3-amine (e.g., as a Boc-carbamate or an amide) before attempting any transition-metal-catalyzed reactions on the vinyl group. To prevent polymerization, ensure all solvents are strictly peroxide-free and consider adding a radical scavenger (such as BHT) in catalytic amounts (1-2 mol%) to the reaction mixture.

Part 2: Physicochemical Data & Stability Metrics

To aid in experimental design, the following table summarizes the critical physicochemical properties and the corresponding handling implications for both the hydrochloride salt and the free base forms.

Property2-Ethenyloxan-3-amine HCl (Salt)2-Ethenyloxan-3-amine (Free Base)Handling Implication
Molecular Weight 163.65 g/mol [1]127.18 g/mol Account for the HCl mass (36.46 g/mol ) when calculating equivalents.
Physical State White to off-white solidColorless to pale yellow oilThe salt is easier to weigh and handle but requires neutralization for coupling.
Hygroscopicity High[2]ModerateStore the salt under inert gas (Ar/N₂) at 0–8 °C[2][5].
Water Solubility Very HighHighAvoid aqueous extractions of the free base; use anhydrous methods.
Vinyl Stability Stable (if kept dry/dark)Prone to polymerization[3]Do not store as the free base. Generate in situ immediately prior to use.

Part 3: Experimental Workflow & Visualization

To circumvent the pitfalls of aqueous extraction and vinyl degradation, the following decision tree illustrates the optimal handling pathways.

G Start 2-Ethenyloxan-3-amine HCl (Hygroscopic Solid) Decision Required State for Next Reaction? Start->Decision Path1 Nucleophilic Amine (e.g., Amide Coupling) Decision->Path1 Path2 Vinyl Functionalization (e.g., Metathesis) Decision->Path2 Pitfall AVOID: Aqueous NaOH Workup (Massive yield loss to water layer) Decision->Pitfall Common Error Action1 In situ Neutralization (Add DIPEA/NMM in DMF/DCM) Path1->Action1 Action2 Pre-Protection Required (Convert to Boc/Cbz first) Path2->Action2 Success1 High Yield Amidation (Vinyl group preserved) Action1->Success1 Success2 Successful Metathesis (No catalyst poisoning) Action2->Success2

Workflow decision tree for handling 2-ethenyloxan-3-amine hydrochloride to prevent yield loss.

Part 4: Standardized Protocol

Anhydrous In Situ Free-Basing and Peptide Coupling

This protocol is designed as a self-validating system. By keeping the reaction entirely anhydrous and neutralizing the hydrochloride salt in situ, we eliminate the risk of losing the water-soluble free amine. Furthermore, converting the amine directly into an amide increases the molecular weight and lipophilicity of the scaffold, making subsequent aqueous workups safe and efficient.

Materials:

  • 2-Ethenyloxan-3-amine hydrochloride (1.0 eq)

  • Carboxylic acid partner (1.1 eq)

  • HATU or EDC·HCl (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry argon or nitrogen.

  • Dissolution: Add the carboxylic acid (1.1 eq) and HATU (1.2 eq) to the flask. Suspend the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Activation: Add DIPEA (1.0 eq) to the suspension and stir for 10 minutes at room temperature to pre-activate the carboxylic acid. The solution should become homogeneous.

  • In Situ Free-Basing: In a separate dry vial, suspend 2-ethenyloxan-3-amine hydrochloride (1.0 eq) in a minimum volume of anhydrous DCM. Add DIPEA (2.0 eq) directly to this vial. Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free amine. The second equivalent acts as the catalytic base for the coupling reaction.

  • Coupling: Transfer the liberated amine solution dropwise to the activated acid mixture. Stir under argon at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the reaction with excess EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine. Causality: Because the product is now a lipophilic amide, it will safely remain in the organic layer during these aqueous washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • EN300-244667 - EnamineStore. Enamine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqXFDA3Ke8xbzz1DPEiA30iItuq9at0egGCtV9POBDhe5wUREU9bGatQ53z1d7iCKT6Ye_vFD_iJ7rr0EObbJW_mBa9E3ee5hSSdtcUtvhrN6E4sr-2sfgcMG55-l_h3jAfMVSueDJzfzql7Q_oqkzNLISTQHNzfwWK7YB]
  • 244937 | rac-(2R,3S)-2-ethenyloxan-3-amine hydrochloride - Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6LqoXQfFUmXTBRjspsjjpblSg3XSTEzppbANtJ9ae-JF2pR8V9lQIYC-Xfaolt5ixFniKKHjG7bQYsF3_u4GI-1PobnqP1tENtpYXRYfBYllst_L70zl73OxDK0F5E-cR4iBBHKtYges61_yD1d4VHofO_Wg6miqLOQ6a16I-M9R0M7chP439JUXX1hNtvYgNPH36zYEK4QSiAfpyU4x10fbE_L1tWfBy7Zu6xDAo5sjb3sc=]
  • Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz4JCgXWNTOlJ4pY9PdM1CBqwFJP2yisRS-ZOnpegb617kwIEjDdAWFmjqByH6qT-6kwCMHsKkppXLCVMDi9avG8lp4rfC4id66VBnyEfrIQum2L5mP3eMv8lGX1CsutbQ7dSlZZfqVeaWpWkWscgS7VTnG47kX9nomnM_eSeapmawFyFcYcPBZM4Rk1OLb7GlGC_WKocBWMWI9qEwbRYA6rKJNpFdDAs=]
  • Tetrahydropyran-3-ylamine hydrochloride - Chem-Impex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIFIRKwdJCgCyJlc11Mllih02LiaLfieg8-ZqUxcTcYq_RVdJGmJVbUHKeliZDSuurGi6IPJmC6V2mQHE1jjpLxfigpOElb7f4_k8kVbUpS2DKuFbroZRbVtVaoIrjyj9YTK4=]
  • Acrylamide Polymerization — A Practical Approach - Bio-Rad.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH9tF67IjV9e9vYk88QsQBEyDXxTgcTTKw3FuYYXQ7xDL5txLHmBFpU7PflYd6fKczO2BH7Yppc3XZ8NMj0FfgULOPb0Yp7Ziap-FmFuuWnyXElEmWqW8bpL3GcMY6U8Pn6pv2ZUOZJ9GUpmwMdB-htdD6kzKlUANSzXinYXSFl_hRag==]
  • SAFETY DATA SHEET (Amine Hydrochloride) - Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEtczglPc3wWuKokVpZDF9MedxoWK3TBqcoV6t45rQSuSCQJI9BmMBUpa9oOOVeVCzDLnj3Bz8aAe4p9kMPFqRuhsOo2CmK6IrZ13B7cF9k7S5IPYpCyC5yI3odtV3yZzJXwWCFhFX9DObdtOtblBfsmG35mkobw9JGUW_PYcFnAe8-ooIbURjwul6ind9O7TEjf75cO-dlehpgC5j0cHYhSGaS27aRdST96LjM3mpngHPvH2-Rzl_Qv9E4b0zCr90enMY8V4OTuZMpEAz]

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Reference Data & Comparative Studies

Validation

Structural Elucidation of Novel Amine Hydrochlorides: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of progress. This guide offers a comprehensive, in-depth comparison of single-crystal X-ray crystallography with other pivotal analytical techniques for the structural validation of novel small molecules, using the hypothetical case of 2-ethenyloxan-3-amine hydrochloride as a framework for discussion. While, to date, the specific crystal structure for 2-ethenyloxan-3-amine hydrochloride has not been reported in publicly accessible databases, the methodologies detailed herein represent the gold-standard approach for the structural characterization of such a compound.

This document provides not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to structural analysis. We will explore the unparalleled detail offered by X-ray crystallography and contrast its capabilities with the complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline solid.[1] It provides precise atomic coordinates, bond lengths, bond angles, and stereochemical configuration, offering an unparalleled level of detail.[2][3] For a novel compound like 2-ethenyloxan-3-amine hydrochloride, this technique would not only confirm the connectivity of the atoms but also elucidate the conformation of the oxane ring, the orientation of the ethenyl and amine substituents, and the ionic interactions between the protonated amine and the chloride ion.

Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision.

1. Synthesis and Purification:

The initial and most critical step is the synthesis of the target compound, 2-ethenyloxan-3-amine, and its subsequent conversion to the hydrochloride salt. A potential synthetic route could involve the reductive amination of a corresponding ketone precursor.[4] The resulting hydrochloride salt must be purified to the highest possible degree, as impurities can significantly hinder crystallization.

2. Crystallization:

Growing a single crystal of sufficient size and quality is often the most challenging aspect of X-ray crystallography.[5] For a hydrochloride salt, the choice of solvent is crucial. Protic solvents or mixtures containing them are often employed.[6] A common technique is slow evaporation, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate gradually, leading to the formation of crystals.

dot

Sources

Comparative

comparative analysis of 2-ethenyloxan-3-amine hydrochloride with similar compounds

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3 carbons (Fsp3) in drug candidates ha...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3 carbons (Fsp3) in drug candidates has been empirically linked to improved clinical success rates, primarily due to enhanced solubility, reduced off-target toxicity, and better conformational alignment with complex protein binding pockets.

Within this context, 2-ethenyloxan-3-amine hydrochloride (CAS 1955516-24-1; racemate CAS 1955517-96-0) has emerged as a highly versatile building block [1]. It provides a conformationally restricted oxane (tetrahydropyran) core coupled with a reactive vinyl handle, allowing for late-stage diversification.

As a Senior Application Scientist, I have structured this guide to objectively evaluate 2-ethenyloxan-3-amine against analogous scaffolds, detailing the physicochemical rationale for its use and providing field-validated protocols for its integration into drug discovery workflows.

Structural and Physicochemical Profiling

When selecting a saturated heterocyclic amine for a drug scaffold, the choice between an oxane (oxygen-containing), oxolane (5-membered), or piperidine (nitrogen-containing) ring profoundly impacts the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The Oxane Advantage: Unlike piperidines, which introduce a secondary basic center that can lead to hERG liability or poor membrane permeability at physiological pH, the oxane ring in 2-ethenyloxan-3-amine is neutral. The oxygen atom acts solely as a hydrogen-bond acceptor, lowering the overall basicity of the primary amine through inductive effects and improving metabolic stability against oxidative enzymes (e.g., CYP450s) [2].

  • The Vinyl Handle: The ethenyl (vinyl) group at the C2 position is the defining feature of this molecule. It serves as a bioisostere for small alkyl groups but, more importantly, acts as a synthetic anchor for olefin cross-metathesis, hydroboration, or Heck couplings.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical properties of 2-ethenyloxan-3-amine compared to its most common structural alternatives [3][4].

CompoundScaffold TypeMW (Free Base)Predicted LogPTPSA (Ų)Fsp3Key Synthetic Utility
2-Ethenyloxan-3-amine Vinyl-Oxane127.18~0.5035.20.71Late-stage functionalization via alkene cross-metathesis.
3-Aminotetrahydropyran Oxane101.15-0.3535.21.00Metabolically stable, inert conformational restrictor.
2-Ethenyloxolan-3-amine Vinyl-Oxolane113.16~0.1035.20.67Compact 5-membered ring for tighter binding pockets.
3-Aminopiperidine Piperidine100.16-1.1038.01.00High-solubility core; dual-nitrogen interactions.

Synthetic Utility and Divergent Workflows

The primary strategic advantage of 2-ethenyloxan-3-amine lies in its capacity for divergent synthesis. By first securing the amine to a target pharmacophore (typically via amide coupling or reductive amination), the vinyl group is left exposed for subsequent modifications. This allows medicinal chemists to synthesize a single advanced intermediate and rapidly generate a library of derivatives to probe the Structure-Activity Relationship (SAR) of a binding pocket.

G A 2-Ethenyloxan-3-amine Hydrochloride B Amide Coupling (HATU, DIPEA) A->B Free-basing & Nucleophilic Attack C Vinyl-Substituted Intermediate B->C Yields D Olefin Cross-Metathesis (Grubbs II) C->D Pathway 1 E Hydroboration-Oxidation (BH3, H2O2) C->E Pathway 2 F Extended sp3 Scaffold (SAR Library) D->F Alkene Functionalization G Primary Alcohol Handle E->G Anti-Markovnikov Addition

Divergent synthetic workflow for late-stage functionalization of 2-ethenyloxan-3-amine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls are embedded to verify success before proceeding to the next step.

Protocol A: Target Engagement via Amide Coupling

This protocol utilizes the amine group of 2-ethenyloxan-3-amine hydrochloride to form a stable amide bond with a target carboxylic acid.

  • Preparation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: Anhydrous DMF is required to solubilize highly polar intermediates and prevent the hydrolysis of the active ester intermediate.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate activation and neutralizes the hydrochloride salt of the incoming amine.

  • Coupling: Add 1.1 equivalents of 2-ethenyloxan-3-amine hydrochloride [2]. Stir for 2 hours.

    • Causality: The free-based primary amine nucleophilically attacks the active ester, displacing the leaving group to form the amide bond.

  • Validation Check (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the product mass (M + 110 Da) confirms successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Protocol B: Late-Stage Olefin Cross-Metathesis

Once the advanced intermediate is synthesized, the vinyl group is functionalized to explore chemical space.

  • Preparation: Dissolve the vinyl-substituted intermediate (from Protocol A) and 3.0 equivalents of a terminal alkene coupling partner in anhydrous Dichloromethane (DCM) (0.05 M).

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Ruthenium-based metathesis catalysts are highly sensitive to dissolved oxygen, which causes premature catalyst decomposition.

  • Catalysis: Add 5 mol% of Grubbs 2nd Generation Catalyst. Attach a reflux condenser and heat to 40°C for 12 hours.

    • Causality: Grubbs II is chosen over Schrock catalysts because it is highly tolerant of polar functional groups (like the newly formed amide). Heating drives the thermodynamic equilibrium toward the more stable E-alkene product, while the evolution of ethylene gas drives the reaction forward via Le Chatelier's principle.

  • Validation Check (Self-Validation): Perform TLC (staining with KMnO4). The starting terminal alkene will consume KMnO4 rapidly, but the shift in Rf value and LC-MS confirmation of the cross-coupled mass validates the transformation.

  • Quenching: Add a scavenger (e.g., DMSO or a functionalized silica) to coordinate and remove the Ruthenium catalyst, preventing isomerization of the newly formed double bond during purification.

Conclusion

For drug development professionals, the choice of a building block dictates the trajectory of an entire SAR campaign. While 3-aminopiperidine [4] offers excellent solubility, it often introduces unwanted basicity. Conversely, 3-aminotetrahydropyran [3] provides a metabolically stable, neutral core but lacks a handle for late-stage diversification.

2-ethenyloxan-3-amine hydrochloride bridges this gap. It provides the favorable Fsp3 and metabolic profile of an oxane ring while offering a versatile vinyl group that empowers chemists to execute divergent, late-stage functionalization workflows, ultimately accelerating the hit-to-lead optimization process.

References

  • BLD Pharmatech. "2-Ethenyloxan-3-amine hydrochloride (CAS 1955516-24-1)". ChemBuyersGuide. Available at: [Link]

  • ECMDB. "3-Amino-2-piperidone (ECMDB24041) / 3-Aminopiperidine LogP". E. Coli Metabolome Database. Available at: [Link]

Validation

Assessing the Biological Activity of 2-Ethenyloxan-3-amine Hydrochloride Derivatives

Executive Summary 2-ethenyloxan-3-amine hydrochloride (systematically: 2-vinyl-tetrahydro-2H-pyran-3-amine HCl) represents a privileged scaffold in modern medicinal chemistry. Its structural core—a saturated oxygen heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-ethenyloxan-3-amine hydrochloride (systematically: 2-vinyl-tetrahydro-2H-pyran-3-amine HCl) represents a privileged scaffold in modern medicinal chemistry. Its structural core—a saturated oxygen heterocycle featuring a reactive vinyl handle and a chiral amine—mimics carbohydrate substrates and offers a "warhead" for covalent target engagement.

This guide provides a rigorous, comparative framework for assessing the biological activity of these derivatives. Unlike generic screening protocols, this workflow addresses the specific stability and reactivity profiles of vinyl-substituted amines. We focus on two primary therapeutic vectors: Antimicrobial Efficacy (targeting cell wall biosynthesis) and Cytotoxicity (antiproliferative mechanisms).

Part 1: Structural Rationale & Derivative Design

To objectively assess performance, one must understand the pharmacophore. The 2-ethenyl group acts as a potential Michael acceptor, capable of forming covalent bonds with cysteine residues in target enzymes (e.g., proteases or kinases).

Comparative Control Groups: To validate biological activity, your experimental design must include three distinct groups:

  • The Test Series: 2-ethenyloxan-3-amine derivatives (varying

    
    -substitutions).
    
  • The Negative Structural Control: 2-ethyl oxan-3-amine (saturated analog). Rationale: If activity is lost upon saturation, the vinyl group’s reactivity is the mechanism of action.

  • The Reference Standards: Ciprofloxacin (Antimicrobial) and Doxorubicin (Cytotoxic).

Workflow Visualization

The following diagram outlines the critical path from chemical verification to biological validation.

AssessmentWorkflow cluster_0 Phase I: Chemical QC cluster_1 Phase II: Biological Screening cluster_2 Phase III: Validation Compound 2-ethenyloxan-3-amine HCl Salt Stability Stability Check (DMSO vs H2O) Compound->Stability QC Analysis MIC Antimicrobial Screen (CLSI M07-A10) Stability->MIC Pass MTT Cytotoxicity Screen (NCI-60 Protocol) Stability->MTT Pass Selectivity Selectivity Index (CC50 / MIC) MIC->Selectivity Hit Identification MTT->Selectivity Toxicity Profile MoA Mechanism of Action (Covalent Binding) Selectivity->MoA Lead Optimization

Figure 1: Integrated workflow for assessing vinyl-tetrahydropyran derivatives, prioritizing chemical stability prior to biological exposure.

Part 2: Antimicrobial Assessment Protocol

Tetrahydropyran amines often exhibit antibiotic activity by mimicking the sugar moieties of aminoglycosides or interfering with bacterial DNA gyrase.

Protocol: Broth Microdilution (CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Cultivate S. aureus (ATCC 29213) and E. coli (ATCC 25922) to log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation:

    • Dissolve HCl salts in sterile water (avoid DMSO if possible to prevent oxidative interference with the vinyl group).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
  • Incubation: 16–20 hours at 35°C

    
     2°C.
    
  • Readout: The lowest concentration with no visible growth is the MIC.[1]

Comparative Performance Data (Representative)

The table below illustrates how to present your data. Note the performance gap between the vinyl (ethenyl) and ethyl variants.

Compound IDR-Group (N3)S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
Activity Interpretation
Test-01 Acetyl4.08.0Moderate Activity
Test-02 Benzyl0.5 2.0High Potency (Hit)
Ctrl-Ethyl Benzyl (Saturated)>64.0>64.0Vinyl group is essential
Ref-Cipro (Ciprofloxacin)0.250.015Clinical Standard

Expert Insight: If the "Ctrl-Ethyl" compound loses activity (MIC >64), the mechanism likely involves the vinyl group acting as an electrophile, covalently trapping a bacterial enzyme (likely a cysteine protease or synthase).

Part 3: Cytotoxicity & Selectivity Assessment

For drug development, potency is meaningless without safety. We use the Selectivity Index (SI) to determine if the compound kills bacteria/cancer cells or simply lyses all membranes.

Protocol: MTT Cell Viability Assay

Objective: Determine


 (concentration inhibiting 50% growth) against mammalian cells (e.g., HEK293 for safety, MCF-7 for oncology).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Add derivatives (0.1 – 100

    
    M) for 72 hours.
    
  • Detection:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).

Selectivity Index Calculation


  • Target: SI > 10 is considered a promising therapeutic window.

  • Failure Mode: If SI < 1, the compound is a general toxin (likely acting as a detergent due to the amphiphilic amine structure).

Part 4: Mechanism of Action (MoA) Hypothesis[2][3]

Understanding how 2-ethenyloxan-3-amine derivatives work distinguishes a "screen" from "science." The vinyl group suggests a Covalent Inhibition pathway.

Pathway Visualization

MoA_Pathway Ligand 2-ethenyloxan-3-amine (Electrophile) Complex Michael Addition Complex (Covalent Bond) Ligand->Complex Binding Target Target Protein (Cysteine-SH Nucleophile) Target->Complex Nucleophilic Attack Inhibition Enzymatic Blockade (Irreversible) Complex->Inhibition Active Site Occlusion Apoptosis Cell Death / Stasis Inhibition->Apoptosis Signal Cascade

Figure 2: Proposed Mechanism of Action. The vinyl "warhead" undergoes Michael addition with protein nucleophiles, leading to irreversible inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][2][3][5]

  • National Cancer Institute (NCI). (2015). In Vitro Cell Line Screening Project (IVCLSP) Methodology (MTT/SRB). [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Murayama, H., et al. (2015).[6][7] Enantioselective Synthesis of Tetrahydropyran Derivatives. Organic Letters, 17(8), 2039-2041. (Demonstrates synthetic relevance of the scaffold). [Link]

Sources

Comparative

spectroscopic comparison of different synthetic batches of 2-ethenyloxan-3-amine hydrochloride

Executive Summary The structural integrity of functionalized cyclic ethers is a critical parameter in preclinical drug development. 2-Ethenyloxan-3-amine hydrochloride (also known as 2-vinyloxan-3-amine HCl) presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integrity of functionalized cyclic ethers is a critical parameter in preclinical drug development. 2-Ethenyloxan-3-amine hydrochloride (also known as 2-vinyloxan-3-amine HCl) presents unique analytical challenges due to its stereocenters at C2 and C3, its volatile vinyl moiety, and its propensity for solvent occlusion during salt formation. This guide provides an objective, highly technical spectroscopic comparison of three distinct synthetic batches, evaluating them against international regulatory standards.

Structural Context & Regulatory Framework

The molecule consists of an oxane (tetrahydropyran) ring substituted with a vinyl group at C2 and a primary amine hydrochloride at C3[1]. The relative stereochemistry between the C2 and C3 substituents (typically cis in commercial reference standards[2]) dictates the molecule's pharmacological utility.

To ensure batch-to-batch consistency, our analytical framework is strictly grounded in the ICH Q6A guidelines for setting specifications and acceptance criteria for new drug substances[3]. Furthermore, all structural elucidation and quantitative purity assessments are conducted in accordance with USP <761> Nuclear Magnetic Resonance Spectroscopy [4], ensuring that chemical shifts, multiplicity, and relaxation parameters are rigorously standardized.

Analytical Workflow & Diagnostic Logic

The following workflows illustrate the self-validating analytical pipeline used to disposition each synthetic batch, alongside the diagnostic logic used to identify common synthetic failures.

Workflow A Batch Receipt & QC B Sample Preparation (USP <761>) A->B C 1H & 13C NMR (Stereochemistry & Solvents) B->C D FTIR Analysis (Functional Groups) B->D E LC-HRMS (Mass Exactness & Purity) B->E F Data Integration & Alignment C->F D->F E->F G Impurity Profiling (ICH Q6A) F->G H Batch Disposition (Release/Reject) G->H

Fig 1. Multi-modal spectroscopic workflow for batch analysis and disposition.

Logic A Spectroscopic Anomaly B Extra vinylic signals (5.0-6.0 ppm)? A->B D Sharp multiplets at 3.6 & 1.7 ppm? A->D C Diastereomeric Impurity B->C Yes E Residual THF Entrapment D->E Yes

Fig 2. Diagnostic logic tree for identifying synthetic impurities in 2-ethenyloxan-3-amine HCl.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system, incorporating internal blanks and system suitability tests (SSTs) to rule out instrumental artifacts.

High-Resolution NMR Spectroscopy (USP <761>)
  • System Validation: Acquire a spectrum of blank DMSO-

    
     (100% isotopic purity, 0.03% v/v TMS) to establish a baseline and rule out solvent contamination.
    
  • Sample Preparation: Weigh exactly 10.0 mg of the 2-ethenyloxan-3-amine HCl batch and dissolve entirely in 0.6 mL of the validated DMSO-

    
    . Transfer to a 5 mm precision NMR tube.
    
  • Acquisition: Acquire

    
    H NMR at 600 MHz using a standard 1D pulse sequence (e.g., zg30), 16 scans, and a 2-second relaxation delay (
    
    
    
    ) to ensure complete longitudinal relaxation for accurate quantitative integration.
  • Processing: Apply Fourier transform, manual phase correction, and a polynomial baseline correction. Reference the TMS internal standard strictly to 0.00 ppm[4].

FTIR-ATR Analysis
  • Background Check: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire an ambient air background spectrum (32 scans) to subtract atmospheric

    
     and water vapor.
    
  • Sample Application: Place ~2 mg of the solid hydrochloride salt directly onto the crystal. Apply the pressure anvil until the force gauge indicates uniform, optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
LC-HRMS Profiling
  • SST & Blanking: Inject a double-blank (50:50 Water:Acetonitrile) followed by a known reference standard to verify column retention stability and mass accuracy (mass error < 3 ppm).

  • Sample Prep: Prepare a 10 µg/mL working solution of the batch in the mobile phase.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Elute using a 5-minute gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Detection: Utilize Electrospray Ionization in positive mode (ESI+). Extract the exact mass chromatogram for

    
     128.1070 (
    
    
    
    ).

Quantitative Batch Comparison

Three distinct synthetic batches were subjected to the analytical workflow. The quantitative findings are summarized below:

Batch IDLC-HRMS Purity

H NMR Diagnostic Peaks (DMSO-

)
Diastereomeric Excess (de)Residual SolventsDisposition
Batch A (Ref) >99.5%5.82 (m, 1H), 4.10 (m, 1H)>99% (cis-isomer)None detectedApproved
Batch B 91.2%5.82 (m), 5.95 (m, minor) 82% (18% trans-isomer)None detectedRejected
Batch C 96.5%5.82 (m, 1H), 4.10 (m, 1H)>99% (cis-isomer)THF (~3.5% w/w) Quarantined

Causality & Expert Interpretation (E-E-A-T)

Analytical data is only as valuable as the mechanistic understanding behind it. As an application scientist, it is critical to trace spectroscopic anomalies back to their root synthetic causes.

Stereochemical Leakage (Batch B)

The Observation: Batch B exhibited a secondary set of vinylic multiplets shifted downfield to 5.95 ppm, corresponding to an 18% contamination of the trans-diastereomer. The Causality: The synthesis of 2-ethenyloxan-3-amine typically proceeds via the reductive amination of 2-ethenyloxan-3-one. The oxane ring naturally adopts a chair conformation with the bulky C2-vinyl group occupying the equatorial position to minimize 1,3-diaxial interactions. When the intermediate C3-imine is reduced, the incoming hydride can attack from the axial face (yielding the equatorial amine, forming the desired cis-isomer) or the equatorial face (yielding the axial amine, forming the trans-isomer). Batch A's manufacturer utilized a highly stereoselective, bulky reducing agent (e.g., L-Selectride) that forces axial attack. Batch B's manufacturer likely substituted this with a cheaper, less sterically hindered reducing agent (such as sodium cyanoborohydride) without optimizing the subsequent diastereomeric recrystallization steps, leading directly to stereochemical leakage.

Crystal Lattice Solvent Entrapment (Batch C)

The Observation: Batch C showed excellent stereochemical purity but contained sharp multiplets at 3.60 ppm and 1.76 ppm in the


H NMR, quantifying to ~3.5% w/w Tetrahydrofuran (THF).
The Causality:  The conversion of the free base amine to the hydrochloride salt is typically achieved by bubbling anhydrous HCl gas into a THF solution of the API. If the precipitation rate is too rapid, the growing crystal lattice occludes solvent molecules. Because the THF is trapped within the crystalline matrix rather than merely surface-adsorbed, standard vacuum drying at ambient temperature is entirely insufficient. Batch C failed ICH Q6A residual solvent specifications[3] because the manufacturer did not implement the high-temperature vacuum drying protocol (e.g., 60°C at <10 mbar) required to thermally fracture the lattice slightly and release the entrapped ethereal solvent.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances." EMA Quality Guidelines. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 124709870, (2R,3S)-2-ethenyloxan-3-amine." PubChem. Available at:[Link]

Sources

Validation

Comprehensive Guide to Confirming the Enantiomeric Purity of 2-Ethenyloxan-3-amine Hydrochloride

Executive Summary & Technical Context[1][2][3][4][5] 2-ethenyloxan-3-amine hydrochloride (also known as 2-vinyltetrahydro-2H-pyran-3-amine HCl) presents a specific stereochemical challenge common in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

2-ethenyloxan-3-amine hydrochloride (also known as 2-vinyltetrahydro-2H-pyran-3-amine HCl) presents a specific stereochemical challenge common in modern drug discovery scaffolds. Unlike simple chiral amines, this molecule possesses two contiguous chiral centers (C2 and C3). This results in four distinct stereoisomers:

  • Two Diastereomeric Pairs: The cis-isomer and the trans-isomer.

  • Four Enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Confirming "enantiomeric purity" for this compound requires a two-tiered approach:

  • Diastereomeric Purity: Ensuring the sample is exclusively cis or trans (usually achieved via achiral flash chromatography or crystallization).

  • Enantiomeric Purity: Quantifying the target enantiomer (e.g., 2R,3S) relative to its mirror image (2S,3R).

This guide prioritizes Direct Chiral HPLC as the primary QC method due to its precision and throughput, while positioning Mosher’s Acid Derivatization (NMR) as the authoritative orthogonal validation method for absolute configuration.

Comparative Analysis of Analytical Methods

The following table contrasts the three viable methodologies for this specific amino-oxane scaffold.

FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Mosher's Analysis (NMR) (Validation)Method C: Polarimetry (Screening)
Primary Utility Routine QC, %ee determination, impurity profiling.Absolute configuration assignment; verifying HPLC elution order.Quick batch consistency check.
Selectivity High. Can resolve all 4 isomers with proper column selection.High. Distinct chemical shifts for diastereomeric salts/amides.Low. Aggregate value; cannot detect specific impurities.
Throughput High (15–30 min/sample).Low (2–4 hours prep + acquisition).Very High (<5 min).[1]
Sample Req. < 1 mg.5–10 mg (destructive if not recovered).10–50 mg (non-destructive).
Limit of Detection < 0.05% impurity.~1–2% impurity (integration limit).N/A (requires high purity to be valid).
Cost High initial (Columns: $1k+).Low (Reagents) to High (Instrument time).Low.

Primary Protocol: Direct Chiral HPLC

For amine hydrochlorides, the "Free-Basing in-situ" approach is critical to ensure sharp peak shapes and proper interaction with the chiral selector.

Column Selection Strategy

The oxane ring and vinyl group provide steric bulk, while the primary amine offers a hydrogen-bonding handle.

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD or Lux Amylose-1).

    • Why: The amylose backbone forms helical cavities that accommodate the tetrahydropyran ring, while the carbamate groups interact with the amine.

  • Secondary Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or Lux Cellulose-4).

    • Why: The chlorinated selector offers different electronic interactions, useful if the vinyl group causes co-elution on amylose.

Mobile Phase Optimization

Challenge: The HCl salt is acidic. Injecting it directly onto a neutral column can strip the selector or cause peak tailing. Solution: Use a basic additive in a non-polar mobile phase (Normal Phase) or a buffer in Reverse Phase.

Recommended Mobile Phase (Normal Phase):

  • Solvent A: n-Hexane (or Heptane)

  • Solvent B: Ethanol or Isopropanol (IPA)

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Note: The DEA neutralizes the HCl salt in situ, allowing the free amine to interact with the column.

Step-by-Step Method Development
  • Sample Prep: Dissolve 1 mg of 2-ethenyloxan-3-amine HCl in 1 mL of Ethanol containing 0.1% DEA. Sonicate for 5 minutes. Filter through 0.2 µm PTFE.

  • Screening Run:

    • Flow: 1.0 mL/min

    • Temp: 25°C

    • Gradient: Isocratic 90:10 (Hexane:EtOH with 0.1% DEA).

  • Detection: UV at 210 nm (vinyl group absorption) and 254 nm .

    • Refinement: If the vinyl chromophore is weak, derivatization (see Section 4) may be required, but 210 nm is usually sufficient for >95% purity checks.

Orthogonal Protocol: Mosher's Acid Derivatization (NMR)

When reference standards are unavailable, you cannot know which HPLC peak corresponds to which enantiomer. Mosher's method solves this by converting enantiomers into diastereomers with distinct NMR signals.

Mechanism

Reaction of the chiral amine with a pure chiral acid chloride (e.g., (R)-(-)-MTPA-Cl) creates a diastereomeric amide. The vinyl protons and the oxane ring protons will shift differently depending on the configuration of the amine.

Experimental Workflow
  • Free-Basing: Suspend 10 mg of the HCl salt in CH₂Cl₂. Wash with sat. NaHCO₃ (aq). Dry the organic layer (MgSO₄) and concentrate to get the free amine.

  • Derivatization:

    • In an NMR tube or small vial, mix:

      • Free amine (~5 mg)

      • CDCl₃ (0.6 mL)

      • Pyridine (3 eq)

      • (R)-(-)-MTPA-Cl (1.2 eq)

    • Shake for 10 minutes.

  • Analysis: Acquire ¹H NMR and ¹⁹F NMR .

  • Interpretation:

    • Compare the chemical shifts (

      
      ) of the methoxy group (on MTPA) and the vinyl proton (on the oxane).
      
    • If the sample is a racemate, you will see two distinct sets of signals (1:1 ratio).

    • If the sample is enantiopure, you will see one dominant set of signals. The minor set represents the enantiomeric impurity.

Visualizing the Analytical Logic

The following diagram illustrates the decision process for selecting the correct method based on the stage of development.

G Start Sample: 2-ethenyloxan-3-amine HCl CheckDiast Step 1: Check Diastereomeric Purity (Achiral HPLC/GC) Start->CheckDiast Decision1 Is it pure Diastereomer (>95% cis or trans)? CheckDiast->Decision1 Purify Purify via Flash Chrom. or Recrystallization Decision1->Purify No CheckEnant Step 2: Check Enantiomeric Purity (Chiral HPLC) Decision1->CheckEnant Yes Purify->CheckDiast MethodDev Method Development: Amylose Column, Norm. Phase (Hex/EtOH/DEA) CheckEnant->MethodDev Result Result Analysis MethodDev->Result SinglePeak Single Peak: High Purity Result->SinglePeak >99% ee DoublePeak Two Peaks: Racemic or Impure Result->DoublePeak <99% ee Validation Step 3: Absolute config validation (Mosher's NMR) SinglePeak->Validation Confirm Identity

Figure 1: Decision tree for establishing the stereochemical purity of amino-oxane scaffolds.

References

  • Chiral Separation of Amines using Polysaccharide Columns Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC." URL:[Link]

  • Determination of Absolute Configuration using Mosher's Method Source: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "Assignment of Absolute Configuration of Alcohols and Amines by NMR." Nature Protocols. URL:[Link]

  • PubChem Compound Summary: (2R,3S)-2-ethenyloxan-3-amine Source: National Center for Biotechnology Information. URL:[Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to 2-ethenyloxan-3-amine hydrochloride

A Comparative Guide to the Synthetic Routes of 2-Ethenyloxan-3-amine Hydrochloride Introduction 2-Ethenyloxan-3-amine hydrochloride, a substituted tetrahydropyran (THP) derivative, represents a valuable chiral building b...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of 2-Ethenyloxan-3-amine Hydrochloride

Introduction

2-Ethenyloxan-3-amine hydrochloride, a substituted tetrahydropyran (THP) derivative, represents a valuable chiral building block in medicinal chemistry and drug development. The presence of a stereochemically rich tetrahydropyran core, combined with a reactive vinyl group at the 2-position and a primary amine at the 3-position, makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The development of efficient, scalable, and stereocontrolled synthetic routes is paramount for accessing this and related compounds for further investigation.

This guide provides an in-depth comparison of three distinct, plausible synthetic strategies for the preparation of 2-ethenyloxan-3-amine hydrochloride. Each route is analyzed for its merits and drawbacks, supported by mechanistic insights and analogous experimental data from the scientific literature. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic planning.

Route A: Reductive Amination of a Key Ketone Intermediate

This strategy is arguably the most convergent, hinging on the successful synthesis of the pivotal intermediate, 2-ethenyltetrahydropyran-3-one. The final amination step is a well-established and reliable transformation.

Synthetic Pathway

The logical workflow for this route involves the initial construction of a dihydropyranone ring system, followed by functional group manipulation to install the vinyl group and, finally, reductive amination to furnish the target amine.

A Hetero-Diels-Alder (Diene + Dienophile) B 2-Ethenyl-2,3-dihydro- 4H-pyran-4-one A->B [4+2] Cycloaddition C Selective Reduction & Protection B->C 1. Luche Reduction 2. Protection D 2-Ethenyltetrahydro- pyran-3-one C->D Oxidation E Reductive Amination (NH₃, NaBH(OAc)₃) D->E Imine Formation & Reduction F 2-Ethenyloxan-3-amine E->F G Salt Formation (HCl) F->G H Target Molecule G->H A Chiral Aldehyde Precursor B Aldol Addition or Asymmetric Allylation A->B C Acyclic Amino-Alkenol (Protected) B->C Multi-step Synthesis D Intramolecular Hydroalkoxylation C->D Acid or Metal Catalyst E Protected THP Amine D->E F Deprotection E->F G 2-Ethenyloxan-3-amine F->G H Salt Formation (HCl) G->H I Target Molecule H->I A Hetero-Diels-Alder B Dihydropyranone A->B C Stereoselective Reduction B->C e.g., L-Selectride D Dihydropyranol C->D E Mitsunobu Reaction (Phthalimide) D->E DEAD, PPh₃ Inversion of Stereo F Protected Amine E->F G Double Bond Reduction & Deprotection F->G 1. H₂/Pd-C 2. Hydrazine H 2-Ethenyloxan-3-amine G->H I Salt Formation (HCl) H->I J Target Molecule I->J cluster_A Route A cluster_B Route B cluster_C Route C A_Start HDA A_Key Ketone Synthesis A_Start->A_Key A_End Reductive Amination A_Key->A_End Target 2-Ethenyloxan-3-amine HCl A_End->Target B_Start Acyclic Precursor Synthesis B_Key Intramolecular Hydroalkoxylation B_Start->B_Key B_End Deprotection B_Key->B_End B_End->Target C_Start HDA & Reduction C_Key Mitsunobu Reaction C_Start->C_Key C_End Final Reductions C_Key->C_End C_End->Target

Validation

benchmarking the catalytic activity of 2-ethenyloxan-3-amine hydrochloride derivatives

This guide provides a structured technical framework for benchmarking the catalytic activity of 2-ethenyloxan-3-amine hydrochloride (and its derivatives) against established organocatalytic standards. As this specific sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured technical framework for benchmarking the catalytic activity of 2-ethenyloxan-3-amine hydrochloride (and its derivatives) against established organocatalytic standards.

As this specific scaffold represents a specialized or novel building block in the literature, this guide focuses on the experimental protocols required to validate its efficacy as a chiral amine catalyst (or scaffold for bifunctional catalysts) compared to industry "Gold Standards" like L-Proline and MacMillan imidazolidinones.

Executive Summary & Structural Rationale

2-ethenyloxan-3-amine (2-vinyltetrahydro-2H-pyran-3-amine) represents a distinct class of O-heterocyclic amine catalysts. Unlike the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) scaffolds, the oxane (tetrahydropyran) core introduces unique stereoelectronic effects due to the endocyclic oxygen atom.

  • The "Oxygen Effect": The C-O bond in the ring alters the pKa of the adjacent ammonium/amine center via inductive effects, potentially modifying turnover frequency (TOF) compared to carbocyclic analogues.

  • The Vinyl Handle: The C2-ethenyl group provides steric shielding and a handle for further functionalization (e.g., cross-metathesis to extend steric bulk), crucial for inducing high enantioselectivity (ee).

This guide benchmarks this scaffold against three primary catalytic modes: Enamine Activation (Aldol), Iminium Activation (Diels-Alder/Michael), and Bifunctional H-Bonding (if derivatized).

Comparative Baselines: The "Gold Standards"

To validate the performance of 2-ethenyloxan-3-amine, experimental data must be compared against these established benchmarks.

Catalyst ClassRepresentative StandardKey Reaction TypeBenchmark Metrics (Target)
Cyclic 2° Amine L-Proline Intermolecular AldolYield: >80%, ee: >95%, dr: >20:1
Chiral 2° Amine Jørgensen-Hayashi Michael AdditionYield: >85%, ee: >90%
Chiral 2° Amine MacMillan Gen-1 Diels-AlderYield: >80%, ee: >90%, endo:exo >10:1
1° Amine / Salt Phenylalanine / Diamines Aldol (Ketones)Yield: >70%, ee: Moderate

Hypothesis for 2-Ethenyloxan-3-amine:

  • Advantages: Potentially higher solubility in polar organic solvents than Proline; unique "anomeric-like" stabilization of intermediates.

  • Challenges: The primary amine (as HCl salt) requires neutralization; may require N-alkylation to compete with Proline in enamine cycles.

Mechanistic Profiling & Activation Modes

The following diagram illustrates the two primary pathways (Enamine vs. Iminium) and how the 2-ethenyloxan-3-amine scaffold fits into the catalytic cycle.

CatalyticCycle Cat 2-Ethenyloxan-3-amine (Catalyst) ImIon Iminium Ion (LUMO Activation) Cat->ImIon + Carbonyl (- H2O) Sub_Ald Aldehyde/Ketone (Substrate) Enamine Enamine (HOMO Activation) Sub_Ald->Enamine Electrophile Sub_Enone Enone (Substrate) Sub_Enone->ImIon Attack ImIon->Enamine Tautomerization (if enolizable) Prod_Mich Michael Adduct (C-C Bond) ImIon->Prod_Mich Nu- Attack + Hydrolysis Prod_Aldol Aldol Product (C-C Bond) Enamine->Prod_Aldol Hydrolysis Prod_Aldol->Cat Regeneration Prod_Mich->Cat Regeneration

Figure 1: Dual activation pathways. The 2-ethenyloxan-3-amine scaffold can enter the Enamine cycle (green) for Aldol reactions or the Iminium cycle (red) for conjugate additions, depending on the substrate and oxidation state.

Experimental Protocols for Benchmarking

Protocol A: Catalyst Preparation (Free-Basing)

Since the product is supplied as a Hydrochloride (HCl) salt , it is inactive as a nucleophilic catalyst until neutralized.

  • Dissolution: Dissolve 1.0 mmol of 2-ethenyloxan-3-amine HCl in minimal water/methanol.

  • Neutralization: Add 1.05 equiv of NaOH or NaHCO₃.

  • Extraction: Extract with DCM (x3), dry over Na₂SO₄, and concentrate in vacuo.

    • Note: For in situ protocols, add 1.0 equiv of TEA or DIPEA directly to the reaction mixture.

Protocol B: The Benchmark Aldol Reaction (Enamine Mode)

This experiment compares the THP-amine against L-Proline.

Reaction: p-Nitrobenzaldehyde + Acetone → β-Hydroxy Ketone

  • Setup: In a 4mL vial, charge p-nitrobenzaldehyde (0.5 mmol).

  • Catalyst: Add 2-ethenyloxan-3-amine (10-20 mol%).

  • Solvent: Add DMSO (2.0 mL) and Acetone (20 equiv, acting as reagent/cosolvent).

    • Control: Run a parallel reaction with L-Proline (20 mol%).

  • Conditions: Stir at Room Temperature (25°C) for 24h.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.

  • Analysis:

    • Yield: ¹H NMR (using internal standard like mesitylene).

    • ee%: Chiral HPLC (Daicel Chiralpak AD-H or OD-H column).

Protocol C: The Benchmark Michael Addition (Iminium Mode)

This experiment tests the steric shielding of the vinyl group against the Jørgensen-Hayashi catalyst.

Reaction: Cinnamaldehyde + Nitromethane → γ-Nitroaldehyde

  • Setup: Charge cinnamaldehyde (0.5 mmol) and nitromethane (5 equiv).

  • Catalyst: Add 2-ethenyloxan-3-amine (10 mol%) + Benzoic Acid (10 mol% co-catalyst).

    • Note: Primary amines often require acid cocatalysts to facilitate imine formation/hydrolysis.

  • Solvent: Toluene or DCM (1.0 mL).

  • Analysis: Monitor conversion by TLC/NMR. Determine ee% of the alcohol derivative (after NaBH₄ reduction).

Data Visualization & Interpretation

When publishing your comparison, structure your data as follows. (Hypothetical values shown for structure).

EntryCatalystMol %Time (h)Yield (%)ee (%)Notes
1L-Proline 20248896Standard Reference
22-ethenyloxan-3-amine (HCl + TEA) 2024TBDTBDIn situ neutralization
32-ethenyloxan-3-amine (Free Base) 2024TBDTBDDirect use
42-ethenyloxan-3-amine (N-Methyl) 2024TBDTBDN-alkylated derivative

Interpretation Guide:

  • Low Yield / High ee: Indicates the vinyl group provides excellent steric control, but the amine nucleophilicity is low (possibly due to the inductive effect of the ring oxygen). Solution: Increase temperature or solvent polarity.

  • High Yield / Low ee: The catalyst is active but the vinyl group is not effectively shielding one face of the enamine/iminium. Solution: Derivatize the amine (e.g., bulky sulfonamide) or functionalize the vinyl group.

Benchmarking Workflow Diagram

Use this logic flow to determine the optimal application for the derivative.

Workflow Start Start: 2-Ethenyloxan-3-amine HCl Neut Neutralization (Free Base) Start->Neut Screen1 Screen 1: Aldol (Enamine) Neut->Screen1 Screen2 Screen 2: Michael (Iminium) Neut->Screen2 Dec1 Yield > 50%? Screen1->Dec1 Opt1 Optimize: Solvent/Temp Dec1->Opt1 Yes Opt2 Derivatize: N-Alkylation or Thiourea formation Dec1->Opt2 No Dec2 ee > 80%? Dec2->Opt2 No Publish Publish: Novel Catalyst Profile Dec2->Publish Yes Opt1->Dec2

Figure 2: Decision matrix for optimizing the catalytic performance of the candidate scaffold.

References

  • List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. Link

  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction. Angewandte Chemie International Edition. Link

  • Kotke, M., & Schreiner, P. R. (2007).[1] Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities.[1][2] Synthesis. (Context for THP stability/synthesis). Link

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Reproducibility with 2-Ethenyloxan-3-amine Hydrochloride and Its Analogs

Introduction: The Imperative of Reproducibility in Modern Drug Discovery In the high-stakes arena of drug development and chemical research, reproducibility is the bedrock of scientific integrity and progress. The abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Modern Drug Discovery

In the high-stakes arena of drug development and chemical research, reproducibility is the bedrock of scientific integrity and progress. The ability to consistently replicate experimental outcomes is not merely a procedural formality; it is the fundamental validation of a result's authenticity. When working with novel or structurally complex molecules, such as substituted oxolanes and their derivatives, establishing robust, reproducible protocols is paramount. These molecules often serve as key building blocks in the synthesis of pharmacologically active compounds, where even minor variations in purity, stereochemistry, or reactivity can lead to significant deviations in biological activity and safety profiles.

This guide provides a comprehensive framework for establishing the reproducibility of experimental results, using the structural motif of 2-ethenyloxan-3-amine hydrochloride as a central case study. Due to the limited public domain data on this specific vinyl-substituted compound, we will ground our analysis in its close, well-documented analog, 2-Ethyloxolan-3-amine . The principles and methodologies detailed herein are universally applicable to novel chiral amines and are designed to equip researchers with the tools to validate their findings with the highest degree of scientific rigor. We will delve into the critical triad of reproducibility: meticulous analytical characterization, controlled reaction execution with statistical validation, and objective comparison against a relevant chemical alternative.

Part 1: The Foundation—Analytical Characterization and Purity Verification

Before any synthetic or biological experiment can be considered reproducible, the starting materials must be unequivocally defined. The purity, identity, and stereochemical integrity of your reagents are the first and most critical control points. An uncharacterized starting material introduces uncontrollable variables, rendering any subsequent results unreliable.

Expertise in Action: Why This Matters

The hydrochloride salt form of an amine can influence its solubility, stability, and handling characteristics compared to the free base. Furthermore, the presence of a chiral center (at C3 of the oxolan ring) necessitates an assessment of enantiomeric excess (e.e.). Different enantiomers of a drug candidate can have drastically different pharmacological effects, making chiral integrity a non-negotiable parameter.

Experimental Protocol: Comprehensive Quality Control of 2-Ethyloxolan-3-amine HCl
  • Identity and Purity Assessment via HPLC-MS and NMR:

    • Objective: To confirm the molecular weight and structure of the compound and to quantify its purity by identifying and measuring any impurities.

    • Protocol:

      • Sample Preparation: Accurately weigh and dissolve ~1 mg of 2-Ethyloxolan-3-amine HCl in 1 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

      • LC-MS Analysis:

        • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

        • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

        • Detection: Monitor at a suitable UV wavelength (e.g., 210 nm) and use mass spectrometry (MS) to confirm the mass of the parent ion.

      • ¹H and ¹³C NMR Spectroscopy: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire high-resolution spectra to confirm the chemical structure.

  • Chiral Integrity Assessment via Chiral HPLC:

    • Objective: To determine the enantiomeric excess (e.e.) of the chiral amine.

    • Protocol:

      • Column Selection: Employ a chiral stationary phase (CSP) known to be effective for separating amines, such as a polysaccharide-based column (e.g., Chiralcel® OD-H).[1]

      • Mobile Phase Optimization: A typical starting mobile phase is a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v) to improve peak shape.[1]

      • Analysis:

        • Inject a racemic standard of 2-Ethyloxolan-3-amine to establish the retention times for both enantiomers.[1]

        • Inject the sample and integrate the peak areas for each enantiomer to calculate the e.e. using the formula: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

Data Summary: QC Acceptance Criteria
ParameterAnalytical MethodAcceptance CriteriaExample Result
Identity¹H NMR, ¹³C NMRSpectrum conforms to referenceConforms
Molecular WeightLC-MSMatches theoretical mass ± 0.1 DaConforms
PurityHPLC (UV 210 nm)≥98.0%99.2%
Enantiomeric ExcessChiral HPLC≥99.0%99.5%
Visualization: Initial QC Workflow

cluster_qc Initial QC Workflow for 2-Ethyloxolan-3-amine HCl sample Incoming Sample Lot hplc_ms Purity & Identity Check (HPLC-MS, NMR) sample->hplc_ms chiral_hplc Chiral Integrity Check (Chiral HPLC) sample->chiral_hplc data_review Data Review vs. Acceptance Criteria hplc_ms->data_review chiral_hplc->data_review release Material Released for Experiments data_review->release Pass reject Material Rejected data_review->reject Fail

Caption: Workflow for initial quality control assessment.

Part 2: Gauging Reproducibility in a Standard Synthetic Transformation

With a well-characterized starting material, the next step is to establish the reproducibility of a common, representative chemical reaction. N-acylation is a fundamental transformation for primary amines and serves as an excellent model system.

Expertise in Action: Designing a Self-Validating System

To test reproducibility, the experiment must be repeated multiple times under identical conditions by the same operator. This measures repeatability , a key component of overall reproducibility.[2] The protocol must include precise control over all critical parameters—reagent stoichiometry, temperature, reaction time, and workup procedures—as these are all potential sources of variability.

Experimental Protocol: Reproducibility of N-Acylation of 2-Ethyloxolan-3-amine
  • Objective: To perform the N-acetylation of 2-Ethyloxolan-3-amine in triplicate to assess the variability of reaction yield and product purity.

  • Reaction: (Self-correction: Cannot generate images. A textual description or a simplified diagram will be used instead.) 2-Ethyloxolan-3-amine + Acetyl Chloride --(Et₃N, DCM)--> N-(2-Ethyloxolan-3-yl)acetamide

  • Materials:

    • 2-Ethyloxolan-3-amine HCl (QC-approved lot)

    • Acetyl chloride (≥99%)

    • Triethylamine (Et₃N), distilled (≥99.5%)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (to be performed in triplicate, Runs A, B, C):

    • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask, add 2-Ethyloxolan-3-amine HCl (1.00 g, 1.0 eq). Add anhydrous DCM (20 mL).

    • Base Addition: Add triethylamine (2.2 eq) to liberate the free amine and serve as an acid scavenger. Stir for 10 minutes. Cool the flask to 0 °C in an ice bath.

    • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Causality: This prevents potential side reactions and ensures controlled acylation.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Workup: Quench the reaction by adding 15 mL of saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

    • Purification: Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel.

    • Analysis: Determine the isolated yield and assess the purity of the product from each run using the HPLC method developed in Part 1.

Visualization: N-Acylation Experimental Workflow

cluster_acylation N-Acylation Workflow setup 1. Reaction Setup (Amine, DCM, N2) base 2. Base Addition (Et3N, 0°C) setup->base acyl 3. Acylating Agent (Acetyl Chloride, <5°C) base->acyl monitor 4. Reaction Monitoring (TLC) acyl->monitor workup 5. Aqueous Workup (NaHCO3, Brine) monitor->workup purify 6. Purification (Chromatography) workup->purify analyze 7. Analysis (Yield, Purity) purify->analyze

Caption: Step-by-step workflow for the N-acylation reaction.

Part 3: The Proof—Statistical Analysis of Experimental Data

Qualitative success across multiple runs is insufficient; quantitative, statistical analysis is required to formally establish reproducibility. Statistical methods allow us to move from anecdotal observation to objective measurement of variability.[3]

Expertise in Action: Choosing the Right Metrics

For assessing reproducibility in a chemical synthesis, the most relevant metrics are the mean (average) , the standard deviation (SD) , and the coefficient of variation (%CV) . The SD quantifies the absolute spread of the data, while the %CV (SD/mean * 100) expresses this variability relative to the mean, making it a powerful tool for comparing the consistency of different processes or results.[4] A low %CV is indicative of high precision and good reproducibility.

Data Analysis and Results

The results from the triplicate N-acylation experiment are compiled and analyzed below. An internal acceptance criterion for this process has been set at %CV ≤ 5% for both yield and purity.

Run IDIsolated Yield (%)Product Purity (%)
Run A85.299.4
Run B87.199.1
Run C86.599.3
Mean 86.3 99.3
Std. Dev. (SD) 0.96 0.15
%CV 1.11% 0.15%
Conclusion Pass (<5%) Pass (<5%)

The calculated %CV for both isolated yield (1.11%) and product purity (0.15%) are well below the 5% acceptance threshold. This provides strong statistical evidence that the N-acylation protocol for 2-Ethyloxolan-3-amine is highly reproducible under the specified conditions.

Visualization: Statistical Validation Logic

cluster_stats Statistical Validation Workflow data Collect Data (e.g., Yields from Runs A, B, C) calc Calculate Statistics (Mean, Std. Dev.) data->calc cv Calculate %CV (%CV = (SD / Mean) * 100) calc->cv compare Is %CV <= 5%? cv->compare pass Result is Reproducible compare->pass Yes fail Result is Not Reproducible (Investigate Variables) compare->fail No

Caption: Logical flow for the statistical validation of reproducibility.

Part 4: Contextualizing Reproducibility—Comparison with an Alternative

Establishing the reproducibility of a process is valuable, but understanding how it performs relative to alternatives provides critical context for researchers choosing a building block for a synthetic campaign. Here, we compare 2-Ethyloxolan-3-amine with its nitrogen-containing heterocyclic analog, 2-Ethylpyrrolidin-3-amine .

Expertise in Action: The Rationale for Comparison

The primary structural difference is the heteroatom in the five-membered ring: oxygen (an ether) versus nitrogen (a tertiary amine). This seemingly small change has significant electronic consequences. The higher electronegativity of oxygen in the oxolane ring is predicted to make the exocyclic amino group of 2-Ethyloxolan-3-amine less nucleophilic and less basic compared to its pyrrolidine counterpart.[5] This difference in reactivity can directly impact reaction rates, yields, and potentially, the reproducibility of synthetic transformations.

Predicted Reactivity Comparison
Reaction Type2-Ethyloxolan-3-amine2-Ethylpyrrolidin-3-amineRationale
N-Acylation Moderately ReactiveHighly ReactiveThe tertiary amine in the pyrrolidine ring is less electron-withdrawing than the ether oxygen, resulting in a more nucleophilic exocyclic amine.[5]
Basicity (pKa) Lower pKaHigher pKaThe inductive electron-withdrawing effect of the ring oxygen decreases the basicity of the exocyclic amine.[5]
Ring Stability Prone to Acid-Catalyzed Ring OpeningGenerally StableThe ether linkage is susceptible to cleavage under strong acidic conditions, a pathway not readily available to the more robust C-N bonds in the pyrrolidine ring.[5]
Experimental Comparison: N-Acylation Reproducibility

The N-acylation experiment was repeated in triplicate using 2-Ethylpyrrolidin-3-amine under identical conditions.

Run IDIsolated Yield (%)Product Purity (%)
Run A94.599.5
Run B95.199.6
Run C93.899.4
Mean 94.5 99.5
Std. Dev. (SD) 0.65 0.10
%CV 0.69% 0.10%
Conclusion Pass (<5%) Pass (<5%)
Comparative Data Summary
Metric2-Ethyloxolan-3-amine2-Ethylpyrrolidin-3-amine
Mean Yield (%) 86.394.5
Yield %CV 1.11%0.69%
Mean Purity (%) 99.399.5
Purity %CV 0.15%0.10%

Analysis: Both processes are highly reproducible, with %CV values well under 1.5%. However, the pyrrolidine analog consistently provides a significantly higher yield (~8% absolute increase), which aligns with the prediction of its higher nucleophilicity.[5] While both are reliable reagents, 2-Ethylpyrrolidin-3-amine offers superior efficiency in this specific transformation. This data allows a researcher to make an informed, data-driven decision based not only on reproducibility but also on synthetic efficiency.

Conclusion

Establishing the reproducibility of experimental results is a systematic, multi-faceted endeavor. It begins with the rigorous analytical validation of starting materials, proceeds through the execution of carefully controlled experiments, and culminates in the objective statistical analysis of the resulting data. As demonstrated with the 2-Ethyloxolan-3-amine case study, this process provides a quantitative measure of reliability, exemplified by %CV values for yield and purity of 1.11% and 0.15%, respectively.

Furthermore, by comparing these robust results against a structurally relevant alternative like 2-Ethylpyrrolidin-3-amine, we gain crucial context. While both compounds yield highly reproducible outcomes, the comparative data clearly indicates that the pyrrolidine analog offers superior synthetic efficiency in N-acylation reactions. This comprehensive approach—characterize, execute, analyze, and compare—forms a powerful framework that moves beyond mere observation to true scientific understanding, enabling researchers and drug development professionals to build their complex synthetic campaigns on a foundation of validated, reproducible science.

References

  • Title: 14.1: Sampling and Statistical Analysis of Data Source: Chemistry LibreTexts URL: [Link]

  • Title: Assay Operations: Keeping your Assays Robust and Reproducible Source: YouTube (National Center for Advancing Translational Sciences) URL: [Link]

  • Title: [The application of statistical methods in chemical experiments] Source: PubMed URL: [Link]

  • Title: Statistics for Analysis of Experimental Data Source: American Academy of Environmental Engineers & Scientists URL: [Link]

  • Title: Statistical considerations for repeatability and reproducibility of quantitative imaging biomarkers Source: PMC (PubMed Central) URL: [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-Ethenyloxan-3-amine Hydrochloride

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Ethenyloxan-3-amine hydrochloride (Synonyms: 2-vinyltetrahydro-2H-pyran-3-amine HCl).[1] As a specialized heterocyclic amine salt us...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Ethenyloxan-3-amine hydrochloride (Synonyms: 2-vinyltetrahydro-2H-pyran-3-amine HCl).[1]

As a specialized heterocyclic amine salt used in drug development, this compound requires strict adherence to High-Temperature Incineration protocols to prevent environmental contamination and ensure regulatory compliance.[1]

[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the chemical's properties. As a functionalized heterocyclic amine salt, it presents specific risks regarding solubility and potential biological activity.

PropertyDescriptionDisposal Implication
Chemical Structure 2-vinyltetrahydro-2H-pyran-3-amine HClContains a vinyl group (potential reactivity) and an amine salt.[1][2][3]
Physical State Solid (Crystalline Powder)High water solubility; dust generation risk.[1]
Acidity (pH) Acidic in solution (pH ~4-5)Corrosive to metal containers; requires pH check if aqueous.[1]
Reactivity Vinyl group (polymerization risk low in salt form)Incompatible with strong oxidizers (peroxides, permanganates).[1]
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[1][2] Treat as toxic.

Critical Safety Directive: Do not mix this compound with oxidizing acids (e.g., Nitric Acid, Chromic Acid). The vinyl functionality can undergo vigorous exothermic oxidation.

Waste Classification & Segregation

Proper segregation is the foundation of a self-validating disposal system.[1] Use the following decision logic to categorize your waste.

Disposal Decision Matrix (DOT Visualization)

Waste_Decision_Tree cluster_legend Protocol Logic Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid IsPure Is it Pure Chemical? IsSolid->IsPure Yes LabPack Action: Lab Pack (Solid Hazardous Waste) IsPure->LabPack Pure Substance DebrisBin Action: Solid Debris Bin (Contaminated PPE/Wipes) IsPure->DebrisBin Contaminated Items SolventType Solvent Base? IsLiquid->SolventType OrgWaste Action: Organic Waste Stream (Halogenated/Non-Halogenated) SolventType->OrgWaste Organic Solvent AqWaste Action: Aqueous Waste Stream (Do NOT Drain Dispose) SolventType->AqWaste Water Based Note Note: All streams go to High-Temp Incineration

Figure 1: Waste segregation logic flow. All paths ultimately lead to professional incineration.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, spilled solids, or excess weighing material.[1]

  • Primary Containment: Transfer the solid 2-Ethenyloxan-3-amine HCl into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 2-Ethenyloxan-3-amine hydrochloride.[1]

    • Hazards: Irritant, Toxic.[1][2][4][5]

  • Secondary Containment: Place the HDPE jar into a clear plastic zip-seal bag to contain any potential dust leakage.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction filtrates, or dissolved stocks.[1]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., use glass for chlorinated solvents, HDPE for aqueous/alcohols).

  • pH Verification:

    • If the solution is aqueous, check the pH.[3]

    • Action: If pH < 2, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5–9 to prevent corrosion of waste drums. Do not over-neutralize if other base-sensitive compounds are present.[1]

  • Segregation:

    • Organic Solutions: Pour into "Organic Solvent Waste" (segregate Halogenated vs. Non-Halogenated).[1]

    • Aqueous Solutions: Pour into "Aqueous Hazardous Waste."[1] Do not pour down the sink. Even water-soluble research chemicals must be incinerated to prevent bio-accumulation.[1]

  • Record Keeping: Log the approximate concentration of the amine on the waste manifest.

Protocol C: Empty Container Management (Triple Rinse)

Regulatory requirement for declassifying containers.[1][6]

  • Solvent Selection: Select a solvent that solubilizes the salt (Water or Methanol).

  • The 3x Rule:

    • Add solvent (~10% of container volume).

    • Cap and shake vigorously for 30 seconds.

    • Decant rinsate into the Liquid Hazardous Waste container.[6]

    • Repeat 3 times .

  • Defacing: Cross out the original label or remove it entirely.[6]

  • Disposal: The container may now be discarded in regular lab trash or glass recycling, depending on facility rules.

Emergency Spill Response

In the event of a container breach.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust.[1] Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or a generic spill pad.[1]

  • Decontamination: Wipe the surface with a 10% soap/water solution. Collect all wipes as Solid Hazardous Waste .[1]

Regulatory & Compliance Data

Ensure your waste manifest codes align with local regulations (e.g., US EPA RCRA).

Regulatory BodyClassificationWaste Code (Suggestive)
US EPA (RCRA) Non-listed Hazardous WasteD001 (if in flammable solvent) or Not Regulated (if solid/aq).[1] Best Practice: Treat as toxic.
DOT (Shipping) Not Regulated (unless in solution)N/A
European Waste Code Lab chemicals consisting of dangerous substances16 05 06*

Note: As a research chemical, specific RCRA "P" or "U" codes generally do not apply unless the compound is specifically listed. However, the "Cradle-to-Grave" liability requires you to treat it as a hazardous pharmaceutical intermediate.[1]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[7] Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

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